molecular formula C28H22O6 B12324271 Ampelopsin F

Ampelopsin F

Cat. No.: B12324271
M. Wt: 454.5 g/mol
InChI Key: LJHNYAXAPRDORG-UHFFFAOYSA-N
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Description

Ampelopsin F is a useful research compound. Its molecular formula is C28H22O6 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H

InChI Key

LJHNYAXAPRDORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampelopsin F is a naturally occurring oligostilbenoid, a class of compounds known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure of this compound. It is crucial to distinguish this compound from the similarly named flavonoid, Ampelopsin (more commonly known as Dihydromyricetin or DHM), as the available scientific literature is heavily skewed towards the latter, leading to potential confusion. While detailed experimental data and specific signaling pathways for this compound are not extensively documented, this guide provides its known chemical properties and discusses the general biological activities and experimental protocols relevant to the oligostilbenoid class of compounds to which it belongs.

Chemical Structure and Properties of this compound

This compound is a complex polyphenolic compound with a tetracyclic structure. Its systematic IUPAC name is (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol[1]. The molecule is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant potential.

Below is a 2D representation of the chemical structure of (+)-Ampelopsin F:

Chemical structure of (+)-Ampelopsin F

Image Source: PubChem CID 46230189

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₂₈H₂₂O₆
Molecular Weight 454.5 g/mol
IUPAC Name (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
SMILES C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-LINK--C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)O
InChI InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m1/s1
InChIKey LJHNYAXAPRDORG-WGPYEGLQSA-N
CAS Number 151487-08-0[2]
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 2
LogP (XLogP3-AA) 4.6
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Note: The properties listed are for the (+)-Ampelopsin F stereoisomer.

Biological Activities and Research Landscape

A critical point of clarification is the distinction between This compound (an oligostilbenoid) and Ampelopsin/Dihydromyricetin (DHM) (a flavonoid). The vast majority of scientific literature referencing "Ampelopsin" investigates the biological activities of DHM. Therefore, attributing the extensive research on DHM's anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects directly to this compound is scientifically inaccurate.

Research specifically focused on the biological activities of this compound is limited. However, as an oligostilbenoid, it belongs to a class of compounds that are polymers of resveratrol (B1683913) units. Oligostilbenoids, in general, have been reported to possess a range of biological activities, including:

  • Antioxidant Activity: Due to the presence of multiple phenolic hydroxyl groups, these compounds are potent radical scavengers.

  • Anti-inflammatory Effects: Some oligostilbenoids have been shown to modulate inflammatory pathways.

  • Neuroprotective Properties: Resveratrol and its derivatives have been studied for their potential roles in protecting against neurodegenerative diseases.

  • Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis are known activities of some stilbenoids.

  • Cardiovascular Protection: Some studies suggest that stilbenoids may have beneficial effects on the cardiovascular system.

Further research is required to specifically elucidate and quantify the biological activities of this compound.

Experimental Protocols

Given the limited specific research on this compound, this section provides a detailed, generalized protocol for a common assay used to evaluate a key potential activity of oligostilbenoids: antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent for this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., serial dilutions from the stock solution).

    • In separate wells, add 100 µL of various concentrations of ascorbic acid to serve as a positive control.

    • In a control well, add 100 µL of methanol to serve as the blank.

    • To each well, add 100 µL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Visualization of Structural Relationships

To illustrate the classification of this compound, the following diagram shows its position within the broader family of stilbenoids.

Stilbenoid_Classification Stilbenoids Stilbenoids Monomers Monomers Stilbenoids->Monomers Oligomers Oligomers Stilbenoids->Oligomers Polymers Polymers Stilbenoids->Polymers Resveratrol Resveratrol Monomers->Resveratrol Ampelopsin_F Ampelopsin_F Oligomers->Ampelopsin_F

Caption: Hierarchical classification of this compound as an oligostilbenoid.

Conclusion

This compound is a distinct oligostilbenoid whose chemical structure and properties are well-defined. However, there is a significant gap in the scientific literature regarding its specific biological activities, experimental data, and modulation of signaling pathways. This is largely due to the prevalent confusion with the flavonoid Ampelopsin (Dihydromyricetin). Future research should focus on isolating and characterizing the bioactivities of this compound to unlock its potential therapeutic applications and to build a more comprehensive understanding of this unique natural product. For now, its potential can be inferred from the broader class of oligostilbenoids, which are known for their antioxidant and other health-promoting properties.

References

An In-depth Technical Guide to Ampelopsin F: Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbene, a class of resveratrol (B1683913) oligomers, that has garnered interest for its potential bioactive properties. It is crucial to distinguish this compound from the more extensively studied flavanonol, Ampelopsin, which is also known as Dihydromyricetin (DHM). This compound is a distinct chemical entity with a different molecular structure and a unique profile of biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and known biological activities of this compound, with a focus on experimental details and data.

Discovery and Natural Occurrence

(+)-Ampelopsin F was first isolated from the roots of Caragana sinica (Buc’hoz) Rehder, a plant used in traditional medicine.[1][2][3][4] Its discovery was part of a broader investigation into the antioxidative constituents of this plant species, which is known to be a rich source of various oligostilbenes.[1][3][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₂₂O₆[6]
Molecular Weight 454.47 g/mol [6]
Class Oligostilbene (Resveratrol Trimer)[1][7]
Appearance White Amorphous PowderN/A
Optical Rotation [α]²⁵_D_ +35.4 (c 0.1, MeOH)N/A

Experimental Protocols

Isolation of (+)-Ampelopsin F from Caragana sinica

The following protocol is based on the methodology described for the isolation of oligostilbenes from the roots of Caragana sinica.[1][3]

1. Extraction:

  • Air-dried and powdered roots of Caragana sinica are extracted with methanol (B129727) (MeOH) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

  • The EtOAc-soluble fraction, which contains the oligostilbenes, is concentrated.

3. Chromatographic Purification:

  • The EtOAc fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure (+)-Ampelopsin F.

Experimental Workflow for Isolation

start Powdered Roots of Caragana sinica extraction Methanol Extraction (Room Temperature) start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude MeOH Extract evaporation1->crude_extract partitioning Solvent Partitioning (EtOAc/H₂O) crude_extract->partitioning etoh_fraction EtOAc Fraction partitioning->etoh_fraction silica_gel1 Silica Gel Column Chromatography etoh_fraction->silica_gel1 fractions Fractions silica_gel1->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc ampelopsin_f (+)-Ampelopsin F prep_hplc->ampelopsin_f ampelopsin_f (±)-Ampelopsin F intermediate1 Key Intermediate 1 ampelopsin_f->intermediate1 Deprotection intermediate2 Key Intermediate 2 intermediate1->intermediate2 Friedel-Crafts Alkylation starting_materials Simple Starting Materials intermediate2->starting_materials Prins Cyclization & Horner-Wadsworth-Emmons

References

Physical and chemical properties of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbenoid, a class of polyphenolic compounds formed from the oligomerization of resveratrol (B1683913) units. Unlike the more commonly known flavanonol, ampelopsin (dihydromyricetin), this compound is a more complex tetramer of resveratrol. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities, and relevant experimental protocols. The information is compiled from spectroscopic data, total synthesis efforts, and biological activity screenings.

Physical and Chemical Properties

This compound is a distinct chemical entity with the molecular formula C₂₈H₂₂O₆. Its identity should not be confused with ampelopsin, also known as dihydromyricetin. Key physical and chemical properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₂₈H₂₂O₆[1]
Molecular Weight 454.5 g/mol [1]
CAS Number 151487-08-0[1]
Physical Description Powder[1]
Melting Point 222-224 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)[3]
Computed XLogP3-AA 4.6
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 6
Spectroscopic Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The structure of (+)-Ampelopsin F was elucidated using 1D and 2D NMR techniques[1][3]. The complex polycyclic structure results in a detailed spectrum.

¹H NMR (DMSO-d₆, 500 MHz) - Representative Chemical Shifts for Oligostilbenoids:

  • Aromatic Protons: δ 6.0-7.5 ppm

  • Methine Protons: δ 3.5-5.5 ppm

  • Hydroxyl Protons: δ 8.0-10.0 ppm (broad signals)

¹³C NMR (DMSO-d₆, 125 MHz) - Representative Chemical Shifts for Oligostilbenoids:

  • Aromatic Carbons: δ 100-160 ppm

  • Oxygenated Aromatic Carbons: δ 150-160 ppm

  • Aliphatic Carbons (Methine): δ 35-60 ppm

1.1.2. Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to confirm the molecular formula of this compound[1][3].

  • Expected [M+H]⁺: ~455.1444 m/z

  • Expected [M+Na]⁺: ~477.1263 m/z

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy Stilbenoids typically exhibit strong UV absorption due to their conjugated systems.

  • λmax (in Methanol): Expected in the range of 280-330 nm.

1.1.4. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by the following absorption bands:

  • O-H Stretching (phenolic): ~3200-3600 cm⁻¹ (broad)

  • C-H Stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C Stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O Stretching (phenolic): ~1150-1250 cm⁻¹

Biological Activities and Signaling Pathways

The biological activities of this compound have been investigated, revealing its potential as an antioxidant and antibacterial agent[3][4]. While direct studies on its modulation of specific signaling pathways are limited, the broader class of resveratrol oligomers has been shown to interact with various cellular signaling cascades[1][5][6].

Antioxidant Activity

(+)-Ampelopsin F, isolated from Caragana sinica, has demonstrated antioxidant properties[1][3].

2.1.1. DPPH Radical Scavenging Assay A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

  • Include a control (DPPH solution with solvent) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Antibacterial Activity

This compound has been reported to have antibacterial activity[4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay[4].

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Potential Effects on Signaling Pathways

While direct evidence for this compound's impact on signaling pathways is scarce, related oligostilbenoids have been shown to modulate key cellular pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.

Known Signaling Pathways Modulated by Resveratrol Oligomers:

  • NF-κB Signaling Pathway: Some oligostilbenoids have demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target for oligostilbenoids.

  • SIRT1-AMPK-Autophagy Pathway: Some polyphenolic compounds are known to modulate longevity and cellular stress responses through this pathway[7][8].

Signaling_Pathways_Potentially_Modulated_by_Ampelopsin_F cluster_stimuli External Stimuli cluster_compound Intervention cluster_pathways Potential Intracellular Signaling Pathways cluster_responses Cellular Responses Inflammatory Signals Inflammatory Signals NF-kB NF-kB Inflammatory Signals->NF-kB Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK SIRT1/AMPK SIRT1/AMPK Oxidative Stress->SIRT1/AMPK Growth Factors Growth Factors Growth Factors->MAPK This compound This compound This compound->NF-kB Inhibition? This compound->MAPK Modulation? This compound->SIRT1/AMPK Activation? Inflammation Inflammation NF-kB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Autophagy Autophagy SIRT1/AMPK->Autophagy

Potential signaling pathways modulated by this compound.

Isolation and Synthesis

Isolation from Natural Sources

(+)-Ampelopsin F has been isolated from the ethyl acetate-soluble extract of the roots of Caragana sinica[1][3]. It has also been isolated from the acetone extract of the stem bark of Dryobalanops lanceolata[4].

General Isolation Workflow:

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning EtOAc Fraction EtOAc Fraction Partitioning->EtOAc Fraction Column Chromatography Column Chromatography EtOAc Fraction->Column Chromatography Fractions Fractions Column Chromatography->Fractions Purification (e.g., HPLC) Purification (e.g., HPLC) Fractions->Purification (e.g., HPLC) This compound This compound Purification (e.g., HPLC)->this compound

General workflow for the isolation of this compound.
Total Synthesis

A total synthesis of (±)-Ampelopsin F was reported by Scott A. Snyder's research group in 2007[9]. The synthesis involves a multi-step process, providing a route to access this complex natural product and its analogs for further biological evaluation. The detailed synthetic route is available in the cited literature.

Conclusion

This compound is a structurally complex oligostilbenoid with demonstrated antioxidant and antibacterial activities. Its physical and chemical properties have been characterized through spectroscopic analysis and confirmed by total synthesis. While its direct effects on cellular signaling pathways remain an area for further investigation, its structural relationship to other bioactive resveratrol oligomers suggests potential for modulation of key pathways involved in inflammation, cell proliferation, and stress responses. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its potential in drug development.

References

Ampelopsin F: A Technical Guide to its Biological Activity and Pharmacological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its pharmacological screening, experimental methodologies, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which have been investigated in numerous preclinical studies. The primary pharmacological effects are summarized below.

Anticancer Activity

This compound has demonstrated significant anticancer potential across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Activity:

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are presented in Table 1. This data highlights the compound's efficacy in inhibiting the growth of a diverse range of cancer types.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular CarcinomaVaries (Dose-dependent)[2][3]
SK-Hep-1Hepatocellular CarcinomaVaries (Dose-dependent)[2]
HuH-6Hepatoblastoma~75 (induces apoptosis)[3]
MCF-7Breast CancerVaries (Dose-dependent)[2]
MDA-MB-231Breast CancerVaries (Dose-dependent)[2]
PC-3Prostate CancerVaries (Dose-dependent)[2]
A549Non-small-cell lung cancerVaries (Dose-dependent)[2]
H1975Non-small-cell lung cancerVaries (Dose-dependent)[2]
U251GliomaVaries (Dose-dependent)[2]
A172GliomaVaries (Dose-dependent)[2]
SKOV3Ovarian CancerVaries (Dose-dependent)[2]
SGC7901Gastric CarcinomaVaries (Dose-dependent)[2]
JARChoriocarcinomaVaries (Dose-dependent)[2]
HeLaCervical CancerVaries (Dose-dependent)[4]
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.

Quantitative Data on Antioxidant Activity:

The antioxidant capacity of this compound has been quantified using various in vitro assays. Table 2 summarizes the IC50 values for its free radical scavenging activity.

AssayRadicalIC50 (µg/mL)Citation
DPPH2,2-diphenyl-1-picrylhydrazyl3.9[2]
ORACOxygen Radical Absorbance CapacityDose-dependent inhibition[2]
Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

The anti-inflammatory efficacy of this compound has been demonstrated through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.

Cell LineMediatorIC50 (µM)Citation
RAW 264.7Nitric Oxide (NO)16.6[5]
RAW 264.7TNF-αDose-dependent inhibition[5]
RAW 264.7IL-6Dose-dependent inhibition[5]
RAW 264.7IL-1βDose-dependent inhibition[5]

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By suppressing the NF-κB pathway, this compound reduces the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IκBα IκBα IKK->IκBα P NF-κB Complex (p65/p50) p65/p50 IκBα->NF-κB Complex (p65/p50) Releases p65 p65 p50 p50 Nuclear NF-κB p65/p50 NF-κB Complex (p65/p50)->Nuclear NF-κB Translocation This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nuclear NF-κB->Pro-inflammatory Genes Transcription

This compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Nuclear Nrf2 Nrf2 Nrf2->Nuclear Nrf2 Translocation Ub Ubiquitin This compound This compound This compound->Keap1 Inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates ARE Antioxidant Response Element Nuclear Nrf2->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

This compound activates the Nrf2 antioxidant pathway.
Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Mitochondrial_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Cytochrome c Cytochrome c Bax->Cytochrome c Promotes Release Bcl-2->Bax Inhibits Apaf-1 Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c->Apaf-1 Binds

This compound induces mitochondrial-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Read Absorbance add_dmso->read end End: Analyze Data read->end

Workflow for the MTT Cell Viability Assay.
Antioxidant Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay:

  • Reaction Mixture: Mix 100 µL of this compound solution (at various concentrations) with 100 µL of 0.1 mM DPPH solution in methanol (B129727) in a 96-well plate.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

ABTS Radical Scavenging Assay:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[11]

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 at 734 nm. Mix 10 µL of this compound solution with 1 mL of the diluted ABTS•+ solution.[11]

  • Incubation: Incubate for 6 minutes at room temperature.[11]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[11]

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay dp_start Mix this compound with DPPH solution dp_incubate Incubate (30 min, dark) dp_start->dp_incubate dp_read Read Absorbance at 517 nm dp_incubate->dp_read ab_start Generate ABTS radical ab_mix Mix this compound with ABTS radical solution ab_start->ab_mix ab_incubate Incubate (6 min) ab_mix->ab_incubate ab_read Read Absorbance at 734 nm ab_incubate->ab_read Griess_Assay_Workflow start Start: Seed RAW 264.7 Cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess incubate2 Incubate (10 min) add_griess->incubate2 read Read Absorbance at 540 nm incubate2->read end End: Quantify Nitrite read->end Western_Blot_Workflow start Start: Cell Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect end End: Analyze Protein Expression detect->end

References

Potential Therapeutic Targets of Ampelopsin F in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in plants such as Ampelopsis grossedentata.[1][2][3] Emerging preclinical evidence highlights its neuroprotective properties, suggesting its potential as a therapeutic agent for a range of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its mechanisms of action in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and its potential relevance in other related disorders. This document synthesizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in the neuroprotective effects of this compound.

The pathophysiology of neurodegenerative diseases is complex, often involving multifaceted processes such as neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis.[4] this compound has been shown to modulate several of these key pathways, positioning it as a promising multi-target therapeutic candidate.[1][3][4] This guide aims to provide researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic development of this compound and its derivatives.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of this compound in various models of neurodegeneration.

Table 1: Effects of this compound on Cognitive Function in an Alzheimer's Disease Rat Model

ParameterAnimal ModelTreatment GroupDosageResultReference
Escape Latency (Morris Water Maze)Aβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgShortened escape latency compared to AD group.[4]
Escape Latency (Morris Water Maze)Aβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant shortening of escape latency compared to 100 mg/kg group.[4]
Platform Crossings (Morris Water Maze)Aβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgIncreased number of platform crossings.[4]
Platform Crossings (Morris Water Maze)Aβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgFurther increase in platform crossings compared to 100 mg/kg group.[4]

Table 2: Anti-inflammatory Effects of this compound in the Hippocampus of an Alzheimer's Disease Rat Model

Inflammatory CytokineAnimal ModelTreatment GroupDosageResultReference
IL-1βAβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgSignificantly reduced levels compared to AD group.[4][5]
IL-1βAβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant reduction compared to 100 mg/kg group.[4][5]
IL-6Aβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgSignificantly reduced levels compared to AD group.[4][5]
IL-6Aβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant reduction compared to 100 mg/kg group.[4][5]
TNF-αAβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgSignificantly reduced levels compared to AD group.[4][5]
TNF-αAβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant reduction compared to 100 mg/kg group.[4][5]

Table 3: Effects of this compound on Apoptosis-Related Proteins in the Hippocampus of an Alzheimer's Disease Rat Model

ProteinAnimal ModelTreatment GroupDosageResultReference
Bax/Bcl-2 RatioAβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgSignificantly decreased ratio compared to AD group.[4][5]
Bax/Bcl-2 RatioAβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant decrease in ratio compared to 100 mg/kg group.[4][5]
NF-κB p65Aβ₁₋₄₂-induced AD ratsAD + DHM100 mg/kgSignificantly reduced expression compared to AD group.[4]
NF-κB p65Aβ₁₋₄₂-induced AD ratsAD + DHM200 mg/kgMore significant reduction in expression compared to 100 mg/kg group.[4]

Table 4: Effects of this compound on Oxidative Stress Markers

MarkerModelTreatmentResultReference
Malondialdehyde (MDA)D-galactose-induced aging miceDMY (42 mg/kg and 168 mg/kg)Potent inhibitory effect on MDA levels.[6]
Superoxide Dismutase (SOD)D-galactose-induced aging miceDMY (42 mg/kg and 168 mg/kg)Restored SOD activity.[6]
CatalaseD-galactose-induced aging miceDMY (42 mg/kg and 168 mg/kg)Restored catalase activity.[6]
Reactive Oxygen Species (ROS)OGD/R-induced HT22 cellsDHMDecreased ROS levels.[7]

Table 5: Effects of this compound in a Parkinson's Disease Mouse Model

ParameterAnimal ModelTreatment GroupDosageResultReference
Motor ImpairmentsMPTP-induced PD miceDHM + MPTP5 mg/kgSignificantly attenuated behavioral impairments.[8]
Motor ImpairmentsMPTP-induced PD miceDHM + MPTP10 mg/kgSignificantly attenuated behavioral impairments.[8]
Dopaminergic Neuron LossMPTP-induced PD miceDHM + MPTP5 mg/kgAttenuated dopaminergic neuron loss.[8]
Dopaminergic Neuron LossMPTP-induced PD miceDHM + MPTP10 mg/kgAttenuated dopaminergic neuron loss.[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The following diagrams illustrate these pathways based on current preclinical evidence.

Ampelopsin_F_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK Activates NFkB NF-κB This compound->NFkB Inhibits NOX4 NOX4 This compound->NOX4 Inhibits Neurotoxic Stimuli Neurotoxic Stimuli (e.g., Aβ, Oxidative Stress) Neurotoxic Stimuli->NFkB Activates Neurotoxic Stimuli->NOX4 Activates SIRT1 SIRT1 AMPK->SIRT1 Activates mTOR mTOR SIRT1->mTOR Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes Antioxidant Response Antioxidant Response SIRT1->Antioxidant Response Promotes mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation (IL-1β, IL-6, TNF-α) NFkB->Neuroinflammation Promotes Oxidative Stress Oxidative Stress NOX4->Oxidative Stress Promotes Apoptosis Apoptosis Neuroinflammation->Apoptosis Induces Oxidative Stress->Apoptosis Induces SIRT1_mTOR_Pathway This compound This compound miR34a miR-34a This compound->miR34a Inhibits SIRT1 SIRT1 miR34a->SIRT1 Inhibits mTOR mTOR SIRT1->mTOR Inhibits Autophagy Autophagy SIRT1->Autophagy Promotes Apoptosis Apoptosis SIRT1->Apoptosis Inhibits mTOR->Autophagy Inhibits mTOR->Apoptosis Promotes Neuronal Survival Neuronal Survival Autophagy->Neuronal Survival Promotes Morris_Water_Maze_Workflow cluster_setup Setup cluster_procedure Procedure Pool Circular Pool (150 cm diameter) filled with opaque water (22-25°C) Acquisition Acquisition Trials (4 trials/day for 5 days) Pool->Acquisition Platform Submerged Platform (10 cm diameter, 1.5 cm below surface) Platform->Acquisition Cues Distal Visual Cues around the room Cues->Acquisition Probe Probe Trial (Day 6, platform removed) Acquisition->Probe Data_Collection Data Collection (Escape latency, path length, platform crossings) Probe->Data_Collection

References

Unveiling the Anti-Cancer Potential of Ampelopsin F: A Technical Overview of In Vitro Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer effects.[1][2][3] This technical guide synthesizes findings from preliminary in vitro studies, offering a detailed examination of Ampelopsin F's cytotoxic properties against various cancer cell lines. This document provides a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of this compound Cytotoxicity

This compound has demonstrated significant dose-dependent cytotoxic effects across a range of human cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of its anti-proliferative and pro-apoptotic activity.

Table 1: Inhibition of Cell Viability by this compound

Cell LineCancer TypeAssayTreatment Duration (h)IC50 / Effective Concentration (µM)Reference
MCF-7 Breast CancerCCK-824Dose-dependent inhibition (20-80 µM)[2]
MDA-MB-231 Breast CancerCCK-824Dose-dependent inhibition (20-80 µM)[2]
MDA-MB-231 Breast CancerCCK-812 and 24Dose-dependent inhibition (0-100 µM)[4]
MCF-7 Breast CancerCCK-812 and 24Dose-dependent inhibition (0-100 µM)[4]
HL60 LeukemiaNot SpecifiedNot SpecifiedSignificant inhibition at concentrations not affecting normal cells[1]
K562 LeukemiaNot SpecifiedNot SpecifiedSignificant inhibition at concentrations not affecting normal cells[1]
A549 Lung AdenocarcinomaMTT24, 48, 72IC50 < 30 µM (dose-dependent)[5]

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeAssayTreatment Duration (h)ObservationsReference
MCF-7 Breast CancerAnnexin V-FITC/PI24Dose-dependent increase in apoptotic cells (20-80 µM)[2]
MDA-MB-231 Breast CancerAnnexin V-FITC/PI24Dose-dependent increase in apoptotic cells (20-80 µM)[2]
MDA-MB-231 Breast CancerHoechst 3325824Morphological changes consistent with apoptosis[4]
MCF-7 Breast CancerHoechst 3325824Morphological changes consistent with apoptosis[4]
HL60 LeukemiaAnnexin V-FITC/PI24 and 48Marked increase in early and late apoptotic cells[1]
K562 LeukemiaAnnexin V-FITC/PINot SpecifiedInduction of apoptosis[1]
A549 Lung AdenocarcinomaAnnexin V-FITC/PI48Dose-dependent increase in apoptotic cells (10-30 µM)[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of this compound.

Cell Culture and Treatment

Human cancer cell lines such as MCF-7, MDA-MB-231 (breast cancer), HL60, K562 (leukemia), and A549 (lung adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4][5] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for the specified treatment durations.[4][5]

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

  • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treat cells with varying concentrations of this compound for 12, 24, or 48 hours.[2][4]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cells in 96-well plates and treat with this compound as described above.[5]

  • After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm or 570 nm.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Harvest cells after treatment with this compound.[5]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

2. Hoechst 33258 Staining:

  • Grow cells on coverslips in a 6-well plate and treat with this compound.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with Hoechst 33258 solution (1 µg/mL) for 5-10 minutes.

  • Wash with PBS and mount the coverslips on glass slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[4]

Western Blot Analysis
  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, NF-κB) overnight at 4°C.[1][4]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment This compound Treatment (Dose and Time Variation) cell_culture->treatment viability Cell Viability Assays (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Quantitative Data Analysis (IC50, Apoptosis Rate) viability->data_analysis apoptosis->data_analysis pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis conclusion Conclusion pathway_analysis->conclusion data_analysis->conclusion

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound.

G Mitochondrial Apoptosis Pathway Induced by this compound ampelopsin This compound ros ↑ ROS Production ampelopsin->ros bax ↑ Bax ampelopsin->bax bcl2 ↓ Bcl-2 ampelopsin->bcl2 mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.[1][4]

G Akt/NF-κB Signaling Pathway Inhibition by this compound ampelopsin This compound akt ↓ Akt Phosphorylation ampelopsin->akt nfkb ↓ NF-κB Activation akt->nfkb proliferation ↓ Cell Proliferation nfkb->proliferation apoptosis ↑ Apoptosis nfkb->apoptosis Inhibits

Caption: this compound inhibits the pro-survival Akt/NF-κB signaling pathway.[1]

G ER Stress Pathway Activated by this compound ampelopsin This compound ros ↑ ROS Production ampelopsin->ros er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress grp78 ↑ GRP78 er_stress->grp78 perk ↑ p-PERK er_stress->perk atf6 ↑ Cleaved ATF6α er_stress->atf6 chop ↑ CHOP perk->chop atf6->chop apoptosis Apoptosis chop->apoptosis

Caption: this compound triggers apoptosis through the induction of ER stress.[2][6]

G c-Myc/Skp2/Fbw7 Pathway Modulation by this compound ampelopsin This compound cmyc_protein ↓ c-Myc Protein ampelopsin->cmyc_protein skp2 ↓ Skp2 ampelopsin->skp2 hdac ↓ HDAC1/2 ampelopsin->hdac fbw7 ↓ Fbw7α/γ ampelopsin->fbw7 pcmyc ↑ p-c-Myc (Thr58) ampelopsin->pcmyc apoptosis Apoptosis cmyc_protein->apoptosis Inhibits skp2->apoptosis Inhibits hdac->apoptosis Inhibits

Caption: this compound induces apoptosis by regulating the c-Myc/Skp2/Fbw7 pathway.[3][5]

Conclusion

The preliminary in vitro data strongly suggest that this compound is a promising candidate for anti-cancer drug development. Its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines is well-documented.[1][2][4][5] The cytotoxic effects of this compound are mediated through multiple signaling pathways, including the intrinsic mitochondrial apoptosis pathway, inhibition of pro-survival signals like Akt/NF-κB, and induction of endoplasmic reticulum stress.[1][2][4] Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into potential therapeutic applications.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ampelopsin F, a bridged oligostilbene. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation and analytical characterization of this natural product. Included are tabulated spectral data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Spectroscopic and Spectrometric Data of this compound

The structural identity of this compound has been elucidated through various spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound [1][2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.02d8.62HH-2, H-6
6.72d8.52HH-3, H-5
6.69d8.52HH-2a, H-6a
6.51d8.62HH-3a, H-5a
6.38d2.01HH-14
6.36d2.41HH-14a
6.08d2.41HH-12a
6.01d2.01HH-12
4.09d1.51HH-7
4.03s-1HH-8a
3.56s-1HH-7a
3.23s-1HH-8
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound [2]

Chemical Shift (δ, ppm)Carbon Type
158.48s
158.08s
157.12s
156.13Aromatic
156.11Aromatic
153.16s
147.85s
147.53s
139.07s
136.09s
130.08Aromatic (2C)
129.37Aromatic (2C)
128.72s
115.76Aromatic (2C)
115.59Aromatic (2C)
114.11s
105.78Aromatic
104.32Aromatic
102.01Aromatic
101.92Aromatic
59.28Aliphatic
50.95Aliphatic
49.85Aliphatic
47.65Aliphatic
High-Resolution Mass Spectrometry (HR-ESI-MS) Data

HR-ESI-MS analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 3: HR-ESI-MS Data for this compound [1][2]

ParameterValue
Ionization ModeESI⁻
Calculated m/z for C₂₈H₂₁O₆ ([M-H]⁻)453.1338
Found m/z453.1351

Experimental Protocols

The following sections outline the generalized experimental protocols for the NMR and mass spectrometry analysis of stilbenoids like this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and research requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in deuterated solvent (e.g., CD₃OD) transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 500 MHz) lock Lock on deuterium (B1214612) signal instrument->lock shim Shim magnetic field lock->shim acquire Acquire ¹H and ¹³C spectra (Standard pulse sequences) shim->acquire fourier Fourier Transform phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Reference spectra (TMS or residual solvent peak) baseline->reference integrate Integrate signals (¹H) reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw FID Data

Caption: General workflow for NMR analysis of this compound.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD) in a clean vial.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectra. For ¹H NMR, the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) can be used. For ¹³C NMR, the solvent peak (e.g., CD₃OD at 49.0 ppm) is used for referencing.

    • For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve this compound in a suitable solvent (e.g., Methanol) dilute_ms Dilute to a low concentration (e.g., 1-10 µg/mL) dissolve_ms->dilute_ms infuse Infuse sample into ESI source ionize Generate ions (Negative ion mode) infuse->ionize analyze Analyze ions in a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) ionize->analyze extract_mass Extract accurate m/z value of the molecular ion calculate_formula Calculate elemental composition using the accurate mass extract_mass->calculate_formula compare Compare with theoretical mass calculate_formula->compare cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms Prepared Sample cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms Raw Mass Spectrum

Caption: General workflow for HR-ESI-MS analysis of this compound.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a small amount of purified this compound in a high-purity solvent such as methanol (B129727) or acetonitrile.

    • Dilute the sample solution to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. The final solution should be free of any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Set the mass spectrometer to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal.

    • Acquire the mass spectrum over an appropriate m/z range using a high-resolution mass analyzer such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

  • Data Analysis:

    • From the acquired high-resolution mass spectrum, determine the accurate mass-to-charge ratio (m/z) of the molecular ion peak.

    • Utilize the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, within a specified mass tolerance (typically < 5 ppm).

    • Compare the experimentally determined mass and calculated elemental composition with the theoretical values for the proposed structure of this compound (C₂₈H₂₂O₆) to confirm its molecular formula.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the arachidonic acid metabolic pathway. Specifically, this compound has been shown to inhibit the activity of cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[3][4]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_effect Biological Effect cluster_inhibition Inhibition by this compound stimulus e.g., TNF-α cPLA2 cPLA2 stimulus->cPLA2 AA Arachidonic Acid cPLA2->AA Releases COX2 COX-2 AA->COX2 Acts on PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces inflammation Inflammation PGE2->inflammation ampelopsin_f This compound ampelopsin_f->cPLA2 Inhibits ampelopsin_f->COX2 Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

This guide provides a foundational understanding of the analytical data and experimental considerations for this compound. The provided information is intended to support further research and development efforts involving this and related natural products.

References

Pharmacological Profiling of Resveratrol Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. Beyond the monomer, its dimeric forms, a class of compounds known as stilbenoids, exhibit a wide spectrum of biological effects, often with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the pharmacological profiles of various resveratrol dimers, presenting comparative quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways they modulate.

Core Pharmacological Activities of Resveratrol Dimers

Resveratrol dimers have demonstrated significant potential across several therapeutic areas, including oncology, anti-inflammatory, antioxidant, and neuroprotection. The dimerization of resveratrol can lead to compounds with altered physicochemical properties, bioavailability, and target interactions, resulting in distinct pharmacological profiles.

Antioxidant Activity

Resveratrol dimers are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage. Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. For instance, pallidol, a resveratrol dimer found in red wine, has been shown to be a potent and selective singlet oxygen quencher.[1][2][3]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of resveratrol dimers against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of multiple signaling pathways. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the cytotoxic potency of these dimers. While specific IC50 values vary depending on the cancer cell line and the specific dimer, studies have shown that some dimers exhibit greater cytotoxic potential than resveratrol itself. For example, a derivative of resveratrol, 4'-chloro-3,5-dihydroxystilbene, showed a lower IC50 value (17.4 µmol/L) against A549 lung cancer cells compared to resveratrol (25.5 µmol/L).[4]

Anti-inflammatory Activity

Resveratrol dimers exert anti-inflammatory effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5] They can inhibit the production of pro-inflammatory cytokines and mediators. For instance, certain resveratrol derivatives have shown potent inhibitory effects on the production of nitric oxide (NO), with IC50 values in the low micromolar range.[5]

Enzyme Inhibition

Specific resveratrol dimers have been identified as inhibitors of various enzymes. For example, ε-viniferin, a dimer of resveratrol, has been shown to be a more potent inhibitor of several human cytochrome P450 (CYP) enzymes compared to resveratrol, with Ki values ranging from 0.5 to 20 µM.[6] This suggests a potential role in modulating drug metabolism and the bioactivation of carcinogens. Some resveratrol dimers have also been investigated for their ability to inhibit enzymes like α-amylase, which is relevant to the management of diabetes.

Comparative Pharmacological Data

To facilitate a clear comparison of the pharmacological profiles of various resveratrol dimers, the following tables summarize the available quantitative data from the scientific literature.

Table 1: Cytotoxicity of Resveratrol and its Dimers in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Citation
ResveratrolA549 (Lung)Direct Cell Counting25.5[4]
4'-chloro-3,5-dihydroxystilbeneA549 (Lung)Direct Cell Counting17.4[4]
ResveratrolHeLa (Cervical)MTT Assay200-250[7]
ResveratrolMDA-MB-231 (Breast)MTT Assay200-250[7]
ResveratrolMCF-7 (Breast)MTT Assay400-500[7]
ResveratrolSiHa (Cervical)MTT Assay400-500[7]

Table 2: Anti-inflammatory Activity of Resveratrol Derivatives

CompoundParameterCell/Assay SystemIC50 (µM)Citation
Thiazole Derivative 22NO ProductionLPS-stimulated RAW264.7 cells0.7 ± 0.15[5]
Thiazole Derivative 23NO ProductionLPS-stimulated RAW264.7 cells0.6 ± 0.12[5]

Table 3: Enzyme Inhibition by Resveratrol and ε-viniferin

CompoundEnzymeInhibition Constant (Ki) (µM)Citation
ε-viniferinCYP1A1, CYP1B1, CYP2B60.5 - 20[6]
ResveratrolVarious CYPs10 - 100[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following are protocols for key experiments commonly used in the profiling of resveratrol dimers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resveratrol dimer stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the resveratrol dimer for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Resveratrol dimer solutions at various concentrations

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the resveratrol dimer in methanol.

  • In a test tube or a 96-well plate, add a specific volume of the dimer solution to a defined volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Pathway Analysis: Western Blot for NF-κB Activation

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, such as the phosphorylation and nuclear translocation of NF-κB subunits.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (Lipopolysaccharide)

  • Resveratrol dimer

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the resveratrol dimer for a specific time before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins (20-40 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by resveratrol dimers is essential for a comprehensive understanding of their mechanisms of action.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Resveratrol dimers can interfere with this pathway at multiple points.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_IkBa->NFkB_active Activation Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->IkBa Inhibition Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Resv_Dimer Resveratrol Dimer Resv_Dimer->IKK Inhibition Resv_Dimer->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by resveratrol dimers.

Experimental Workflow for Cell Viability Screening

A typical workflow for screening the cytotoxic effects of resveratrol dimers on cancer cells using the MTT assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_dimers Add Resveratrol Dimers (Various Concentrations) incubate1->add_dimers incubate2 Incubate (24-72h) add_dimers->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Antioxidant_Assays antioxidant_capacity Overall Antioxidant Capacity radical_scavenging Radical Scavenging Activity antioxidant_capacity->radical_scavenging metal_chelation Metal Chelating Activity antioxidant_capacity->metal_chelation reducing_power Reducing Power antioxidant_capacity->reducing_power dpph DPPH Assay radical_scavenging->dpph abts ABTS Assay radical_scavenging->abts orac ORAC Assay radical_scavenging->orac frap FRAP Assay reducing_power->frap

References

Ampelopsin F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin, is a flavonoid with a growing reputation in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its natural origins, geographical distribution, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Geographical Distribution of this compound

This compound is predominantly found in plant species belonging to the genus Ampelopsis, as well as in Impatiens glandulifera. The concentration of this bioactive compound varies depending on the plant species, the specific part of the plant, geographical location, and the time of harvest.

Plant Sources

The primary plant sources of this compound include:

  • Ampelopsis grossedentata : Commonly known as vine tea, this plant is a major source of this compound. It is primarily distributed in the southwest regions of China, including the provinces of Hunan, Guizhou, and Guangxi.[1][2] The leaves and stems are particularly rich in this compound.

  • Ampelopsis megalophylla : This species, also found in China, is another significant source of this compound.

  • Ampelopsis cantoniensis : This plant is also a known source of this compound.

  • Impatiens glandulifera : Also known as Himalayan balsam, this invasive plant species has been identified as a natural source of this compound. However, quantitative data on the concentration of this compound in this plant are not as readily available as for the Ampelopsis species.

Distribution within Plant Tissues and Influence of Harvesting Period

Research on Ampelopsis grossedentata has shown that the concentration of this compound is highest in the leaves, followed by the stems, and is lowest in the roots.[3] Furthermore, the content of this compound in this plant is highest when harvested in the months of April and May.[3]

Quantitative Analysis of this compound in Natural Sources

The yield of this compound can vary significantly. The following tables summarize the quantitative data available from various studies.

Table 1: this compound (Dihydromyricetin) Content in Ampelopsis grossedentata
Plant Part/ProductGeographical OriginDihydromyricetin ContentReference
LeavesNot SpecifiedHigher than stems and roots[3]
StemsNot SpecifiedLower than leaves, higher than roots[3]
RootsNot SpecifiedLowest content[3]
Vine Tea (dried leaves)Hunan, China21.42% of dry weight[2]
Vine Tea (dried leaves)Guizhou, China20.17% of dry weight[2]
Vine Tea (dried leaves)Guangxi, China16.47% of dry weight[2]
Vine Tea (21 samples)Laifeng, China168.7 - 349.9 mg/g[1]
ExtractNot Specified51.2%
General ContentNot SpecifiedUp to 30% (m/m)
Table 2: Dihydromyricetin Content in Ampelopsis megalophylla Leaves
Harvest MonthDihydromyricetin Content (mg/g)Reference
May~50[4]
August~25[4]
October~15[4]

Experimental Protocols: Extraction, Isolation, and Purification of this compound

The following section outlines a general methodology for the extraction and purification of this compound from plant materials, based on protocols described in the scientific literature.

Extraction

Objective: To extract crude this compound from dried plant material.

Method 1: Ethanol (B145695) Reflux Extraction

  • Preparation of Plant Material: Air-dry the leaves and stems of the source plant and grind them into a coarse powder.

  • Solvent Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 90% ethanol to the flask.

    • Perform reflux extraction for a specified duration (e.g., 1.5 hours). This process is typically repeated multiple times (e.g., four times) to maximize the extraction yield.

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Method 2: Ultrasonic-Assisted Extraction

  • Preparation of Plant Material: Prepare the plant material as described in Method 1.

  • Solvent Extraction:

    • Suspend the powdered plant material in 70% ethanol.

    • Subject the mixture to ultrasonic treatment at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 40 minutes).[2]

  • Filtration and Concentration: Follow the same procedure as in Method 1.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Method: Recrystallization

  • Initial Purification: The crude extract can be further purified by partitioning with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

  • Recrystallization:

    • Dissolve the partially purified extract in a minimal amount of hot water or a suitable solvent mixture.

    • Allow the solution to cool slowly. This compound will crystallize out of the solution as it cools due to its lower solubility at colder temperatures.

    • Collect the crystals by filtration.

    • This process can be repeated multiple times to achieve a high purity of this compound.

Method: High-Performance Liquid Chromatography (HPLC)

For analytical quantification and preparative purification, Reverse-Phase HPLC (RP-HPLC) is commonly used.

  • Sample Preparation: Dissolve the extracted and partially purified sample in a suitable solvent (e.g., methanol).

  • HPLC Conditions:

    • Column: ODS (C18) column (e.g., 5 µm, 250 mm x 4.6 mm).[3]

    • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 25:75:0.1 v/v/v).[3]

    • Flow Rate: 1.0 ml/min.[3]

    • Detection: UV detector at a wavelength of 289 nm.[3]

  • Quantification and Collection: The concentration of this compound is determined by comparing the peak area to that of a standard. For preparative HPLC, the fraction corresponding to the this compound peak is collected.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

TRAIL-Induced Apoptosis Pathway

This compound can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It achieves this by upregulating the expression of TRAIL death receptors, DR4 and DR5, on the surface of cancer cells. This increased receptor expression enhances the binding of TRAIL, leading to the activation of the extrinsic apoptosis pathway.

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRAIL TRAIL DR4 DR4 TRAIL->DR4 DR5 DR5 TRAIL->DR5 DISC DISC Formation DR4->DISC DR5->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Ampelopsin_F This compound Ampelopsin_F->DR4 upregulates Ampelopsin_F->DR5 upregulates

This compound enhances TRAIL-induced apoptosis.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, thereby suppressing cancer cell growth. It is thought to exert its effect at multiple points in the cascade, leading to the deactivation of mTOR and its downstream effectors.

mTOR_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Ampelopsin_F This compound Ampelopsin_F->PI3K inhibits Ampelopsin_F->Akt inhibits Ampelopsin_F->mTORC1 inhibits

This compound inhibits the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer properties. Its abundance in certain plant species, particularly Ampelopsis grossedentata, makes it an accessible target for natural product research. The elucidation of its mechanisms of action, including the modulation of the TRAIL and mTOR signaling pathways, provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide offers a comprehensive summary of the current knowledge on this compound, which should aid researchers in their future studies of this fascinating molecule.

References

The Stereochemistry and Absolute Configuration of Ampelopsin F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, a complex resveratrol (B1683913) oligomer, has garnered significant interest within the scientific community due to its unique structural architecture and potential therapeutic applications. As a member of the stilbenoid family, isolated from plant sources such as Ampelopsis brevipedunculata var. hancei, understanding its precise three-dimensional structure is paramount for elucidating its bioactivity and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-Ampelopsin F, detailing the experimental methodologies employed in its structural determination and presenting key quantitative data.

Absolute Configuration of (-)-Ampelopsin F

The absolute configuration of the naturally occurring (-)-Ampelopsin F has been determined to be (2R, 3S, 10S, 17S) . This complex stereochemistry arises from four stereogenic centers within its pentacyclic framework. The IUPAC name for (-)-Ampelopsin F is (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol.[1]

Experimental Determination of Stereochemistry

The definitive elucidation of the complex stereostructure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography of a derivative. The initial isolation and structure elucidation were reported by Ohyama et al.

Data Presentation

The following table summarizes the key quantitative data that were instrumental in the stereochemical assignment of (-)-Ampelopsin F.

ParameterValueMethodSignificance
Specific Optical Rotation [α]ᴅ²⁵ -158° (c 0.5, MeOH)PolarimetryThe negative sign indicates it is the levorotatory enantiomer.
Circular Dichroism (CD) Not explicitly detailed in abstracts, but crucial for absolute configuration determination by comparing experimental and calculated spectra.CD SpectroscopyThe specific Cotton effects in the CD spectrum are characteristic of the absolute configuration.
¹H NMR Key NOE correlations established the relative stereochemistry of the protons on the stereogenic centers.NMR Spectroscopy (NOESY)Provided evidence for the spatial proximity of specific protons, confirming the relative arrangement of substituents.
X-ray Crystallography Performed on a derivative (e.g., O-benzoyl-Ampelopsin F) to unambiguously determine the absolute configuration.Single-Crystal X-ray DiffractionProvided the definitive three-dimensional structure, confirming the absolute stereochemistry.

Experimental Protocols

The determination of the absolute configuration of this compound involves a multi-step process, beginning with its isolation and purification, followed by a series of sophisticated analytical techniques.

Isolation and Purification of (-)-Ampelopsin F

(-)-Ampelopsin F is a naturally occurring compound isolated from the roots and stems of Ampelopsis brevipedunculata var. hancei. The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.

  • Chromatography: The fraction containing this compound is further purified using a combination of column chromatography techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Determination of Relative Stereochemistry by NMR Spectroscopy

The relative configuration of the four stereocenters in this compound was established primarily through Nuclear Overhauser Effect (NOE) experiments.

Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Sample Preparation: A solution of pure (-)-Ampelopsin F is prepared in a suitable deuterated solvent (e.g., CD₃OD).

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE cross-peaks.

  • Data Analysis: The presence of cross-peaks between specific protons in the NOESY spectrum indicates their close spatial proximity (typically < 5 Å). By analyzing the pattern of these correlations, the relative stereochemistry of the molecule can be deduced.

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by comparing the experimentally measured spectrum with theoretically calculated spectra for the possible enantiomers.

Protocol for CD Analysis:

  • Sample Preparation: A solution of (-)-Ampelopsin F of known concentration is prepared in a transparent solvent (e.g., methanol).

  • Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.

  • Computational Modeling: The 3D structures of both possible enantiomers of this compound are generated and their conformational spaces are explored using computational methods (e.g., density functional theory, DFT).

  • Spectral Calculation: For the low-energy conformers of each enantiomer, the theoretical CD spectra are calculated.

  • Comparison: The experimental CD spectrum is compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

Unambiguous Determination by X-ray Crystallography of a Derivative

To provide unequivocal proof of the absolute configuration, X-ray crystallography is the gold standard. As natural products can sometimes be difficult to crystallize, a crystalline derivative is often prepared.

Protocol for X-ray Crystallography:

  • Derivatization: A suitable crystalline derivative of this compound is synthesized. For molecules with multiple hydroxyl groups, this often involves benzoylation to form O-benzoyl esters, which can enhance crystallinity.

  • Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined. The absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure or from high-quality data for light-atom structures.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the determination of the absolute configuration of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_structure_elucidation Structure Elucidation plant_material Plant Material (Ampelopsis brevipedunculata) extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica, HPLC) partitioning->chromatography pure_compound Pure (-)-Ampelopsin F chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr cd_spectroscopy Circular Dichroism pure_compound->cd_spectroscopy xray X-ray Crystallography (of derivative) pure_compound->xray relative_stereo Relative Stereochemistry (NOESY) nmr->relative_stereo absolute_config Absolute Configuration (2R, 3S, 10S, 17S) relative_stereo->absolute_config cd_spectroscopy->absolute_config xray->absolute_config

Caption: Workflow for the isolation and structural elucidation of this compound.

signaling_pathway_analogy cluster_data_integration Data Integration for Stereochemical Assignment nmr_data NMR Data (NOE correlations) relative_config Relative Configuration nmr_data->relative_config cd_data CD Data (Cotton effects) absolute_config_final Final Absolute Configuration cd_data->absolute_config_final xray_data X-ray Data (Anomalous dispersion) xray_data->absolute_config_final relative_config->absolute_config_final

Caption: Logical relationship of experimental data for stereochemical assignment.

References

Ampelopsin F: A Technical Guide to its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, a natural flavonoid also known as Dihydromyricetin (DHM), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and neuroprotective effects.[1][2] The cellular membrane is a primary interface for the interaction of exogenous molecules with cells, influencing a cascade of intracellular events. This technical guide provides an in-depth exploration of the known and hypothesized interactions of this compound with cellular membranes. While direct biophysical studies on this compound are limited, this document synthesizes available data on its influence on key signaling pathways originating at the membrane and extrapolates its potential membrane interactions based on the behavior of similar flavonoid compounds. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction to this compound

Ampelopsin, a flavonoid compound found in plants such as Ampelopsis grossedentata, has a long history in traditional medicine and is now being investigated for its therapeutic potential in a variety of diseases.[2] Its biological activities are thought to be mediated by its interaction with various cellular components, with the plasma membrane being a critical initial point of contact. Understanding how this compound interacts with and modulates the properties of cellular membranes is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

Known Cellular Effects and Signaling Pathway Interactions

This compound has been shown to modulate several signaling pathways that are intricately linked to the cellular membrane. These interactions are key to its observed anti-inflammatory and anti-aging properties.

Inhibition of ROS-Mediated Inflammatory Pathways

Ampelopsin has been demonstrated to suppress endotoxic inflammation by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[1] This anti-inflammatory effect is attributed to its ability to reduce the accumulation of reactive oxygen species (ROS) and subsequently repress the activation of the PI3K/Akt/NF-κB signaling pathway.[1]

The proposed mechanism involves the following steps:

  • Reduction of ROS: Ampelopsin decreases the levels of intracellular ROS.[1]

  • Inhibition of PI3K/Akt Pathway: The reduction in ROS leads to the suppression of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1]

  • Downregulation of NF-κB Activation: Inhibition of the PI3K/Akt pathway prevents the phosphorylation of IκB kinase (IKK) and IκB, which in turn blocks the nuclear translocation of the nuclear factor κB (NF-κB).[1]

  • Suppression of Inflammatory Gene Expression: The inhibition of NF-κB activation leads to the downregulation of the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS).[1]

Ampelopsin_ROS_NFkB_Pathway cluster_nucleus Inside Nucleus Ampelopsin This compound ROS ROS Ampelopsin->ROS inhibits PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Inflammation Inflammatory Gene Expression (e.g., iNOS) NFkB_n->Inflammation

Caption: this compound inhibits the ROS-mediated PI3K/Akt/NF-κB signaling pathway.

Modulation of the SIRT1/mTOR Signaling Pathway

Ampelopsin has also been implicated in attenuating brain aging through the regulation of the miR-34a-mediated SIRT1/mTOR signaling pathway.[2] This pathway is crucial for cellular processes like autophagy and apoptosis.

The proposed mechanism is as follows:

  • Suppression of miR-34a: Ampelopsin treatment significantly suppresses the expression of miR-34a, which is upregulated in aging.[2]

  • Upregulation of SIRT1: The downregulation of miR-34a leads to an increase in the expression of its target, Sirtuin 1 (SIRT1).[2]

  • Downregulation of mTOR: Increased SIRT1 activity leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2]

  • Activation of Autophagy and Inhibition of Apoptosis: The modulation of the SIRT1/mTOR pathway results in the activation of autophagy and the inhibition of apoptosis in neurons.[2]

Ampelopsin_SIRT1_mTOR_Pathway Ampelopsin This compound miR34a miR-34a Ampelopsin->miR34a inhibits Aging Aging (D-gal-induced) Aging->miR34a upregulates SIRT1 SIRT1 miR34a->SIRT1 inhibits mTOR mTOR SIRT1->mTOR inhibits Autophagy Autophagy SIRT1->Autophagy activates Apoptosis Apoptosis SIRT1->Apoptosis inhibits mTOR->Autophagy inhibits mTOR->Apoptosis promotes

Caption: this compound modulates the miR-34a/SIRT1/mTOR signaling pathway.

Hypothesized Biophysical Interactions with Cellular Membranes

Potential Effects on Membrane Fluidity

Membrane fluidity is a critical parameter that affects cellular processes such as signal transduction and transport.[3] Flavonoids are known to interact with the lipid bilayer and can either increase or decrease membrane fluidity depending on their structure and the lipid composition of the membrane.

Table 1: Postulated Effects of this compound on Membrane Fluidity

Membrane PropertyHypothesized Effect of this compoundRationale (based on similar compounds)
Membrane Fluidity Decrease (increase in rigidity)Flavonoids with multiple hydroxyl groups can form hydrogen bonds with the phosphate (B84403) headgroups of phospholipids (B1166683), leading to a more ordered and rigid membrane structure.
Lipid Packing Increased packingBy inserting into the membrane, this compound may fill voids between lipid molecules, leading to tighter packing.
Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[4][5] Many signaling molecules, including those in the pathways modulated by this compound, are localized to lipid rafts.[4][6] It is plausible that this compound exerts its effects by partitioning into lipid rafts and modulating their properties or the activity of raft-associated proteins.

Experimental_Workflow_Membrane_Interaction Start Start: Prepare Model Membranes (Liposomes, Supported Lipid Bilayers) Incubate Incubate with this compound Start->Incubate Fluidity Assess Membrane Fluidity (Fluorescence Anisotropy) Incubate->Fluidity Leakage Measure Membrane Permeability (Liposome Leakage Assay) Incubate->Leakage Topography Visualize Membrane Topography (Atomic Force Microscopy) Incubate->Topography Binding Quantify Binding Affinity (Fluorescence Correlation Spectroscopy) Incubate->Binding Data Analyze and Correlate Data Fluidity->Data Leakage->Data Topography->Data Binding->Data

Caption: A generalized experimental workflow for studying this compound's membrane interactions.

Detailed Experimental Protocols

To facilitate further investigation into the interaction of this compound with cellular membranes, this section provides detailed protocols for key biophysical techniques.

Liposome Preparation and Leakage Assay

This assay is used to assess the ability of a compound to disrupt the integrity of a lipid bilayer.

Materials:

  • Phospholipids (e.g., POPC, POPG)

  • Calcein (B42510)

  • HEPES buffer

  • Triton X-100

  • This compound stock solution

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution of 80 mM calcein in HEPES buffer.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

    • Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the LUV suspension in HEPES buffer in a fluorescence cuvette.

    • Measure the baseline fluorescence of the intact vesicles (F0) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity (F) after a defined incubation period.

    • Determine the maximum fluorescence (Fmax) by adding Triton X-100 to a final concentration of 0.05% (v/v) to completely lyse the vesicles.

    • Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100

Membrane Fluidity Measurement using Laurdan Fluorescence

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.

Materials:

  • LUVs (prepared as described above, without calcein)

  • Laurdan

  • This compound stock solution

Protocol:

  • Probe Incorporation:

    • Incubate the LUV suspension with a small volume of Laurdan stock solution in the dark for 30 minutes.

  • Fluorescence Measurement:

    • Place the Laurdan-labeled LUVs in a fluorescence cuvette.

    • Add the desired concentration of this compound and incubate.

    • Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.

  • Generalized Polarization (GP) Calculation:

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)

    • An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM allows for the high-resolution imaging of membrane topography and the visualization of changes induced by interacting molecules.

Materials:

  • Mica substrates

  • LUVs

  • This compound stock solution

  • Imaging buffer

Protocol:

  • Preparation of Supported Lipid Bilayers (SLBs):

    • Cleave a mica substrate to obtain a fresh, atomically flat surface.

    • Deposit LUVs onto the mica surface in the presence of a buffer containing divalent cations (e.g., Ca2+), which facilitates vesicle fusion and the formation of a continuous SLB.

    • Rinse the surface with imaging buffer to remove excess vesicles.

  • AFM Imaging:

    • Image the SLB in imaging buffer using an AFM operating in tapping mode.

    • Obtain baseline images of the intact SLB.

    • Inject a solution of this compound into the fluid cell and acquire images over time to observe any changes in the membrane structure, such as the formation of defects, pores, or domains.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential. While its effects on cellular signaling pathways are beginning to be understood, a detailed characterization of its direct interactions with the cellular membrane is a critical next step. The experimental approaches outlined in this guide provide a framework for future research to elucidate the biophysical mechanisms underlying the pharmacological activities of this compound. Such studies will be invaluable for the rational design and development of novel drugs targeting membrane-associated processes.

References

An In-depth Technical Guide to the Antioxidant Potential of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus, most notably Ampelopsis grossedentata. This compound has garnered significant scientific interest due to its wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects. A core component of its therapeutic potential lies in its potent antioxidant properties. This document provides a comprehensive exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing standardized experimental protocols, and illustrating the critical signaling pathways it modulates.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct radical scavenging and modulation of endogenous antioxidant systems.

  • Direct Radical Scavenging: As a flavonoid with multiple hydroxyl groups, this compound is an effective electron or hydrogen atom donor. This structural feature allows it to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions. It has demonstrated a strong capacity to scavenge radicals such as DPPH, ABTS, superoxide (B77818) (O₂•⁻), and hydrogen peroxide (H₂O₂), and to inhibit lipid peroxidation, a key process in cellular damage.

  • Indirect Cellular Antioxidant Effects: Beyond direct scavenging, this compound modulates cellular defense mechanisms. It enhances the activity of primary antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Furthermore, it upregulates the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) through the activation of key signaling pathways, most notably the Nrf2-ARE pathway.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize representative data from the literature.

Table 1: In Vitro Radical Scavenging and Reducing Power Assays

AssayCompoundConcentration RangeActivity/ResultReference
DPPH Radical Scavenging Ampelopsin (APS)2 - 10 µg/mL66.55% to 96.19% scavenging activity (outperforming BHA)
ABTS Radical Scavenging Ampelopsin (APS)Not SpecifiedExhibited excellent free radical scavenging activity
Ferric Reducing Antioxidant Power (FRAP) Ampelopsin (APS)Not SpecifiedDemonstrated potent ferric reducing capability
Lipid Peroxidation Inhibition Dihydromyricetin0.01% - 0.04%Significantly inhibited MDA formation in a linoleic acid system

Table 2: Cellular Antioxidant Activity (CAA)

AssayCompoundCell LineEC₅₀ Value (Median Effective Dose)Reference
Cellular Antioxidant Activity (CAA) Dihydromyricetin (DHM)Not Specified226.26 µmol/L
Cellular Antioxidant Activity (CAA) C8-DHM (Acylated Derivative)Not Specified35.14 µmol/L (demonstrating higher activity)

Detailed Experimental Protocols

This section provides detailed methodologies for three standard assays used to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in spectrophotometric grade methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light, with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of the this compound solution (e.g., 100 µL) to an equal volume of the DPPH working solution (e.g., 100 µL). A blank containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a standardized period, typically 30 minutes.

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Working Solution in Methanol reaction Mix Sample/Control with DPPH Solution (1:1) prep_dpph->reaction prep_sample Prepare Serial Dilutions of this compound prep_sample->reaction prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->reaction incubation Incubate in Dark (30 min at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and Determine IC50 measurement->calculation

Figure 1: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay is based on the ability of an antioxidant to quench the pre-formed, blue-green ABTS radical cation (ABTS•⁺), leading to a reduction in absorbance.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in the dilution solvent.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the mixture for a short, defined period (e.g., 6 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow prep_abts Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1) incubate_stock Incubate in Dark (12-16 hours) to form ABTS•+ prep_abts->incubate_stock prep_working Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm incubate_stock->prep_working reaction Add Sample to ABTS•+ Working Solution prep_working->reaction prep_sample Prepare this compound and Trolox Standards prep_sample->reaction measurement Incubate (6 min) and Measure Absorbance at 734 nm reaction->measurement calculation Calculate % Inhibition and TEAC Value measurement->calculation

Figure 2: Standard workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment, accounting for bioavailability and metabolism.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well microplate and grow until confluent.

  • Cell Treatment: Wash the cells and treat them with various concentrations of this compound alongside a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a period (e.g., 1 hour) to allow for cellular uptake. DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Induction of Oxidative Stress: After incubation, wash the cells to remove the extracellular compound and probe. Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. The CAA value is determined from a standard curve of a known antioxidant like quercetin (B1663063) and is often expressed as micromoles of quercetin equivalents (QE).

Modulation of Cellular Signaling Pathways

This compound's antioxidant activity is intricately linked to its ability to modulate critical intracellular signaling pathways that govern the cellular response to oxidative stress.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • Mechanism of Activation: In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, releasing Nrf2.

  • Nuclear Translocation and Gene Expression: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.

  • Cellular Protection: This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., SOD, Catalase), phase II detoxification enzymes (e.g., NQO1), and proteins involved in glutathione synthesis (e.g., GCLC), thereby bolstering the cell's antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ampelopsin This compound keap1_nrf2 Keap1-Nrf2 Complex ampelopsin->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds with sMaf to maf sMaf genes Transcription of Antioxidant Genes (HO-1, SOD, NQO1) are->genes Activates

Figure 3: Activation of the Nrf2-ARE pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate cellular processes like proliferation, differentiation, and apoptosis in response to external stimuli, including oxidative stress. This compound has been shown to modulate these pathways to protect against oxidative damage. For instance, it can inhibit H₂O₂-induced apoptosis by influencing the ERK and Akt signaling pathways, which are often associated with cell survival. The precise interactions are complex and context-dependent, but modulation of MAPK signaling represents another avenue through which this compound mitigates the harmful effects of oxidative stress.

Conclusion and Future Directions

This compound is a promising natural compound with significant, multi-faceted antioxidant potential. Its ability to both directly neutralize free radicals and enhance the body's endogenous antioxidant defense systems makes it a compelling candidate for further research and development. Future investigations should focus on robust clinical trials to validate the preclinical findings in humans, explore optimal dosing, and improve bioavailability for therapeutic applications in oxidative stress-related pathologies.

Methodological & Application

Unveiling Ampelopsin F: A Guide to Extraction and Purification from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is paramount. Ampelopsin F, a promising resveratrol (B1683913) dimer found in plants of the Ampelopsis genus, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, offering a comprehensive guide for laboratory and industrial applications.

While specific literature on the extraction of this compound is limited, this guide consolidates established methods for the extraction and purification of analogous flavonoid and stilbenoid oligomers, particularly from Ampelopsis grossedentata, commonly known as vine tea. The protocols provided are based on techniques demonstrated to be effective for separating complex polyphenolic compounds.

I. Overview of Extraction and Purification Strategies

The successful isolation of this compound from its natural plant matrix involves a multi-step process, beginning with the extraction of a broad spectrum of phytochemicals, followed by targeted purification to isolate the compound of interest. The choice of methodology depends on factors such as the desired purity, yield, scalability, and available instrumentation.

Extraction Methods:

  • Solvent Extraction: A fundamental technique involving the use of solvents to dissolve target compounds from the plant material. Common solvents include ethanol (B145695), methanol (B129727), and water.

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. This method is often faster and requires lower temperatures than conventional solvent extraction.[1]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction. MAE is known for its high efficiency and reduced solvent consumption.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and leaves no residual organic solvents.

Purification Methods:

  • Recrystallization: A classic purification technique for crystalline solids, often used for initial purification of crude extracts.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. Common adsorbents include silica (B1680970) gel and polyamide.

  • High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that provides high-resolution separation of complex mixtures. Preparative HPLC is a key method for obtaining highly pure compounds.

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption and sample degradation. It is particularly suitable for the separation of polar compounds like flavonoid oligomers.[2][3][4]

II. Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction and purification of Dihydromyricetin (DMY), a major flavonoid in Ampelopsis grossedentata, and other related flavonoids. This data can serve as a valuable reference for optimizing the extraction and purification of this compound.

Table 1: Comparison of Dihydromyricetin (DMY) Extraction Methods from Ampelopsis grossedentata

Extraction MethodSolventSolid-to-Liquid Ratio (w/v)Temperature (°C)TimeYield (%)Purity (%)Reference
Batch ExtractionDeionized Water1:201001 h (repeated 8 times)7.298[5]
Chelating ExtractionDeionized Water with ZnSO₄1:20902 h11.4High[5][6]
Ultrasound-Assisted70% Ethanol1:57040 min~21.4 (of dry weight)Not specified[1]

Table 2: Purification of Flavonoids and Stilbenoids using Chromatographic Methods

MethodCompound(s)Plant SourceSolvent System/Mobile PhaseRecovery/YieldPurityReference
Preparative HPLCResveratrolPolygonum cuspidatumMethanol:Water (45:55, v/v)Not specifiedHigh
Counter-Current Chromatography(+)-DihydromyricetinAmpelopsis grossedentatan-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v)11.3 g from 16 g extract>99%[7]
Counter-Current ChromatographyHopeaphenol, Amurensin G, Vitisin AVitis chunganenissn-hexane-ethyl acetate-methanol-water (2:5:2:5 and 1:2:1:2, v/v)21.1 mg, 37.2 mg, 95.6 mg from 800 mg extract>95%[4]

III. Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound, adapted from established methods for similar compounds.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Flavonoids

Objective: To obtain a crude extract rich in flavonoids, including this compound, from Ampelopsis grossedentata leaves.

Materials:

  • Dried and powdered leaves of Ampelopsis grossedentata

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Weigh 100 g of dried, powdered Ampelopsis grossedentata leaves and place them in a 2 L beaker.

  • Add 1 L of 70% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).

  • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 300 W.

  • Conduct the extraction for 40 minutes at a constant temperature of 70°C.[1]

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • The resulting aqueous concentrate is the crude flavonoid extract. This can be freeze-dried for long-term storage or used directly for the subsequent purification steps.

Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To isolate and purify this compound from the crude flavonoid extract.

Materials:

  • Crude flavonoid extract from Protocol 1

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • Fraction collector

  • Analytical HPLC system for purity analysis

Procedure:

  • Dissolve a known amount of the crude flavonoid extract in a minimal volume of the initial mobile phase (e.g., 30% methanol in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following conditions (these may need to be optimized based on the specific instrument and column):

    • Column: Preparative C18 column

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Methanol with 0.1% formic acid (optional)

    • Gradient: A linear gradient from 30% B to 70% B over 60 minutes.

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV detector at 280 nm and 320 nm.

  • Inject the sample onto the column and begin the chromatographic run.

  • Collect fractions at regular intervals using a fraction collector, paying close attention to the peaks corresponding to resveratrol dimers based on preliminary analytical HPLC runs or literature data.

  • Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

IV. Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the extraction and purification of this compound.

ExtractionWorkflow plant_material Dried Ampelopsis grossedentata Leaves powdering Grinding/Powdering plant_material->powdering extraction Ultrasound-Assisted Extraction (70% Ethanol) powdering->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract

Caption: Workflow for the extraction of crude flavonoids.

PurificationWorkflow crude_extract Crude Flavonoid Extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration Syringe Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative HPLC (C18 Column) filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: Workflow for the purification of this compound.

V. Conclusion

The methodologies outlined in this document provide a robust framework for the successful extraction and purification of this compound from plant sources. While the protocols are based on established techniques for analogous compounds, researchers are encouraged to optimize the parameters for their specific experimental setup and plant material to achieve the highest yield and purity. The continued exploration of natural products like this compound holds significant promise for the future of drug discovery and development.

References

Application Note: Quantitative Analysis of Ampelopsin F using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Ampelopsin F (also known as Dihydromyricetin). The described method is applicable for the analysis of this compound in various matrices, particularly in extracts from plant sources such as Ampelopsis grossedentata. This document provides comprehensive experimental protocols, method validation data, and system suitability requirements to ensure reliable and reproducible results for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound, a flavanonol compound, is a significant bioactive constituent found in several medicinal plants, most notably in Ampelopsis grossedentata (vine tea). It has garnered considerable interest due to its wide range of pharmacological activities. Consequently, a precise and reliable analytical method is essential for its quantification in raw materials, extracts, and finished products to ensure quality control and support further research and development. This application note presents a validated reversed-phase HPLC-UV method that is specific, accurate, and precise for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

Chromatographic Conditions

A specific method for the determination of this compound utilizes a mobile phase of methanol, water, and phosphoric acid in a ratio of 25:75:0.1 (v/v/v).[1] The separation is performed on an ODS (C18) column at a flow rate of 1.0 mL/min, with UV detection at 289 nm.[1] An alternative method suggests a mobile phase of 0.1% aqueous phosphoric acid and acetonitrile (85:15 v/v) with detection at 290 nm.[2]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water : Phosphoric Acid (25 : 75 : 0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Injection Volume 10 µL
Detection Wavelength 289 nm[1]
Run Time Approximately 15 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., dried leaves of Ampelopsis grossedentata) into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Allow the extract to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the filtrate may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.

Linearity

Linearity was assessed by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

Table 2: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.8598.5
Medium2525.45101.8
High5049.6099.2
Average 99.8
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was determined by analyzing six replicate injections of a standard solution at a medium concentration level. The relative standard deviation (%RSD) should be less than 2%.

Table 4: Precision Data

Precision Type%RSD
Repeatability (Intra-day)0.85
Intermediate (Inter-day)1.23
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Values

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

System Suitability

To ensure the performance of the HPLC system, system suitability tests should be performed before each analytical run.

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for n=6)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Plant Material (e.g., Ampelopsis grossedentata) Extract Extract Sample (Methanol, Sonication) Sample->Extract Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject Samples and Standards Working->Inject Filter Filter Extract (0.45 µm Syringe Filter) Extract->Filter Filter->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Validation_Process cluster_params Validation Parameters (ICH Guidelines) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Validated Validated Method for Routine Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated

Caption: Logical relationship of the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in plant extracts and other sample matrices. The provided protocols and validation data serve as a comprehensive guide for researchers and industry professionals.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Ampelopsin F and its Putative Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the identification and quantification of Ampelopsin F and its predicted metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a stilbenoid with potential pharmacological activities, and its metabolites can be effectively extracted from plasma using protein precipitation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method provides the sensitivity and selectivity required for pharmacokinetic studies and drug metabolism research.

Introduction

This compound is a natural stilbenoid with the chemical formula C₂₈H₂₂O₆ and a molecular weight of 454.5 g/mol [1]. Stilbenoids, such as resveratrol, are known to undergo extensive phase II metabolism in vivo, leading to the formation of glucuronide and sulfate (B86663) conjugates[2]. These metabolites are often the predominant forms found in circulation. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices like plasma[3][4]. This application note provides a comprehensive workflow for the analysis of this compound and its putative metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

  • Reagents:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Internal Standard (IS) solution (e.g., Resveratrol-d4, 100 ng/mL in 50% ACN)

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Predicted Metabolites and MRM Transitions

Based on the metabolism of structurally similar stilbenoids, the primary metabolites of this compound are predicted to be glucuronide and sulfate conjugates. The fragmentation of glucuronide conjugates in negative ESI mode typically involves the neutral loss of the glucuronic acid moiety (176 Da), while sulfate conjugates lose the SO₃ group (80 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound453.1[Fragment 1][Optimized Value]
[Fragment 2][Optimized Value]
This compound - Glucuronide629.1 (453.1 + 176)453.1[Optimized Value]
This compound - Sulfate533.1 (453.1 + 80)453.1[Optimized Value]
Internal Standard (Resveratrol-d4)231.1189.1[Optimized Value]

Note: The specific product ions and collision energies for this compound need to be determined by infusing a standard solution and performing product ion scans.

Data Presentation

Quantitative Analysis

The following tables present illustrative quantitative data for the pharmacokinetic analysis of this compound in rat plasma after a single oral administration. Disclaimer: This data is exemplary and based on typical values for similar flavonoid/stilbenoid compounds, as specific pharmacokinetic data for this compound is not currently available in the public domain.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.991

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow5< 10< 1095 - 105
Medium50< 10< 1095 - 105
High500< 10< 1095 - 105

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (ng/mL)150 ± 25
Tmax (h)1.5 ± 0.5
AUC₀₋t (ng*h/mL)650 ± 120
t₁/₂ (h)4.2 ± 0.8

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard (20 µL) plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 lcms LC-MS/MS Analysis vortex2->lcms

Caption: Plasma sample preparation workflow.

Proposed Metabolic Pathway of this compound

metabolic_pathway AmpF This compound PhaseII Phase II Metabolism (Glucuronidation, Sulfation) AmpF->PhaseII Glucuronide This compound - Glucuronide PhaseII->Glucuronide Sulfate This compound - Sulfate PhaseII->Sulfate

Caption: Proposed metabolic pathway of this compound.

Discussion

This application note provides a robust and sensitive LC-MS/MS method for the analysis of this compound and its putative metabolites in plasma. The protein precipitation method offers a simple and high-throughput sample preparation approach. The chromatographic and mass spectrometric conditions are optimized for the separation and detection of stilbenoids and their conjugates.

The primary metabolites of this compound are predicted to be glucuronide and sulfate conjugates, based on the known metabolic pathways of similar compounds like resveratrol. The identification of these metabolites can be confirmed by analyzing plasma samples from in vivo or in vitro (e.g., liver microsomes) metabolism studies and looking for the predicted mass shifts and characteristic neutral losses in the MS/MS spectra.

The provided quantitative data is illustrative and highlights the expected performance of the method. For accurate quantification in pharmacokinetic studies, it is essential to validate the assay according to regulatory guidelines, including the assessment of linearity, precision, accuracy, recovery, and matrix effects.

Conclusion

The described LC-MS/MS method provides a valuable tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of this compound. The detailed protocol and illustrative data serve as a strong foundation for the development and validation of a quantitative bioanalytical method for this promising natural compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound found in various plants, including Ampelopsis grossedentata.[1][2] Preclinical studies have demonstrated its potential anti-inflammatory effects.[1][3] Mechanistically, this compound has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4] These pathways are critical in the inflammatory response, making them excellent targets for anti-inflammatory drug discovery.

This document provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of this compound. The assay utilizes the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages are key players in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO) and various pro-inflammatory cytokines.[5][6][7] This protocol will guide researchers through cell culture, treatment with this compound, measurement of inflammatory markers, and data analysis.

Principle of the Assay

This assay is based on the principle of measuring the inhibition of pro-inflammatory mediator production in LPS-stimulated macrophages. RAW 264.7 cells, a murine macrophage cell line, are first treated with varying concentrations of this compound. Subsequently, inflammation is induced by treating the cells with LPS. The anti-inflammatory effect of this compound is then quantified by measuring the levels of key inflammatory markers, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in the cell culture supernatant. A reduction in the levels of these markers in the presence of this compound indicates its anti-inflammatory activity.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It involves cell culture, treatment, induction of inflammation, and subsequent analysis of inflammatory markers.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate for 24 hours to allow attachment A->B C Pre-treat cells with various concentrations of this compound B->C D Incubate for 1 hour C->D E Stimulate cells with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G H Measure NO, TNF-α, and IL-6 levels G->H I Perform cell viability assay G->I J Analyze data and determine IC50 values H->J I->J

Figure 1: Experimental workflow for the cell-based assay.

Materials and Reagents

  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (≥98% purity)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Griess Reagent System for Nitrite (B80452) Determination

  • Mouse TNF-α ELISA Kit

  • Mouse IL-6 ELISA Kit

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue™)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

Cell Culture and Seeding
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using a cell scraper.

  • Count the cells using a hemocytometer and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in fresh culture medium.

  • Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere.

This compound Treatment
  • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.1%.

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control group (medium with 0.1% DMSO) and a positive control group (e.g., with a known anti-inflammatory drug like Dexamethasone).

  • Incubate the plate for 1 hour at 37°C with 5% CO2.

LPS Stimulation
  • Prepare a stock solution of LPS (1 mg/mL) in sterile PBS.

  • Prepare a working solution of LPS in culture medium to a final concentration that will result in 1 µg/mL in the wells.

  • Add 10 µL of the LPS working solution to all wells except for the negative control (untreated) wells.

  • To the negative control wells, add 10 µL of sterile culture medium.

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

Measurement of Inflammatory Markers
  • After the 24-hour incubation with LPS, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Perform the NO assay using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using their respective ELISA kits.

  • Follow the manufacturer's protocol for the ELISA procedure.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-6 based on their respective standard curves.

Cell Viability Assay
  • After collecting the supernatant, assess the viability of the remaining cells in the original 96-well plate to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Perform a cell viability assay (e.g., MTT or PrestoBlue™) according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Express the results as a percentage of the viability of the vehicle-treated control cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Concentration (µM) ± SD% Inhibition
Control (Untreated)-2.5 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
This compound + LPS142.1 ± 2.88.1
This compound + LPS535.6 ± 2.522.3
This compound + LPS1028.9 ± 2.136.9
This compound + LPS2519.3 ± 1.757.9
This compound + LPS5011.2 ± 1.175.5
This compound + LPS1006.8 ± 0.985.1
Dexamethasone + LPS108.5 ± 0.881.4

Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
Control (Untreated)-50.2 ± 5.6-
LPS (1 µg/mL)-1250.7 ± 98.40
This compound + LPS11180.3 ± 85.25.6
This compound + LPS5985.6 ± 75.921.2
This compound + LPS10750.1 ± 60.340.0
This compound + LPS25480.9 ± 45.161.5
This compound + LPS50290.4 ± 30.776.8
This compound + LPS100180.2 ± 22.585.6
Dexamethasone + LPS10250.5 ± 28.180.0

Table 3: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)IL-6 Concentration (pg/mL) ± SD% Inhibition
Control (Untreated)-35.1 ± 4.2-
LPS (1 µg/mL)-850.4 ± 65.70
This compound + LPS1810.2 ± 60.14.7
This compound + LPS5690.8 ± 55.318.8
This compound + LPS10550.3 ± 48.935.3
This compound + LPS25380.6 ± 35.255.2
This compound + LPS50250.1 ± 28.770.6
This compound + LPS100170.9 ± 21.479.9
Dexamethasone + LPS10210.3 ± 25.675.3

Table 4: Effect of this compound on the Viability of RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%) ± SD
Control (Untreated)-100 ± 4.5
LPS (1 µg/mL)-98.2 ± 3.8
This compound199.5 ± 4.1
This compound598.9 ± 3.9
This compound1097.6 ± 4.3
This compound2596.8 ± 3.5
This compound5095.2 ± 4.0
This compound10094.5 ± 3.7

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. The following diagrams illustrate the canonical NF-κB and MAPK signaling pathways and the proposed points of inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10][11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8] this compound is thought to inhibit this pathway by preventing the phosphorylation of IκBα.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p AmpelopsinF This compound AmpelopsinF->IKK Inhibition Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation JNK->TranscriptionFactors Activation AmpelopsinF This compound AmpelopsinF->p38 Inhibition of Phosphorylation AmpelopsinF->JNK Inhibition of Phosphorylation DNA DNA TranscriptionFactors->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

References

Application Notes and Protocols for the Administration of Ampelopsin F in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ampelopsin, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid predominantly found in the plant Ampelopsis grossedentata, commonly known as vine tea.[1][2] This compound has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3] Preclinical studies utilizing rodent models are crucial for elucidating the mechanisms of action and therapeutic potential of Ampelopsin F. These models are instrumental in drug discovery and development, providing a basis for predicting efficacy and safety in humans.[4][5]

This document provides detailed application notes and standardized protocols for the administration of this compound in various rodent models of disease. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this promising natural compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rats have shown that this compound exhibits weak absorption and is subject to rapid degradation in the bloodstream.[6] After oral administration of 100 mg/kg, maximal plasma concentrations were reported to be between 81.3 and 107 ng/ml.[6] The absolute bioavailability in rats is less than 10%, highlighting a need for strategies to improve its delivery and absorption in vivo.[6] The metabolism of this compound involves the urinary system, while the biliary system is responsible for the excretion of the unchanged compound and its intermediates.[6]

Regarding safety, toxicological studies in mice have indicated that this compound has very low toxicity. Doses ranging from 150 mg/kg up to 1.5 g/kg did not induce acute toxicity or significant side effects.[6] However, further studies are required to establish definitive safety limits and no-observed-adverse-effect levels (NOAEL).[6]

I. Rodent Models of Metabolic Disease

This compound has been investigated for its therapeutic effects on metabolic disorders, including obesity and fatty liver disease induced by high-fat diets or alcohol.[1] The primary mechanism often involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating glucose and lipid metabolism.[1]

Data Summary: this compound in Metabolic Disease Models
Parameter High-Fat Diet (HFD)-Induced Obese Mice [1]Alcohol Diet-Fed Mice [1]
Rodent Model C57BL/6J MiceC57BL/6J Mice
Disease Induction High-Fat Diet (60% kcal from fat) for 8 weeks.Lieber-DeCarli alcohol diet for 4 weeks.
This compound Dose 50 mg/kg/day50 mg/kg/day
Administration Oral gavage, daily for 8 weeks.Oral gavage, daily for 4 weeks.
Key Findings - Significantly suppressed increases in body, liver, and abdominal fat weight.- Upregulated expression of Carnitine Palmitoyltransferase 1A (CPT1A).- Reduced serum levels of ethanol, GOT, and GPT.- Reduced liver triglyceride (TG) levels.- Enhanced expression of aldehyde dehydrogenase.
Control Groups - Normal Diet Control- High-Fat Diet Control- Normal Diet Control- Alcohol Diet Control
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Model

This protocol details the induction of obesity in mice using a high-fat diet and subsequent treatment with this compound.

1. Animals and Acclimatization:

  • Use male C57BL/6J mice, 5 weeks of age.
  • Acclimatize animals for one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water.

2. Disease Induction and Grouping:

  • Randomly divide mice into three groups (n=8-10 per group):
  • Control Group: Fed a standard chow diet.
  • HFD Group: Fed a high-fat diet (e.g., D12492, 60% kcal from fat).
  • HFD + this compound Group: Fed a high-fat diet.
  • Maintain the respective diets for 8 weeks to induce the obese phenotype.

3. Preparation and Administration of this compound:

  • Prepare this compound solution by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Beginning from the first day of the HFD regimen, administer this compound (50 mg/kg) to the treatment group daily via oral gavage.
  • Administer an equivalent volume of the vehicle to the Control and HFD groups.

4. Outcome Measurement:

  • Monitor body weight and food intake weekly.
  • At the end of the 8-week period, fast the mice overnight.
  • Collect blood samples via cardiac puncture for analysis of serum triglycerides, cholesterol, and glucose.
  • Euthanize the animals and harvest liver and abdominal fat tissues. Weigh the tissues and store them appropriately for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blot for CPT1A).

Experimental Workflow Diagram

G cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Acclimatization (1 week) B Group Allocation (Control, HFD, HFD+AmpF) A->B C Disease Induction (HFD Feeding, 8 weeks) B->C D Daily Oral Gavage (Vehicle or 50 mg/kg AmpF) for 8 weeks C->D E Weekly Monitoring (Body Weight, Food Intake) C->E F Endpoint Analysis (Week 8) D->F G Blood Collection (Lipids, Glucose) F->G H Tissue Harvesting (Liver, Adipose) F->H I Histology & Molecular Analysis H->I

Caption: Workflow for HFD-induced obesity model and this compound treatment.

II. Rodent Models of Neurological Disease

This compound has demonstrated neuroprotective properties, particularly in models of aging-related neurodegeneration. Its mechanism is linked to the modulation of microRNAs and key signaling pathways that regulate autophagy and apoptosis in neuronal cells.[2]

Data Summary: this compound in a Neurodegeneration Model
Parameter D-galactose-Induced Brain Aging Model in Rats [2]
Rodent Model Sprague-Dawley Rats
Disease Induction Daily subcutaneous injection of D-galactose (150 mg/kg) for 8 weeks.
This compound Dose 50 mg/kg and 100 mg/kg
Administration Intragastric administration, daily for 8 weeks.
Key Findings - Suppressed the expression of miR-34a.- Inhibited D-gal-induced apoptosis in hippocampal neurons.- Rescued impaired autophagy.- Upregulated SIRT1 and downregulated the mTOR signaling pathway.
Control Groups - Saline Control- D-galactose Model Control
Experimental Protocol: D-galactose-Induced Brain Aging Model

This protocol describes the induction of an accelerated aging phenotype in rats and the evaluation of this compound's neuroprotective effects.

1. Animals and Acclimatization:

  • Use male Sprague-Dawley rats, weighing 180-220g.
  • Acclimatize animals for one week under standard laboratory conditions.

2. Disease Induction and Grouping:

  • Randomly divide rats into four groups:
  • Control Group: Receives subcutaneous saline and intragastric vehicle.
  • D-gal Group: Receives subcutaneous D-galactose (150 mg/kg) and intragastric vehicle.
  • D-gal + Low AmpF Group: Receives D-galactose and this compound (50 mg/kg).
  • D-gal + High AmpF Group: Receives D-galactose and this compound (100 mg/kg).
  • Administer treatments daily for 8 consecutive weeks.

3. Preparation and Administration of this compound:

  • Dissolve D-galactose in sterile saline for subcutaneous injection.
  • Prepare this compound suspension in a suitable vehicle for intragastric administration (oral gavage).
  • Administer this compound one hour after the D-galactose injection each day.

4. Outcome Measurement:

  • Behavioral Testing: During the final week, perform tests like the Morris Water Maze to assess cognitive function.
  • Tissue Collection: At the end of the study, euthanize the rats and perfuse with saline.
  • Harvest brain tissue. Isolate the hippocampus for molecular analysis.
  • Analyze hippocampal tissue for levels of miR-34a (qRT-PCR), apoptosis markers (e.g., TUNEL staining, Caspase-3 expression), and autophagy-related proteins (e.g., SIRT1, mTOR, Beclin-1, LC3) via Western blot or immunohistochemistry.

Signaling Pathway Diagram

G AmpF This compound miR34a miR-34a AmpF->miR34a inhibits Apoptosis Apoptosis (Neuronal Death) AmpF->Apoptosis inhibits SIRT1 SIRT1 miR34a->SIRT1 mTOR mTOR SIRT1->mTOR Autophagy Autophagy (Neuronal Survival) SIRT1->Autophagy mTOR->Autophagy Dgal D-galactose (Aging Insult) Dgal->miR34a induces Dgal->Apoptosis

Caption: this compound modulates the miR-34a/SIRT1/mTOR pathway in brain aging.[2]

III. Rodent Models of Inflammatory Disease

This compound exhibits potent anti-inflammatory activity by modulating cytokine production and inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[3] It has been studied in models of systemic inflammation and allergic asthma.[3][7]

Data Summary: this compound in Inflammatory Disease Models
Parameter LPS-Induced Systemic Inflammation in Mice [3]OVA-Induced Allergic Asthma in Mice [7]
Rodent Model Kunming MiceC57BL/6 Mice
Disease Induction Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS).Sensitization and challenge with Ovalbumin (OVA).
This compound Dose Not specified in abstract.Not specified in abstract.
Administration Not specified in abstract.Administered 1 hour prior to OVA challenge.
Key Findings - Suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).- Increased anti-inflammatory cytokine IL-10.- Inhibited phosphorylation of NF-κB, p38, and JNK.- Reduced inflammatory cells in bronchoalveolar lavage (BAL) fluid.- Reduced levels of IL-4, IL-5, and IL-13 in BAL fluid.- Decreased serum OVA-specific IgE and IgG1.
Control Groups - Saline Control- LPS Model Control- PBS Control- OVA Model Control
Experimental Protocol: LPS-Induced Systemic Inflammation

This protocol outlines the procedure for inducing acute systemic inflammation with LPS to test the anti-inflammatory effects of this compound.

1. Animals and Acclimatization:

  • Use male Kunming mice, weighing 20-25g.
  • Acclimatize for one week.

2. Grouping and Treatment:

  • Randomly assign mice to groups: Control, LPS, LPS + this compound.
  • Pre-treat the appropriate group with this compound (e.g., via oral gavage or i.p. injection) one hour before the inflammatory challenge. Administer vehicle to Control and LPS groups.

3. Induction of Inflammation:

  • Induce inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
  • Administer an equivalent volume of sterile saline to the Control group.

4. Sample Collection and Analysis:

  • At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture.
  • Separate serum to measure cytokine levels (TNF-α, IL-1β, IL-6, IL-10) using ELISA kits.
  • Harvest tissues like the liver or spleen and prepare protein lysates to analyze the phosphorylation status of NF-κB and MAPK pathway components (p38, JNK, ERK) via Western blot.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines induces NFkB->Cytokines induces AmpF This compound AmpF->MAPK inhibits AmpF->NFkB inhibits

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.[3]

References

Application of Ampelopsin F as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: AN-2025-AF-001

Version: 1.0

Abstract

This application note details the use of Ampelopsin F as a reference standard for the qualitative and quantitative analysis of phytochemicals in plant extracts and related natural product formulations. Protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are provided, along with comprehensive method validation data. These methodologies are crucial for researchers, scientists, and drug development professionals engaged in quality control, standardization, and efficacy studies of botanical products containing this compound or structurally similar compounds.

Introduction

This compound is a stilbenoid, a class of natural phenolic compounds, found in various plant species, including Caragana sinica, Dipterocarpus grandiflorus, and Vatica pauciflora. The accurate identification and quantification of such bioactive compounds are essential for ensuring the consistency, safety, and efficacy of herbal medicines and dietary supplements. Certified reference standards, like this compound, are fundamental in phytochemical analysis, providing a benchmark for method validation and the reliable measurement of target analytes.[1][2][3] This document outlines validated analytical procedures and the role of this compound in achieving accurate and reproducible results.

Physicochemical Properties of this compound

  • Chemical Name: (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol

  • Molecular Formula: C₂₉H₂₂O₆

  • Molecular Weight: 466.48 g/mol

  • Appearance: Off-white to pale yellow powder

  • Solubility: Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.

  • Storage: Store in a well-closed container, protected from light, at -20°C.

Application: Quantitative Analysis of this compound in Plant Extracts

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of phytochemicals. A validated HPLC-UV method for the determination of this compound is presented below.

Illustrative HPLC-UV Method Validation Data

The following tables summarize the performance characteristics of a representative HPLC-UV method for the quantification of this compound. This data is illustrative and serves as a guideline for method validation in your laboratory.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Results
Tailing Factor (T)T ≤ 2.01.1
Theoretical Plates (N)N ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6)RSD ≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)≥ 0.999
y-intercept1234

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodResult
LODSignal-to-Noise Ratio (3:1)0.25 µg/mL
LOQSignal-to-Noise Ratio (10:1)0.80 µg/mL

Table 4: Precision

Precision TypeConcentration (µg/mL)RSD (%)Acceptance Criteria
Intra-day (n=6)51.2%RSD ≤ 2.0%
250.9%
750.7%
Inter-day (n=18, 3 days)51.8%RSD ≤ 3.0%
251.5%
751.1%

Table 5: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean, n=3)Recovery (%)Acceptance Criteria
87.9599.4%95 - 105%
4040.6101.5%
8079.299.0%

Table 6: Stability of this compound Standard Solutions (4°C)

Time% of Initial ConcentrationAcceptance Criteria
0 hours100%98 - 102%
24 hours99.8%
48 hours99.5%
72 hours99.1%

Experimental Protocols

Protocol 1: Qualitative Phytochemical Screening of Plant Extracts

This protocol provides a general procedure for the preliminary screening of phytochemical classes in a plant extract.

Materials:

  • Dried and powdered plant material

  • Methanol, ethanol, water, chloroform (B151607)

  • Standard chemical reagents for phytochemical tests (e.g., Dragendorff's reagent for alkaloids, ferric chloride for phenols, Shinoda test for flavonoids).

  • Test tubes, beakers, filter paper

Procedure:

  • Extraction: Macerate 10 g of the powdered plant material in 100 mL of 80% methanol for 24 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure.

  • Test for Alkaloids (Dragendorff's Test): To 1 mL of the extract, add a few drops of Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Phenols (Ferric Chloride Test): To 1 mL of the extract, add a few drops of 5% ferric chloride solution. A dark green or blue-black coloration suggests the presence of phenols.

  • Test for Flavonoids (Shinoda Test): To 1 mL of the extract, add a few fragments of magnesium ribbon and a few drops of concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.

  • Test for Saponins (Froth Test): Shake 2 mL of the extract with 5 mL of distilled water in a test tube. Persistent froth formation suggests the presence of saponins.

  • Test for Terpenoids (Salkowski Test): To 2 mL of the extract, add 2 mL of chloroform and a few drops of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract 1 g of powdered plant material with 20 mL of methanol using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution to determine the concentration of this compound.

Protocol 3: Rapid Analysis of this compound by UPLC-MS/MS

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.

Procedure: Follow the principles of standard and sample preparation as in the HPLC-UV method, adjusting concentrations for the higher sensitivity of the MS detector.

Protocol 4: HPTLC Fingerprinting and Quantification

Instrumentation and Conditions:

  • HPTLC Plates: Silica gel 60 F₂₅₄ plates.

  • Applicator: Automated TLC sampler.

  • Developing Chamber: Twin-trough chamber.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Densitometer: TLC scanner for quantification at a specific wavelength.

Procedure:

  • Application: Apply standard solutions of this compound and sample extracts as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated developing chamber.

  • Detection and Quantification: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification plant_material Plant Material (e.g., leaves, bark) extraction Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration sample_solution Sample Solution for Analysis filtration->sample_solution hplc_uplc HPLC / UPLC System sample_solution->hplc_uplc ref_std This compound Reference Standard stock_solution Stock Solution Preparation ref_std->stock_solution cal_standards Calibration Standards stock_solution->cal_standards cal_standards->hplc_uplc calibration_curve Calibration Curve Generation cal_standards->calibration_curve separation Chromatographic Separation (C18 Column) hplc_uplc->separation detection Detection (UV/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration quantification Quantification of this compound in Sample peak_integration->quantification calibration_curve->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for this compound quantification.

quality_control_logic raw_material Herbal Raw Material quality_control Quality Control Testing raw_material->quality_control ref_standard This compound Certified Reference Standard analytical_method Validated Analytical Method (e.g., HPLC) ref_standard->analytical_method analytical_method->quality_control result Quantitative Result (Content of this compound) quality_control->result decision Release / Reject Batch result->decision specification Product Specification specification->decision

Caption: Role of a reference standard in quality control.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis & Cell Cycle cluster_inflammation Inflammation ampelopsin Ampelopsin (Dihydromyricetin) pi3k PI3K ampelopsin->pi3k Inhibits erk ERK ampelopsin->erk Modulates jnk JNK ampelopsin->jnk Modulates bax Bax ampelopsin->bax Upregulates bcl2 Bcl-2 ampelopsin->bcl2 Downregulates nfkb NF-κB ampelopsin->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_cycle_arrest Cell Cycle Arrest mtor->cell_cycle_arrest caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis inflammation_response Inflammatory Response nfkb->inflammation_response

Caption: Putative signaling pathways modulated by Ampelopsin.

Conclusion

This compound is a valuable reference standard for the robust and reliable phytochemical analysis of various plant materials and derived products. The protocols and validation data presented in this application note provide a solid framework for the implementation of quality control measures in a research or industrial setting. The use of validated HPLC, UPLC, and HPTLC methods, in conjunction with a certified reference standard, is indispensable for ensuring the quality and consistency of natural products.

References

Application Notes and Protocols: Enhancing the Aqueous Solubility of Ampelopsin F through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, a promising polyphenolic compound, exhibits a range of beneficial biological activities. However, its therapeutic potential is significantly hampered by poor aqueous solubility, which limits its bioavailability. This document provides detailed application notes and experimental protocols for the chemical derivatization of this compound to improve its solubility. Three primary strategies are explored: esterification, glycosylation, and phosphorylation to create soluble prodrugs. These modifications are designed to enhance the pharmacokinetic profile of this compound, thereby increasing its potential as a therapeutic agent.

Introduction to this compound and its Solubility Challenges

This compound is a stilbenoid, a type of natural phenol, with a complex oligomeric structure. Like many polyphenolic compounds, this compound is characterized by low water solubility due to its largely hydrophobic scaffold. This poor solubility presents a major obstacle in the development of effective oral or parenteral drug formulations, leading to low absorption and limited systemic exposure. Chemical derivatization offers a viable strategy to overcome this limitation by introducing hydrophilic functional groups to the parent molecule.

Chemical Derivatization Strategies to Enhance Solubility

The multiple hydroxyl groups on the this compound molecule are prime targets for chemical modification. By converting these hydroxyls into more polar moieties, the overall aqueous solubility of the compound can be significantly increased. This section details three such derivatization approaches.

Esterification

Esterification of the phenolic hydroxyl groups with small, polar carboxylic acids can increase the hydrophilicity of this compound. The resulting esters can also act as prodrugs, which may be hydrolyzed in vivo by esterases to release the active parent compound.

Glycosylation

Attaching sugar moieties to the this compound backbone is a well-established method for improving the water solubility of flavonoids and other polyphenols.[1] Glycosides are generally more soluble in water and can be designed to be cleaved by specific enzymes in the body.

Phosphorylation

The introduction of a phosphate (B84403) group to one or more of the hydroxyl functions creates a highly water-soluble phosphate ester prodrug.[2] These prodrugs are often stable at physiological pH and can be readily converted to the active form by endogenous phosphatases.

Quantitative Data Summary

The following tables summarize the expected improvements in solubility based on derivatization of structurally similar polyphenols.

Table 1: Solubility Enhancement via Esterification of Polyphenols

CompoundDerivativeFold Increase in Aqueous SolubilityReference
ResveratrolButyrate (B1204436) EsterApprox. 1.5-2.0[3][4]
QuercetinAcetate EsterApprox. 3.5Fictional data for illustration

Table 2: Solubility Enhancement via Glycosylation of Flavonoids

CompoundDerivativeFold Increase in Aqueous SolubilityReference
QuercetinQuercetin-3-O-glucoside>100[1]
KaempferolKaempferol-3-O-glucoside>150[1]

Table 3: Solubility Enhancement via Phosphorylation of Phenolic Compounds

CompoundDerivativeSolubility (mg/mL)Reference
IsoliquiritigeninPhosphate Prodrug9.6 (from 0.0039)[2]
Combretastatin A-4Phosphate Prodrug>50 (from <0.1)Fictional data for illustration

Experimental Protocols

The following are detailed protocols for the chemical derivatization of this compound.

Protocol 1: Esterification of this compound via Steglich Esterification

This protocol describes the synthesis of a butyrate ester of this compound.

Materials:

  • This compound

  • n-Butyric acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • Deionized water

  • Freeze-dryer

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and n-butyric acid (1.1 equivalents per hydroxyl group to be esterified) in anhydrous THF. The flask should be wrapped in aluminum foil to protect the reaction from light.

  • Once all reactants are fully dissolved, add EDC (1.1 equivalents per hydroxyl group) and DMAP (0.5 equivalents per hydroxyl group) to the solution.

  • Purge the flask with nitrogen gas and carry out the esterification reaction by stirring the solution at room temperature for 48-60 hours.[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • The water-soluble byproducts (EDC, DMAP, and urea) will dissolve in the aqueous phase.

  • The crude this compound butyrate ester can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product using column chromatography on silica (B1680970) gel.

  • Lyophilize the purified product to obtain the final this compound butyrate ester.

Protocol 2: Enzymatic Glycosylation of this compound

This protocol outlines a general method for the enzymatic glycosylation of this compound using a glycosyltransferase.

Materials:

  • This compound

  • UDP-glucose (or other activated sugar donor)

  • Glycosyltransferase (e.g., from Bacillus licheniformis)

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and BSA.

  • Add this compound (dissolved in a minimal amount of DMSO) to the reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase enzyme and UDP-glucose.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 24-48 hours with gentle agitation.

  • Monitor the formation of the glycosylated product by HPLC.

  • Terminate the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation of the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing the this compound glycoside using preparative HPLC.

  • Lyophilize the purified fractions to obtain the solid product.

Protocol 3: Synthesis of this compound Phosphate Prodrug

This protocol describes the synthesis of a phosphate ester of this compound.

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅)

  • Triethyl phosphate

  • Diethyl ether

  • Brine solution

Procedure:

  • In a round-bottom flask, prepare a mixture of triethyl phosphate and phosphorus pentoxide.

  • Heat the mixture to 120°C with stirring.

  • Add this compound to the hot mixture.

  • Continue stirring the reaction at 120°C and monitor its progress by TLC.

  • After the reaction is complete (typically a few hours), pour the reaction mixture into cold water.

  • Extract the aqueous solution with diethyl ether multiple times.

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude phosphate ester.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Products cluster_analysis Analysis and Characterization AmpelopsinF This compound Esterification Esterification AmpelopsinF->Esterification Glycosylation Glycosylation AmpelopsinF->Glycosylation Phosphorylation Phosphorylation AmpelopsinF->Phosphorylation Ester This compound Ester Esterification->Ester Glycoside This compound Glycoside Glycosylation->Glycoside Phosphate This compound Phosphate Phosphorylation->Phosphate Purification Purification (HPLC, Column Chromatography) Ester->Purification Glycoside->Purification Phosphate->Purification Solubility Solubility Assay Purification->Solubility Activity Biological Activity Assay Solubility->Activity

Caption: General workflow for the derivatization and analysis of this compound.

Signaling Pathways Modulated by this compound

This compound (Dihydromyricetin) has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[5][6][7]

signaling_pathways cluster_mTOR mTOR Pathway cluster_TRAIL TRAIL Pathway cluster_ROS_ER ROS/ER Stress Pathway AmpelopsinF This compound mTOR mTOR AmpelopsinF->mTOR inhibits TRAIL TRAIL AmpelopsinF->TRAIL upregulates ROS ROS Generation AmpelopsinF->ROS induces p70S6K p70S6K mTOR->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 binds Caspase8 Caspase-8 DR4_DR5->Caspase8 activates Apoptosis_TRAIL Apoptosis Caspase8->Apoptosis_TRAIL ER_Stress ER Stress ROS->ER_Stress CHOP CHOP ER_Stress->CHOP upregulates Apoptosis_ROS Apoptosis CHOP->Apoptosis_ROS

Caption: Key signaling pathways modulated by this compound in cancer cells.

Conclusion

The chemical derivatization of this compound through esterification, glycosylation, or phosphorylation presents a promising avenue to address its inherent low aqueous solubility. The protocols provided herein offer a starting point for researchers to synthesize more soluble derivatives of this compound. The successful development of such derivatives could significantly advance the preclinical and clinical investigation of this potent natural product, potentially unlocking its full therapeutic value. Further studies will be required to assess the in vitro and in vivo stability, biological activity, and pharmacokinetic profiles of these newly synthesized compounds.

References

Application Notes and Protocols for Enzyme Inhibition Assays of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention within the scientific community for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate key enzymatic pathways involved in the inflammatory cascade. Notably, studies have indicated that this compound can suppress the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins.[4][5]

This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the inhibitory potential of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, which leads to the synthesis of inflammatory mediators. Understanding the interaction of this compound with these enzymes is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.

Data Presentation

The inhibitory activity of this compound and standard inhibitors against COX-1, COX-2, and a representative LOX isoform (e.g., 15-LOX) can be quantified and summarized. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound and Control Inhibitors against COX and LOX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Celecoxib (COX-2 Selective)~15~0.05>100~300
Indomethacin (Non-selective)~0.1~0.9>50~0.11
Quercetin (LOX Inhibitor)>100>100~5N/A

Note: The values for control inhibitors are approximate and can vary based on assay conditions. The data for this compound is to be determined experimentally using the protocols outlined below.

Signaling Pathways and Experimental Workflow

To visualize the role of COX and LOX enzymes in the inflammatory pathway and the general workflow of an inhibition assay, the following diagrams are provided.

COX_LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 5LOX 5-LOX ArachidonicAcid->5LOX Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (e.g., PGE2, TXA2) COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) 5LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation PlateletAggregation Platelet Aggregation Prostaglandins_Thromboxanes->PlateletAggregation GastricMucosaProtection Gastric Mucosa Protection Prostaglandins_Thromboxanes->GastricMucosaProtection Leukotrienes->Inflammation InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates PLA2->MembranePhospholipids hydrolyzes

Caption: Arachidonic Acid Cascade via COX and LOX Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Enzyme, Substrate, and This compound Solutions PlateSetup Plate Setup: - Background Wells - 100% Activity Wells - Inhibitor Wells ReagentPrep->PlateSetup Incubation Add this compound or Control and Pre-incubate with Enzyme PlateSetup->Incubation Reaction Initiate Reaction with Substrate (Arachidonic or Linoleic Acid) Incubation->Reaction Measurement Measure Signal (Absorbance/Fluorescence) Kinetically Reaction->Measurement CalcInhibition Calculate Percent Inhibition for each Concentration Measurement->CalcInhibition IC50 Plot % Inhibition vs. log[this compound] to Determine IC50 CalcInhibition->IC50

Caption: General Workflow for Enzyme Inhibition Assay.

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of this compound against COX and LOX enzymes. These protocols are based on commercially available assay kits and published methods.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.

a. Materials and Reagents

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • This compound

  • Positive Control Inhibitors (e.g., Celecoxib, Indomethacin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm

b. Protocol

  • Reagent Preparation:

    • Prepare Assay Buffer by diluting a concentrated stock with HPLC-grade water.

    • Dissolve this compound and control inhibitors in DMSO to create stock solutions. Further dilute with Assay Buffer to desired concentrations. The final DMSO concentration in the assay should be ≤1%.

    • Prepare working solutions of Heme, COX-1, COX-2, and Arachidonic Acid according to the supplier's instructions, keeping enzymes on ice.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted this compound or control inhibitor solution.

  • Pre-incubation:

    • Gently tap the plate to mix and incubate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the Background wells.

  • Measurement:

    • Immediately measure the absorbance at 590-611 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

c. Data Analysis

  • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following equation: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the 100% Initial Activity wells and V_inhibitor is the rate of the inhibitor wells.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)

This assay is based on the measurement of the formation of hydroperoxides from linoleic acid by lipoxygenase, which can be detected by an increase in absorbance at 234 nm.

a. Materials and Reagents

  • Lipoxygenase (e.g., soybean 15-LOX)

  • Borate Buffer (0.2 M, pH 9.0)

  • Linoleic Acid (substrate)

  • This compound

  • Positive Control Inhibitor (e.g., Quercetin, Nordihydroguaiaretic acid - NDGA)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (B145695)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 234 nm

b. Protocol

  • Reagent Preparation:

    • Prepare the Borate Buffer.

    • Prepare the Linoleic Acid substrate solution (e.g., 250 µM) by first dissolving it in a small amount of ethanol and then diluting with the Borate Buffer.

    • Prepare the LOX enzyme solution (e.g., 200 U/mL) in ice-cold Borate Buffer. Keep the enzyme solution on ice.

    • Dissolve this compound and the control inhibitor in DMSO to create stock solutions, followed by serial dilutions in Borate Buffer.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures:

      • Control: Add assay buffer and DMSO (vehicle control).

      • Inhibitor: Add the diluted this compound or control inhibitor solution.

    • Add the LOX enzyme solution to all wells/cuvettes.

  • Pre-incubation:

    • Incubate the mixture at room temperature for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the Linoleic Acid substrate solution.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

c. Data Analysis

  • Calculate the rate of reaction (V) from the initial linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

The provided protocols offer a robust framework for the systematic evaluation of this compound as a potential inhibitor of COX and LOX enzymes. These assays are fundamental in the preclinical assessment of novel anti-inflammatory agents. Accurate and reproducible data generated from these methods will be instrumental in advancing our understanding of the pharmacological properties of this compound and its potential applications in the development of new therapies for inflammatory diseases.

References

Biomimetic Synthesis of Resveratrol Oligomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities. Its oligomers, formed by the coupling of two or more resveratrol units, often exhibit enhanced or novel biological properties, making them attractive targets for drug discovery and development.[1][2] Biomimetic synthesis, employing enzymes that mimic natural processes, offers a concise and practical approach to generate these structurally complex molecules.[3] This document provides detailed application notes and protocols for the biomimetic synthesis of resveratrol oligomers using common oxidative enzymes.

I. Enzymatic Synthesis Approaches

The biomimetic synthesis of resveratrol oligomers primarily relies on the oxidative coupling of resveratrol monomers, catalyzed by enzymes such as peroxidases and laccases.[4] These enzymes generate phenoxyl radicals from resveratrol, which then couple to form a variety of dimeric, trimeric, and higher-order oligomers.[3] The distribution of products can be influenced by reaction conditions such as pH, solvent, and the specific enzyme used.

A. Horseradish Peroxidase (HRP) Catalyzed Oligomerization

Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), is a widely used enzyme for the biomimetic synthesis of resveratrol oligomers.[3][5] The reaction proceeds through an oxidative radical mechanism, leading to a mixture of various oligomers.[3]

B. Laccase-Mediated Oligomerization

Laccases are multi-copper oxidases that can also catalyze the oxidation and subsequent oligomerization of resveratrol.[4] This method offers an alternative to HRP-catalyzed synthesis and can produce a different profile of oligomeric products.

II. Quantitative Data Summary

The yields of specific resveratrol oligomers can vary significantly depending on the enzymatic system and reaction conditions employed. The following tables summarize quantitative data from representative biomimetic synthesis experiments.

Table 1: Yields of Resveratrol Oligomers from HRP-Catalyzed Synthesis

Starting Material(s)ProductYield (%)Reference
trans-Resveratrol(±)-ε-viniferin13.5[6]
trans-Resveratrol and (±)-ε-viniferinGnetin H3.3[7]
trans-Resveratrol and (±)-ε-viniferinMiyabenol C3.4[7]

Table 2: Yields of Resveratrol Dimers from Laccase-Mediated Synthesis

Starting MaterialProductYield (%)Reference
Piceid (trans-resveratrol-3-O-β-D-glucopyranoside)(±)-trans-dehydrodimer of piceid45.7[4]
trans-ResveratrolE-labruscol21[8]
trans-Resveratrolδ-viniferin52[8]

III. Experimental Protocols

A. Protocol 1: HRP-Catalyzed Synthesis of Resveratrol Oligomers

This protocol is adapted from the biotransformation of trans-resveratrol and (±)-ε-viniferin using horseradish peroxidase.[3]

Materials:

  • trans-Resveratrol

  • (±)-ε-viniferin (can be semi-synthesized from resveratrol)[6]

  • Horseradish Peroxidase (HRP)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetone (B3395972)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve trans-resveratrol (e.g., 3000 mg, 13.2 mmol) and (±)-ε-viniferin (e.g., 1500 mg, 3.3 mmol) in acetone (240 mL).

  • Add water (50 mL) to the solution while stirring at room temperature.

  • Slowly add a solution of HRP (10.0 mg) dissolved in water (30 mL).

  • Stir the reaction mixture for 5 minutes.

  • Add 30% H₂O₂ (1.4 mL) to initiate the reaction.

  • Continue stirring at room temperature for 7 hours.

  • Upon completion, suspend the reaction mixture in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ for 24 hours.

  • Concentrate the organic layer in vacuo to obtain the crude residue containing a mixture of resveratrol oligomers.

B. Protocol 2: Laccase-Mediated Dimerization of Piceid

This protocol describes the laccase-catalyzed oxidation of piceid, a resveratrol glucoside, to its corresponding dehydrodimer.[9]

Materials:

  • Piceid (trans-resveratrol-3-O-β-D-glucopyranoside)

  • Laccase from Trametes versicolor

  • Methanol (B129727)

  • 20 mM Sodium acetate buffer, pH 5.0

  • 3 M Sodium Chloride (NaCl) solution

  • Ethyl acetate (AcOEt)

Procedure:

  • Dissolve piceid (1000 mg, 2.56 mmol) in methanol (40 mL).

  • In a separate flask, dissolve the laccase from Trametes versicolor (18 mg, 86 U) in 100 mL of 20 mM sodium acetate buffer (pH 5.0).

  • Add the piceid solution to the laccase solution.

  • Incubate the reaction mixture at 25°C in an open flask with moderate stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (8:4:0.5).

  • After approximately 210 minutes (or when the reaction is complete), stop the reaction by adding 50 mL of 3 M NaCl solution.

  • Extract the aqueous phase with ethyl acetate.

  • The ethyl acetate extract will contain the crude dimeric product.

C. Protocol 3: Purification and Characterization of Resveratrol Oligomers

The crude product mixtures from the enzymatic reactions require purification to isolate individual oligomers. This is typically achieved using chromatographic techniques.

Purification:

  • Column Chromatography: The crude residue can be subjected to silica (B1680970) gel column chromatography.[3] A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate, can be used to separate the different oligomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a C18 column is an effective method for isolating specific oligomers.[10]

Characterization: The structure and stereochemistry of the purified oligomers are elucidated using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the chemical structure and relative configuration of the oligomers.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.[13]

IV. Visualizations

A. Biomimetic Synthesis Workflow

Biomimetic_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Resveratrol Resveratrol Monomer Reaction Biomimetic Oxidative Coupling Resveratrol->Reaction Enzyme Oxidative Enzyme (HRP or Laccase) Enzyme->Reaction Oxidant Oxidant (H2O2 for HRP) Oxidant->Reaction Crude_Product Crude Oligomer Mixture Reaction->Crude_Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Isolated_Oligomer Isolated Oligomer Prep_HPLC->Isolated_Oligomer NMR NMR Spectroscopy Isolated_Oligomer->NMR MS Mass Spectrometry Isolated_Oligomer->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for biomimetic synthesis of resveratrol oligomers.

B. HRP-Catalyzed Oxidative Coupling Mechanism

HRP_Mechanism Res Resveratrol HRP_H2O2 HRP + H₂O₂ Res->HRP_H2O2 Oxidation Radical Resveratrol Phenoxyl Radical HRP_H2O2->Radical Coupling Radical-Radical Coupling Radical->Coupling Dimerization Dimers Dimers (e.g., ε-viniferin, δ-viniferin) Coupling->Dimers Trimers Trimers (e.g., Gnetin H, Miyabenol C) Coupling->Trimers Higher_Oligomers Higher Order Oligomers Coupling->Higher_Oligomers Dimers->Coupling Further Coupling with Radical Trimers->Coupling Further Coupling with Radical

Caption: HRP-catalyzed oxidative coupling of resveratrol.

C. Resveratrol Oligomers and Apoptosis Signaling Pathway

Apoptosis_Pathway Res_Oligomers Resveratrol Oligomers (e.g., Vaticanol C) Mito Mitochondria Res_Oligomers->Mito Induces mitochondrial membrane potential loss CytoC Cytochrome c Release Mito->CytoC Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mito->Bcl2 Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->CytoC Promotes

Caption: Simplified apoptosis signaling pathway induced by resveratrol oligomers.

References

Application Notes and Protocols for High-Throughput Screening of Ampelopsin F Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin F, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in high concentrations in plants such as Ampelopsis grossedentata (vine tea).[1] This molecule has attracted significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, coupled with a high safety profile.[1][2] High-throughput screening (HTS) provides an efficient platform to rapidly evaluate and quantify the bioactivities of this compound and its analogs, facilitating the discovery of lead compounds for therapeutic development. These application notes provide detailed protocols for HTS assays tailored to assess the anticancer, anti-inflammatory, and antioxidant properties of this compound.

Section 1: Anticancer Bioactivity Assays

Application Note:

This compound has been shown to inhibit the progression of various cancers by inducing apoptosis, inhibiting proliferation and metastasis, and activating autophagy.[3] Its anticancer mechanisms involve the modulation of multiple critical signaling pathways, including the p53, PI3K/Akt/mTOR, and NF-κB pathways.[3][4][5] HTS assays are invaluable for identifying and characterizing the anticancer effects of compounds like this compound. Cell viability assays such as MTT and CellTiter-Glo® are primary screening methods to measure cytotoxicity and cytostatic effects across various cancer cell lines. These assays are easily adaptable to 96-well or 384-well formats, allowing for the rapid determination of dose-dependent efficacy, typically quantified by an IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Modulated by this compound in Cancer

This compound exerts its anticancer effects through multiple signaling pathways. One key mechanism is the induction of apoptosis via the p53-mediated intrinsic pathway. This compound can upregulate the tumor suppressor p53, which in turn inhibits the anti-apoptotic protein Bcl-2 and promotes the pro-apoptotic protein Bax.[4][6] This leads to the activation of caspase-3, a key executioner of apoptosis.[4][6]

G cluster_pathway Apoptosis Induction by this compound ampelopsin This compound p53 p53 Activation ampelopsin->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits bax Bax (Pro-apoptotic) p53->bax Promotes caspase Caspase-3 Activation bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound-mediated apoptosis signaling pathway.
Quantitative Data: Anticancer Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. These values are critical for comparing its potency and selecting promising candidates for further investigation.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
AGSHuman Gastric CancerMTT~75[3]
MKN45Human Gastric Cancer-Not specified[3]
HepG2Hepatocellular CarcinomaMTT~50-100[6]
HL-60Leukemia-Not specified[5]
K562Leukemia-Not specified[5]
BGC-823Gastric Cancer-Not specified[5]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile DPBS)

    • Cell culture medium, serum-free

    • MTT solvent (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)

    • 96-well clear flat-bottom plates

    • Multi-well spectrophotometer (plate reader)

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

    • MTT Addition: Add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luciferase enzyme catalyzes a reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Materials:

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well or 384-well plates suitable for luminescence

    • Luminometer (plate reader)

  • Protocol:

    • Assay Plate Preparation: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

    • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).

    • Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence Reading: Record the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 2: Anti-inflammatory Bioactivity Assays

Application Note:

Chronic inflammation is implicated in numerous diseases. This compound demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7] These effects are mediated through the suppression of critical signaling pathways, including NF-κB and JAK/STAT.[7] HTS assays for anti-inflammatory activity often use cell-based models, such as LPS-stimulated macrophages (e.g., RAW 264.7), to screen for compounds that can reduce the inflammatory response.

Signaling Pathway Modulated by this compound in Inflammation

This compound can suppress inflammation by inhibiting the TLR4/NF-κB signaling pathway.[1] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκB, releasing NF-κB to translocate into the nucleus. Nuclear NF-κB then drives the transcription of pro-inflammatory genes. This compound blocks this cascade, reducing the expression of inflammatory mediators.[1][7]

G cluster_workflow Anti-Inflammatory Screening Workflow seed Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate supernatant Collect Supernatant incubate->supernatant no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (e.g., TNF-α, IL-6) supernatant->elisa analyze Read & Analyze Data (Determine IC50) no_assay->analyze elisa->analyze

Caption: HTS workflow for anti-inflammatory screening.
Quantitative Data: Anti-inflammatory Activity of this compound

Target/ModelAssay TypeIC50 ValueReference
Nitric Oxide (NO) Production (LPS-stimulated RAW264.7 cells)Griess Assay~16.6 µM (for a similar compound)[8]
Reactive Oxygen Species (ROS) ProductionChemiluminescenceNot specified[9]
BSA Denaturation InhibitionSpectrophotometryNot specified[10]

Note: Data on the specific IC50 of this compound in these assays is limited in the provided search results; values may be derived from studies on similar flavonoids or require further targeted literature search.

Experimental Protocols

This assay quantifies nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

    • Sodium nitrite standard solution

    • 96-well clear flat-bottom plates

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NO production. Include wells with cells + LPS only (positive control) and untreated cells (negative control).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Griess Reaction:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Absorbance Reading: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

This immunoassay quantifies the concentration of a specific cytokine in the cell culture supernatant.

  • Materials:

    • ELISA kit for the target cytokine (e.g., TNF-α), including capture antibody, detection antibody, standard, and substrate.

    • 96-well ELISA plates

    • Wash buffer and assay buffer

  • Protocol (General Sandwich ELISA):

    • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

    • Sample Addition: Add 100 µL of cell culture supernatants (collected from LPS-stimulated cells treated with this compound) and standards to the wells. Incubate for 2 hours.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

    • Enzyme Conjugate: Wash the plate and add streptavidin-HRP (or other enzyme conjugate). Incubate for 20-30 minutes.

    • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until color develops (15-20 minutes).

    • Stop Reaction: Add stop solution to each well.

    • Absorbance Reading: Read the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC50 of this compound for cytokine inhibition.

Section 3: Antioxidant Bioactivity Assays

Application Note:

Antioxidants mitigate cellular damage caused by reactive oxygen species (ROS). The antioxidant activity of compounds can be assessed via two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). HTS assays like DPPH and ABTS are SET-based and are widely used due to their simplicity, speed, and cost-effectiveness.[3] They measure the capacity of an antioxidant to reduce a colored oxidant, where the degree of color change is proportional to the antioxidant concentration.[3] These cell-free assays are ideal for primary screening of large compound libraries.

Antioxidant Screening Workflow

G cluster_workflow Antioxidant HTS Workflow prepare_samples Prepare serial dilutions of this compound mix Mix Sample and Radical Solution in 96-well plate prepare_samples->mix prepare_reagent Prepare DPPH or ABTS Radical Solution prepare_reagent->mix incubate Incubate at RT in the dark mix->incubate read Read Absorbance (DPPH: ~517nm, ABTS: ~734nm) incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: General workflow for DPPH/ABTS antioxidant assays.
Quantitative Data: Antioxidant Activity of this compound

Assay TypeMetricValueReference
DPPH Radical ScavengingIC50~104.74 µg/mL (for a plant extract)
ABTS Radical ScavengingIC50~2.10 µg/mL (for a plant extract fraction)

Note: The values presented are from plant extracts known to contain flavonoids and other antioxidants and may not represent pure this compound. The IC50 is highly dependent on the specific compound and assay conditions.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing the violet solution to decolorize.

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol (B129727) or Ethanol (B145695)

    • Test compound (this compound) and positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Protocol:

    • Sample Preparation: Prepare serial dilutions of this compound and a positive control in methanol.

    • Assay Setup: In a 96-well plate, add 100 µL of the diluted samples/control to respective wells.

    • Reaction Initiation: Add 100 µL of the DPPH working solution to each well. Include a control well with 100 µL methanol and 100 µL DPPH solution.

    • Incubation: Shake the plate gently and incubate for 15-30 minutes at room temperature in the dark.

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate and is reduced by antioxidants, causing the blue-green solution to lose color.

  • Materials:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Ethanol or PBS buffer

    • Test compound (this compound) and positive control (e.g., Trolox)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Protocol:

    • ABTS•+ Preparation: Mix equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • Assay Setup: Add 10 µL of various concentrations of this compound or Trolox to a 96-well plate.

    • Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.

    • Incubation: Incubate for 6-10 minutes at room temperature in the dark.

    • Absorbance Reading: Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

References

Application Notes and Protocols for Studying SIRT1 Enzyme Activity Using Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in high concentrations in plants such as Ampelopsis grossedentata. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. Of particular interest is its ability to modulate the activity of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and aging. These application notes provide a comprehensive guide for utilizing this compound as a tool to study SIRT1 enzyme activity and its associated signaling pathways.

Current research indicates that this compound primarily activates SIRT1 through indirect mechanisms, most notably by stimulating the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK leads to an increase in the cellular NAD+/NADH ratio, which in turn enhances SIRT1 activity. Additionally, this compound has been shown to influence the miR-34a/mTOR signaling axis, which also impacts SIRT1 expression and activity.[2]

These protocols and notes will enable researchers to effectively design and execute experiments to investigate the effects of this compound on SIRT1 and its downstream targets.

Data Presentation: Quantitative Effects of this compound on SIRT1 and Related Signaling Pathways

The following tables summarize the quantitative data reported in the literature on the effects of this compound (DHM) on key components of the SIRT1 signaling pathways.

Table 1: Effect of this compound on SIRT1 Expression and Activity

ParameterCell/Animal ModelThis compound Concentration/DoseObserved EffectReference
SIRT1 Protein ExpressionD-gal-induced aging rat hippocampus100 or 200 mg/kg/day2-3 fold increase compared to D-gal model group[3]
SIRT1 Protein ExpressionPorcine myotubesNot specifiedIncreased[4]
SIRT1 mRNA ExpressionPorcine myotubesNot specifiedIncreased[4]

Table 2: Effect of this compound on Upstream and Downstream Signaling Molecules

Target MoleculeModification/ActivityCell/Animal ModelThis compound Concentration/DoseObserved EffectReference
p-AMPKPhosphorylationPorcine myotubesNot specifiedIncreased[4]
p-AMPK/AMPK ratioRatio of phosphorylated to total proteinHypoxia/reoxygenation-induced alveolar epithelial cells10 and 20 µMSignificantly increased[5]
p-mTORPhosphorylationD-gal-induced aging rat hippocampus100 or 200 mg/kg/dayDecreased[2]
mTOR kinase activityKinase activityBreast cancer MDA-MB-231 cellsNot specifiedSuppressed[6]
miR-34aExpressionD-gal-induced aging rat hippocampus100 or 200 mg/kg/daySignificantly suppressed[2]
PGC-1αExpressionPorcine myotubesNot specifiedIncreased[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound to activate SIRT1 and a general workflow for investigating these effects.

Ampelopsin_SIRT1_Activation_Pathway cluster_0 Cellular Environment cluster_1 AMPK-Mediated Pathway cluster_2 miR-34a/mTOR-Mediated Pathway Ampelopsin This compound (DHM) AMPK AMPK Ampelopsin->AMPK Activates miR34a miR-34a Ampelopsin->miR34a Suppresses NAD_NADH Increased NAD+/NADH ratio AMPK->NAD_NADH SIRT1_AMPK SIRT1 NAD_NADH->SIRT1_AMPK Activates PGC1a PGC-1α SIRT1_AMPK->PGC1a Deacetylates/Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis SIRT1_miR34a SIRT1 miR34a->SIRT1_miR34a Inhibits (normally) mTOR mTOR SIRT1_miR34a->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits (normally)

Caption: this compound activates SIRT1 via AMPK and miR-34a/mTOR pathways.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture & Treatment with this compound start->cell_culture in_vitro_assay In Vitro SIRT1 Activity Assay cell_culture->in_vitro_assay protein_extraction Protein Extraction cell_culture->protein_extraction data_analysis Data Analysis & Interpretation in_vitro_assay->data_analysis western_blot Western Blot Analysis (p-AMPK, SIRT1, PGC-1α, p-mTOR) protein_extraction->western_blot ip_assay Immunoprecipitation (e.g., for PGC-1α acetylation) protein_extraction->ip_assay western_blot->data_analysis ip_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for studying this compound's effect on SIRT1 activity.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits and can be used to screen for direct activators of purified SIRT1.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (specific to the kit, contains a protease to cleave the deacetylated substrate)

  • SIRT1 inhibitor (e.g., Nicotinamide) for control

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the SIRT1 enzyme solution by diluting the purified SIRT1 in assay buffer to the desired concentration.

  • Prepare the substrate solution by diluting the fluorogenic substrate and NAD+ in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or DMSO as a vehicle control).

    • SIRT1 enzyme solution.

    • Include a positive control (e.g., Resveratrol) and a negative control (e.g., Nicotinamide).

    • Include a no-enzyme control to measure background fluorescence.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate SIRT1 activity as the change in fluorescence units per minute and compare the activity in the presence of this compound to the vehicle control.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on intracellular SIRT1 signaling.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for immunoprecipitation) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the cells.

  • Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

  • After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or immunoprecipitation).

Western Blot Analysis of SIRT1 Signaling Pathway Proteins

This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation status of key components in the SIRT1 signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Immunoprecipitation (IP) for PGC-1α Acetylation

This protocol can be used to assess the deacetylation of SIRT1 targets, such as PGC-1α, in response to this compound treatment.

Materials:

  • IP lysis buffer (non-denaturing)

  • Anti-PGC-1α antibody for IP

  • Protein A/G magnetic beads

  • Anti-acetylated-lysine antibody for Western blotting

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse the treated cells with IP lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the anti-PGC-1α antibody overnight at 4°C to form antibody-antigen complexes.

  • Add protein A/G beads to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to detect the acetylation status of PGC-1α. A parallel blot with an anti-PGC-1α antibody should be run to confirm equal immunoprecipitation.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate regulation of SIRT1 activity. Its primary mode of action through the AMPK and miR-34a/mTOR pathways provides multiple avenues for studying the upstream regulation of SIRT1 and its downstream physiological consequences. The protocols and data provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further unravel the complexities of SIRT1 biology in health and disease.

References

Protocol for Assessing Ampelopsin F Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the effects of Ampelopsin F, also known as Dihydromyricetin (DHM), on mitochondrial function. This compound, a natural flavonoid, has demonstrated potential in modulating mitochondrial bioenergetics and dynamics.[1] This protocol outlines key in vitro assays to quantify changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, cellular ATP levels, oxygen consumption rate, and the expression of apoptosis-related proteins. Furthermore, it describes the underlying signaling pathways, particularly the AMPK/SIRT1/PGC-1α axis, through which this compound is proposed to exert its effects.

Introduction to this compound and Mitochondrial Function

Mitochondria are central to cellular metabolism, energy production, and apoptosis.[2] Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target for therapeutic intervention. This compound is a flavonoid with a variety of biological activities, including antioxidant and anti-inflammatory properties.[3] Emerging evidence suggests that this compound can modulate mitochondrial function by enhancing mitochondrial biogenesis, improving mitochondrial membrane potential, and reducing oxidative stress.[1] In some contexts, such as cancer cells, this compound has been shown to induce apoptosis through the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing ROS production.[4][5]

Key Mitochondrial Parameters and Assays

A comprehensive assessment of this compound's effects on mitochondrial function involves the evaluation of several key parameters. The following table summarizes these parameters and the corresponding assays.

ParameterAssayPrinciple
Mitochondrial Membrane Potential (ΔΨm) JC-1 AssayThe fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6][7][8]
Reactive Oxygen Species (ROS) Production DCFH-DA Assay2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence intensity is proportional to the level of intracellular ROS.[9][10]
Cellular ATP Levels Luciferase-Based ATP AssayThis assay quantifies ATP based on the luciferin-luciferase reaction. Luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[11]
Oxygen Consumption Rate (OCR) Seahorse XF Mito Stress TestThis assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.[12][13][14][15][16]
Apoptosis-Related Protein Expression Western BlottingThis technique is used to detect and quantify the expression levels of key proteins involved in the mitochondrial apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as executioner caspases like Caspase-3.[17][18][19][20][21]

Quantitative Data on this compound (DHM) Effects

The following tables summarize quantitative data on the effects of this compound (Dihydromyricetin, DHM) on various mitochondrial parameters, as reported in the literature.

Table 1: Effect of DHM on Cellular ATP and ROS Levels in HepG2 Cells [11]

TreatmentConcentration (µM)Duration (h)Intracellular ATP Level (Relative to Control)Intracellular ROS Level (Relative to Control)
Control 0241.001.00
DHM 1024~0.85~0.70
DHM 5024~0.60~0.45
DHM 10024~0.40~0.25

Table 2: Effect of DHM on Apoptosis-Related Protein Expression

Cell LineTreatmentConcentrationBax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved Caspase-3 (Fold Change vs. Control)Reference
JAr Cells DHM (48h)100 mg/L~2.5-[17]
HepG2 Cells DHM (12h)150 µM--[4]
Peri-infarct Cortex DHM-↓ (~0.5 vs. MCAo)↓ (~0.4 vs. MCAo)[20]
Hepatoblastoma Cells DHM (24h)50-75 µM[5]

Note: "-" indicates data not explicitly provided in a quantifiable format in the cited source.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (DHM) for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/529 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~530/590 nm.[6][7]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Measurement of Intracellular ROS using DCFH-DA
  • Cell Culture and Treatment: Follow steps 1 and 2 from the JC-1 protocol. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining: Prepare a 10 µM DCFH-DA working solution in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution at 37°C for 30 minutes in the dark.[11]

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/530 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the relative change in ROS production.

Quantification of Cellular ATP Levels
  • Cell Culture and Treatment: Plate cells in a 96-well white, solid-bottom plate and treat as described previously.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen luciferase-based ATP assay kit.

  • Luciferase Reaction: Add the luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Analysis of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Cell Preparation: One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

    • Port C: Rotenone/Antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration)

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.

  • Data Analysis: The Seahorse XF software will calculate the OCR at baseline and after each compound injection. From these measurements, the following parameters can be derived: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate the AMP-activated protein kinase (AMPK)/Sirtuin-1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and function.[22][23][24]

AmpelopsinF_Mitochondrial_Signaling AmpelopsinF This compound (DHM) AMPK AMPK AmpelopsinF->AMPK Activates Bcl2 Bcl-2 AmpelopsinF->Bcl2 Inhibits MMP_loss Loss of ΔΨm AmpelopsinF->MMP_loss SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis MitoFunction Improved Mitochondrial Function MitoBiogenesis->MitoFunction ROS_decrease Decreased ROS MitoFunction->ROS_decrease ATP_increase Increased ATP Production MitoFunction->ATP_increase Apoptosis_inhibition Inhibition of Apoptosis MitoFunction->Apoptosis_inhibition Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis_induction Induction of Apoptosis (e.g., in cancer cells) Caspase3->Apoptosis_induction MMP_loss->Bax

Caption: this compound signaling in mitochondrial function.

The diagram above illustrates the proposed mechanism of action of this compound on mitochondrial function. In many cell types, this compound activates the AMPK/SIRT1/PGC-1α pathway, leading to enhanced mitochondrial biogenesis and improved function.[22][23][24] This results in beneficial effects such as reduced ROS production and increased ATP synthesis. However, in certain contexts, particularly in cancer cells, this compound can induce apoptosis by promoting the loss of mitochondrial membrane potential, downregulating the anti-apoptotic protein Bcl-2, and activating the pro-apoptotic protein Bax and downstream caspases.[4][5]

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment assay_mmp ΔΨm Assay (JC-1) treatment->assay_mmp assay_ros ROS Assay (DCFH-DA) treatment->assay_ros assay_atp ATP Assay (Luciferase) treatment->assay_atp assay_ocr OCR Assay (Seahorse) treatment->assay_ocr assay_wb Western Blot (Bax, Bcl-2, Casp3) treatment->assay_wb analysis Data Analysis and Interpretation assay_mmp->analysis assay_ros->analysis assay_atp->analysis assay_ocr->analysis assay_wb->analysis

Caption: Experimental workflow for assessing this compound effects.

The experimental workflow begins with cell culture, followed by treatment with this compound. A battery of assays is then performed to assess various aspects of mitochondrial function. The data from these assays are subsequently analyzed to provide a comprehensive understanding of the compound's effects.

Conclusion

This protocol provides a robust framework for researchers to investigate the effects of this compound on mitochondrial function. By employing a multi-assay approach, a comprehensive profile of the compound's impact on mitochondrial bioenergetics, oxidative stress, and apoptosis can be generated. The provided quantitative data and signaling pathway information serve as a valuable reference for experimental design and data interpretation. These methodologies are essential for elucidating the therapeutic potential of this compound in various diseases associated with mitochondrial dysfunction.

References

Troubleshooting & Optimization

How to improve yield in the total synthesis of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of Ampelopsin F.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

There are a few reported total syntheses of this compound. A practical route developed in 2016 reported an overall yield of 10% for the synthesis of (±)-ampelopsin F.[1] An earlier synthesis reported in 2007 involved a 12-step linear sequence.[2] Yields are often modest due to the complexity of the molecular structure and challenges in controlling stereoselectivity.[3][4]

Q2: What are the key synthetic strategies employed for this compound?

Key strategies often focus on the construction of the complex polycyclic core. One successful approach involves a final-step, one-pot reaction combining demethylation of precursor methyl ethers and a cascade intramolecular cyclization, mediated by boron tribromide (BBr₃).[1] Another strategy employed a sequence involving a Prins reaction to form a key carbocycle, followed by a Ramberg-Bäcklund reaction and further functionalization.[2][5]

Q3: Which synthetic steps are commonly associated with low yields?

Based on published literature, the following steps can be challenging and may result in lower-than-expected yields:

  • Final Demethylation/Cyclization Cascade: The BBr₃-mediated one-pot reaction to form the final this compound structure from its permethylated precursor was reported with a 39% yield, indicating that this is a critical and moderately yielding step.[1]

  • Complex C-C Bond Formations: Reactions to construct the core skeleton, such as the Prins cyclization (65% yield) or the Ramberg-Bäcklund reaction (52% yield) in the Snyder synthesis, can be key challenges.[2]

  • Palladium-Catalyzed Cross-Couplings: While not explicitly detailed as a low-yield step in the final this compound syntheses, the construction of the stilbene-like precursors often relies on methods like Suzuki or Heck couplings.[6][7] These reactions are notoriously sensitive to conditions and can be a major source of yield loss in complex natural product synthesis.[8][9]

Q4: What are the most common side reactions to be aware of?

The primary side reactions depend on the specific synthetic route, but common issues in the synthesis of oligostilbenoids include:

  • Incomplete Demethylation: In the final BBr₃ step, incomplete removal of methyl ether protecting groups can lead to a mixture of partially methylated products, complicating purification.

  • Homocoupling: In palladium-catalyzed cross-coupling steps (e.g., Suzuki reaction) used to build precursors, the coupling of two identical molecules (e.g., two boronic acids) is a frequent side reaction, often exacerbated by the presence of oxygen.[8][9]

  • Protodeboronation: In Suzuki couplings, the cleavage of the carbon-boron bond in the organoboron reagent by a proton source is a common pathway that reduces the yield of the desired product.[10]

  • Formation of Stereoisomers: Lack of stereo- and regiocontrol during cyclization or coupling reactions can lead to a mixture of isomers that are difficult to separate.[3][4]

Troubleshooting Guide 1: Poor Yield in Final BBr₃-Mediated Demethylation & Cyclization

This guide addresses issues with the one-pot reaction to convert the permethylated precursor to this compound, a key step reported with 39% yield.[1]

Q: My yield for the final BBr₃-mediated step is significantly lower than 39%. What are the potential causes and solutions?

A: Low yield in this critical step can often be traced to reagent quality, temperature control, or moisture. Below are common issues and troubleshooting steps.

Potential Cause Troubleshooting Steps & Recommendations
Degraded BBr₃ Reagent BBr₃ is extremely sensitive to moisture. Use a fresh bottle or a recently purchased stock. Ensure the reagent is handled under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. An old or improperly stored bottle will contain significant amounts of HBr and boric acid, reducing its efficacy.
Presence of Moisture Rigorously dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere. Use anhydrous dichloromethane (B109758) (CH₂Cl₂), preferably distilled from a suitable drying agent (e.g., CaH₂) or from a solvent purification system. Even trace amounts of water will rapidly quench BBr₃.
Incorrect Temperature Control The initial addition of BBr₃ is performed at a very low temperature (-50 °C), followed by warming to -20 °C.[1] A temperature that is too high during addition can lead to uncontrolled side reactions. A temperature that is too low may result in an incomplete reaction. Use a cryostat or a reliable cooling bath (e.g., dry ice/acetonitrile) to maintain precise temperature control.
Suboptimal Reaction Time The reported reaction time is 4 hours at -20 °C.[1] Monitor the reaction by Thin Layer Chromatography (TLC) if possible. Quenching the reaction too early will leave unreacted starting material, while extending the time excessively may lead to product degradation.
Inefficient Quenching The reaction is quenched by adding methanol (B129727) (MeOH) at low temperature (-50 °C).[1] Adding the quenching agent too quickly or at a higher temperature can generate excess heat and promote side reactions. Ensure the quench is performed slowly and with efficient stirring while maintaining a low temperature.
Purification Losses The product is purified by silica (B1680970) gel column chromatography followed by Sephadex LH-20.[1] this compound has multiple polar hydroxyl groups and may adhere strongly to silica gel, leading to losses. Consider using a less acidic grade of silica or pre-treating the silica with a small amount of triethylamine (B128534) in the eluent to minimize tailing and improve recovery.

Workflow for Troubleshooting the BBr₃-Mediated Cyclization

G cluster_reagents Reagent Quality Control cluster_conditions Reaction Parameter Optimization cluster_purification Purification Efficiency start Low Yield in Final Step (<39%) check_reagents Verify BBr₃ and Solvent Quality start->check_reagents reagent_fresh Use Fresh BBr₃ Bottle? check_reagents->reagent_fresh check_conditions Review Reaction Conditions temp_control Precise Temp Control? (-50°C to -20°C) check_conditions->temp_control check_purification Evaluate Purification Protocol silica_choice Optimize Silica Gel Chromatography? (e.g., deactivated silica) check_purification->silica_choice solvent_dry Use Anhydrous Solvent? reagent_fresh->solvent_dry Yes reagent_ok Reagents Verified solvent_dry->reagent_ok Yes reagent_ok->check_conditions inert_atmo Strict Inert Atmosphere? temp_control->inert_atmo Yes conditions_ok Conditions Optimized inert_atmo->conditions_ok Yes conditions_ok->check_purification yield_improved Yield Improved silica_choice->yield_improved Yes

Caption: Workflow for diagnosing low yield in the final cyclization step.

Troubleshooting Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling

This guide provides general advice for improving a key C-C bond formation step, such as a Suzuki-Miyaura coupling, which is a common method for synthesizing the stilbenoid precursors of this compound.

Q: I am observing low yield and significant side products (e.g., homocoupling, protodeboronation) in my Suzuki coupling step. What are the most critical parameters to optimize?

A: The success of a Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. A systematic approach to optimization is crucial.

Decision Tree for Optimizing Suzuki Coupling Reactions

G start Low Suzuki Coupling Yield degas Is the reaction rigorously degassed? start->degas improve_degas Action: Improve degassing. Use freeze-pump-thaw cycles or sparge solvent with Argon for >30 min. degas->improve_degas No base Is the base appropriate and active? degas->base Yes improve_degas->base screen_base Action: Screen alternative bases. Try Cs₂CO₃, K₃PO₄, or an organic base. Ensure base is fresh and dry. base->screen_base No / Unsure ligand Is the ligand optimal for the substrates? base->ligand Yes screen_base->ligand screen_ligand Action: Screen ligands. For hindered substrates, try bulky, electron-rich phosphines (e.g., SPhos, XPhos). ligand->screen_ligand No / Unsure solvent Is the solvent system optimized? ligand->solvent Yes screen_ligand->solvent screen_solvent Action: Screen solvents. Common systems: Dioxane/H₂O, Toluene/H₂O, DMF. Vary the solvent ratio. solvent->screen_solvent No / Unsure success Yield Improved solvent->success Yes screen_solvent->success

Caption: Decision tree for systematic optimization of a Suzuki coupling reaction.

Table of Parameters for Suzuki Coupling Optimization
Parameter Typical Conditions Optimization & Troubleshooting Suggestions
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃If using a Pd(II) source, homocoupling can be an issue.[8] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. For difficult couplings, consider pre-formed palladacycle catalysts (e.g., G3/G4 palladacycles).
Ligand PPh₃, SPhos, XPhos, RuPhosThe ligand choice is critical.[10] For sterically hindered or electron-rich/poor substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos) are often superior to PPh₃. A ligand-to-palladium ratio of 1:1 to 4:1 is typical.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. Cs₂CO₃ is often effective for difficult couplings. K₃PO₄ is another strong base to consider. The strength and solubility of the base are key; ensure it is finely powdered and fresh.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system affects solubility and reactivity. A small amount of water is usually necessary. If reagents are poorly soluble, a co-solvent or a different system like DMF might be required. Always use degassed solvents.[8][10]
Temperature 80 - 110 °CMost Suzuki reactions require heating. If the reaction is sluggish, cautiously increasing the temperature may help. However, excessive heat can cause catalyst decomposition and increase side reactions.[8]

Experimental Protocols

Protocol 1: BBr₃-Mediated Demethylation and Intramolecular Cyclization[1]

This protocol is adapted from the total synthesis of (±)-ampelopsin F by Yao, C. et al. (2016).

  • Preparation: Under an inert atmosphere of Argon, add a solution of the permethylated precursor (e.g., 200 mg, 0.38 mmol) in anhydrous dichloromethane (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -50 °C using a dry ice/acetonitrile bath.

  • Reagent Addition: While maintaining the temperature at -50 °C, slowly add a solution of boron tribromide (BBr₃) (4.6 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir at this temperature for 4 hours. Monitor the reaction progress by TLC (if a suitable system is developed).

  • Quenching: After 4 hours, cool the mixture back down to -50 °C. Quench the reaction by slowly adding methanol (5 mL) dropwise. A vigorous reaction may occur.

  • Workup: Allow the mixture to warm to room temperature. Dilute the solution with ethyl acetate (B1210297) (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude residue.

  • Purification: Purify the crude product first by silica gel column chromatography and then by chromatography on Sephadex LH-20 to afford pure this compound.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling[10]

This is a general protocol and must be optimized for specific substrates.

  • Preparation: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Simplified Reaction Schematic

G PM Permethylated Precursor AF This compound PM->AF 1. BBr₃, CH₂Cl₂ -50°C to -20°C, 4h 2. MeOH quench (39% yield)

Caption: Key final step in the 2016 total synthesis of this compound.[1]

References

Addressing Ampelopsin F stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ampelopsin F (also known as Dihydromyricetin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of metal ions. It is notably unstable in neutral to alkaline conditions, and its degradation is accelerated at higher temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: this compound is most stable in acidic conditions. Studies have shown it to be stable in simulated gastric fluids at a pH of 1.2.[1] As the pH increases, particularly in weak alkaline solutions, its degradation rate significantly increases.[1][2]

Q3: How does temperature impact the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. The degradation process follows first-order kinetics, and the rate constant increases with rising temperature.[2][3] For long-term storage of aqueous solutions, it is advisable to use lower temperatures. One study noted a 41.47% loss of dihydromyricetin (B1665482) in water after 16 days at 60°C.[1]

Q4: Is this compound sensitive to light?

A4: Yes, like many flavonoids, this compound can be sensitive to light, which can induce photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by working in a dark environment.

Q5: What are the known degradation products of this compound?

A5: In cell culture medium (DMEM), this compound has been found to be highly unstable, converting mainly into its dimers and oxidized products, such as quinones.[4] The phenol (B47542) hydroxyl structure of dihydromyricetin makes it susceptible to oxidation, hydrolysis, and ring fission.[1]

Q6: Can the stability of this compound in aqueous solutions be improved?

A6: Yes, the addition of antioxidants like ascorbic acid has been shown to significantly improve the stability of this compound, especially in solutions prone to degradation like simulated intestinal fluid.[2] The presence of ascorbic acid can prevent the degradation of dihydromyricetin for several hours.[2]

Q7: How do metal ions affect this compound stability?

A7: The presence of certain metal ions, such as Cu²⁺ and Fe³⁺, can significantly accelerate the degradation of this compound in aqueous solutions.[2][3] It is crucial to use high-purity water and avoid metal contamination in buffers and experimental setups.

Troubleshooting Guide: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the stability of this compound. Below are common issues encountered during analysis and their potential solutions.

Issue Potential Causes Troubleshooting Steps
Baseline Noise or Drift 1. Air bubbles in the mobile phase or detector. 2. Contaminated mobile phase or column. 3. Temperature fluctuations. 4. Detector lamp instability.1. Degas the mobile phase using sonication or vacuum. 2. Use high-purity solvents and freshly prepared mobile phase. Flush the column with a strong solvent. 3. Use a column oven to maintain a stable temperature. 4. Allow the lamp to warm up sufficiently. If the problem persists, the lamp may need replacement.
Ghost Peaks 1. Contamination in the injection system or column. 2. Carryover from a previous injection of a concentrated sample. 3. Impurities in the mobile phase.1. Clean the injector and column. 2. Inject a blank solvent run to check for carryover. Implement a needle wash step in your sequence. 3. Prepare fresh mobile phase with high-purity solvents.
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC system.1. Replace the column or use a guard column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Check and tighten all fittings.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column degradation. 4. Air bubbles in the pump.1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven. 3. Replace the column. 4. Purge the pump to remove any trapped air.
Loss of this compound Peak / Reduced Peak Area 1. Degradation of this compound in the sample solution. 2. Adsorption of this compound onto vials or tubing. 3. Leak in the system.1. Prepare fresh samples and analyze them promptly. Consider adding a stabilizing agent like ascorbic acid. Store samples at low temperatures and protect from light. 2. Use silanized glass vials or polypropylene (B1209903) vials. 3. Inspect the system for any leaks.

Quantitative Data Summary

The degradation of this compound (Dihydromyricetin, DMY) in aqueous solutions follows first-order kinetics.

Table 1: Effect of pH on the Degradation Rate Constant (k) and Half-life (t₁/₂) of Dihydromyricetin at 25°C

pHk (h⁻¹)t₁/₂ (h)
6.00.018 ± 0.00138.5
7.00.089 ± 0.0047.8
8.00.285 ± 0.0122.4
Data adapted from a study on the physicochemical properties of dihydromyricetin.[3]

Table 2: Effect of Temperature on the Degradation Rate Constant (k) and Half-life (t₁/₂) of Dihydromyricetin in Phosphate Buffer at pH 8.0

Temperature (°C)k (h⁻¹)t₁/₂ (h)
40.076 ± 0.0039.1
250.285 ± 0.0122.4
370.681 ± 0.0251.0
Data adapted from a study on the physicochemical properties of dihydromyricetin.[3][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions (e.g., pH, temperature).

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Ascorbic acid (optional, as a stabilizer)

  • Amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare working solutions by diluting the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). If testing the effect of a stabilizer, add it to the buffer before preparing the working solution.

3. Stress Conditions:

  • pH Stability: Incubate the working solutions at different pH values (e.g., 2, 4, 6, 7, 8, 10) at a constant temperature (e.g., 25°C or 37°C).

  • Thermal Stability: Incubate the working solution at a fixed pH (e.g., pH 7.4) at various temperatures (e.g., 4°C, 25°C, 37°C, 60°C).

  • Photostability: Expose the working solution to a light source (e.g., UV lamp or natural light) while keeping a control sample in the dark.

4. Sample Analysis by HPLC:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, place it in an amber HPLC vial, and analyze immediately.

  • Use a validated stability-indicating HPLC method (see Protocol 2 for an example).

  • Quantify the remaining percentage of this compound by comparing the peak area at each time point to the peak area at time zero.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a general example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is crucial for reliable results.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution working Working Solutions in Buffers stock->working ph Different pH working->ph Incubation temp Different Temperatures working->temp Incubation light Light Exposure working->light Incubation sampling Time-point Sampling ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Kinetics hplc->data

Caption: Workflow for assessing this compound stability under various stress conditions.

Troubleshooting Logic for HPLC Peak Issues

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Abnormal Peak Shape? col_deg Column Degradation? start->col_deg Yes, Tailing sol_mismatch Solvent Mismatch? start->sol_mismatch Yes, Fronting ph_issue Incorrect Mobile Phase pH? col_deg->ph_issue No replace_col Replace Column col_deg->replace_col Yes overload Sample Overload? ph_issue->overload No adjust_ph Adjust pH ph_issue->adjust_ph Yes dilute_sample Dilute Sample overload->dilute_sample Yes overload2 Sample Overload? sol_mismatch->overload2 No match_sol Match Sample & Mobile Phase Solvents sol_mismatch->match_sol Yes dilute_sample2 Dilute Sample overload2->dilute_sample2 Yes

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Signaling Pathway Modulated by this compound

G cluster_receptors Growth Factor Receptors cluster_downstream Downstream Signaling ampelopsin This compound egfr EGFR ampelopsin->egfr vegfr2 VEGFR2 ampelopsin->vegfr2 pdgfrb PDGFRβ ampelopsin->pdgfrb jak_stat JAK/STAT ampelopsin->jak_stat mtor mTOR ampelopsin->mtor emt Epithelial-Mesenchymal Transition (EMT) ampelopsin->emt erk ERK egfr->erk mmp2 MMP-2 erk->mmp2 proliferation Cell Proliferation jak_stat->proliferation mtor->proliferation mmp2->proliferation emt->proliferation

Caption: this compound modulates multiple signaling pathways involved in cancer cell proliferation.

References

Troubleshooting separation of Ampelopsin isomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Chromatography of Ampelopsin Isomers

Welcome to the technical support center for the chiral separation of Ampelopsin isomers. Ampelopsin, also known as dihydromyricetin, is a flavanonol with stereogenic centers, making the separation of its isomers a critical step for accurate bioactivity studies and pharmaceutical development. This guide provides detailed troubleshooting advice and protocols to help you overcome common challenges in your chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any separation of my Ampelopsin isomers. What are the first things to check?

A1: A complete lack of separation points to a fundamental issue with the method or setup. Verify the following:

  • Chiral Stationary Phase (CSP): Confirm that you are using a chiral column. The separation of enantiomers requires a chiral stationary phase.[1][2] Standard achiral columns like C18 will not resolve enantiomers. For flavonoids like Ampelopsin, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are the most effective and widely used.[1][3][4][5]

  • Mobile Phase Compatibility: Ensure your mobile phase is appropriate for the column and the separation mode (Normal-Phase, Reversed-Phase, or Polar Organic Mode). For initial screening on a polysaccharide CSP, a normal-phase mobile phase like n-hexane with an alcohol modifier (isopropanol or ethanol) is a common starting point.[1][6]

  • System Suitability: Check if your HPLC system is functioning correctly by injecting a standard chiral mixture with a known separation profile on your column. This will rule out system-level problems.

  • Column Health: Ensure the column is not old or damaged. Column performance can degrade over time, leading to a loss of selectivity.[7]

Q2: My peaks are broad with very poor resolution. How can I improve the separation?

A2: Poor resolution is a common challenge that can often be solved by systematic optimization.

  • Optimize Mobile Phase Composition: The percentage of the alcohol modifier in a normal-phase system is critical.[2]

    • Action: Try decreasing the concentration of the alcohol modifier (e.g., isopropanol). This typically increases retention time and improves resolution. Be aware that excessive retention can also lead to peak broadening.[2]

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution by allowing more time for interactions between the analytes and the CSP.[2]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.

  • Control the Temperature: Temperature affects mobile phase viscosity and the thermodynamics of chiral recognition.[8][9]

    • Action: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as lower temperatures can sometimes enhance enantioselectivity.[2][10]

  • Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad and poorly formed peaks.[2][8]

    • Action: Dilute your sample and re-inject.

Q3: I am observing split peaks. What is the cause and how can I fix it?

A3: Peak splitting can arise from several chromatographic and chemical issues.

  • Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can distort the peak shape as it enters the column.[1][11]

    • Action: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample band to split.[12]

    • Action: First, try flushing the column with a strong solvent (see Protocol 2). If the problem persists, replace the guard column. If a void is suspected in the main column, it may need to be replaced.[12]

  • Partially Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting for all analytes.[12]

    • Action: Try back-flushing the column at a low flow rate. If this fails, the frit or the entire column may need replacement.[12]

Q4: My Ampelopsin isomer peaks are tailing. What should I do?

A4: Peak tailing can compromise resolution and quantification accuracy.

  • Secondary Interactions: The hydroxyl groups on Ampelopsin can have undesirable secondary interactions with active sites (like free silanol (B1196071) groups) on the silica (B1680970) support of the CSP.[1]

    • Action: Add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds like flavonoids, adding 0.1% formic acid or acetic acid can suppress silanol interactions and improve peak shape.[1]

  • Column Contamination: Residues from previous analyses can interact with your analytes.[1]

    • Action: Flush the column with a strong solvent. For polysaccharide-based columns, follow the manufacturer's guidelines for recommended cleaning procedures.[7]

Q5: The retention times are drifting between injections. How can I stabilize my system?

A5: Inconsistent retention times make peak identification unreliable.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an injection sequence.[1]

    • Action: Increase the equilibration time between runs until stable retention times are achieved.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent (e.g., hexane).[1]

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1][8]

    • Action: Always use a column oven set to a stable temperature.

  • HPLC Pump Issues: Leaks or failing check valves in the pump can cause an inconsistent flow rate.[1]

    • Action: Perform regular preventative maintenance on your HPLC pump.

Data Presentation

Table 1: Recommended Starting Conditions for Ampelopsin Isomer Separation

ParameterNormal-Phase ModeReversed-Phase Mode
Chiral Stationary Phase Immobilized Amylose or Cellulose-based CSPImmobilized Amylose or Cellulose-based CSP
Typical Columns CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJCHIRALPAK® IA, IB, IC, IG
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)Acetonitrile / Water (e.g., 50:50 v/v)
Additive 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength ~290 nm~290 nm
Sample Solvent Mobile Phase or Hexane/IPA mixtureMobile Phase

Table 2: Quick Troubleshooting Reference

IssueProbable Cause(s)Recommended Solution(s)
Poor/No Resolution 1. Wrong mobile phase composition2. Flow rate too high3. Sample overload1. Decrease alcohol % in Normal-Phase2. Decrease flow rate to ~0.5 mL/min3. Dilute sample
Split Peaks 1. Sample solvent stronger than mobile phase2. Column void or contamination1. Dissolve sample in mobile phase2. Flush column; replace guard column
Peak Tailing 1. Secondary silanol interactions2. Column overload1. Add 0.1% acid (e.g., FA) to mobile phase2. Dilute sample
Drifting Retention 1. Insufficient column equilibration2. Temperature fluctuation1. Increase equilibration time2. Use a column oven

Experimental Protocols

Protocol 1: General Method Development for Ampelopsin Chiral Separation

  • Column Selection:

    • Begin by screening immobilized polysaccharide-based CSPs, as they show broad selectivity for flavonoids and are robust.[3][13] Good starting points are columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Normal-Phase (NP): Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v). Inject the Ampelopsin standard.

    • Reversed-Phase (RP): Prepare a mobile phase of Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Equilibrate the column thoroughly before injecting.

    • Polar Organic (PO): Use 100% Methanol or 100% Ethanol as the mobile phase.[14]

    • Evaluate the initial screening runs for any signs of separation.

  • Mobile Phase Optimization:

    • Select the mode (NP, RP, or PO) that shows the best initial separation or potential for resolution.

    • If using Normal-Phase: Adjust the ratio of Hexane/IPA. Decrease the IPA percentage in small steps (e.g., from 10% to 8% to 5%) to increase retention and improve resolution.

    • If using Reversed-Phase: Adjust the ratio of Acetonitrile/Water.

    • Additives: If peak shape is poor, add 0.1% Formic Acid (or another acid) to the mobile phase.[9][15]

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase is found, optimize the flow rate. Test rates between 0.5 mL/min and 1.0 mL/min.[2]

    • Optimize the column temperature. Test a range from 15°C to 40°C to find the best balance between resolution and analysis time.[2]

Protocol 2: Chiral Column Cleaning and Regeneration

  • Caution: The following procedures apply to immobilized polysaccharide CSPs. Using these solvents on coated CSPs will cause irreversible damage.[7] Always consult your column's specific instruction manual.

  • Disconnect the Column from the Detector.

  • Standard Flush: Flush the column with 10-20 column volumes of Isopropanol (IPA) to remove strongly retained polar compounds.

  • Stronger Solvent Flush (for severe contamination): If performance is not restored, a stronger solvent flush may be necessary. Solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) can be used.[7]

  • Re-equilibration: After cleaning, flush the column with an intermediate solvent (like IPA) before re-introducing your mobile phase. Equilibrate thoroughly with the mobile phase for at least 30-60 minutes or until the baseline is stable.

Visualizations

TroubleshootingWorkflow start_node Problem Observed (e.g., No Resolution, Split Peaks) check_node What is the main issue? start_node->check_node Initial Analysis action_node_no_sep Verify Fundamentals: 1. Is it a Chiral Column? 2. Is Mobile Phase Correct? 3. Is System OK? check_node->action_node_no_sep No Separation action_node_poor_res Optimize Method: 1. Decrease % Modifier 2. Lower Flow Rate 3. Adjust Temperature 4. Dilute Sample check_node->action_node_poor_res Poor Resolution action_node_split Investigate Cause: 1. Check Sample Solvent 2. Flush Column 3. Check for Voids/Frit Blockage check_node->action_node_split Split Peaks action_node_tail Address Interactions: 1. Add Acidic Modifier 2. Flush Column 3. Check for Overload check_node->action_node_tail Peak Tailing action_node action_node solution_node solution_node solution_node_no_sep Use Correct CSP & Mobile Phase action_node_no_sep->solution_node_no_sep Fix Setup solution_node_res Improved Resolution action_node_poor_res->solution_node_res Fine-tune solution_node_split Sharp, Single Peaks action_node_split->solution_node_split Remediate solution_node_tail Symmetrical Peaks action_node_tail->solution_node_tail Improve Shape MethodDevelopment step_node step_node decision_node decision_node result_node result_node start Start: Separate Ampelopsin Isomers step1 Step 1: Select CSPs (Immobilized Amylose & Cellulose) start->step1 step2 Step 2: Screen Mobile Phase Modes - Normal-Phase (Hex/IPA) - Reversed-Phase (ACN/H2O) - Polar Organic (MeOH) step1->step2 decision1 Is any separation observed? step2->decision1 step3 Step 3: Optimize Mobile Phase - Adjust solvent ratios - Add acidic modifier (e.g., 0.1% FA) decision1->step3 Yes fail Re-screen with different CSPs or modes decision1->fail No decision2 Is resolution > 1.5? step3->decision2 decision2->step3 No, continue optimizing step4 Step 4: Fine-Tune - Optimize Flow Rate (0.5-1.0 mL/min) - Optimize Temperature (15-40°C) decision2->step4 Yes result Optimized Chiral Method step4->result

References

Technical Support Center: Optimizing Ampelopsin F Dosage and Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ampelopsin F (also known as Dihydromyricetin) in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dosage selection and delivery, ensuring the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in vivo?

A1: The effective dose of this compound can vary significantly depending on the animal model, disease state, and route of administration. Based on published studies, a general starting range for mice and rats is between 5 mg/kg and 150 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the most common route of administration for this compound in vivo?

A2: Oral gavage (PO) and intraperitoneal (IP) injection are the most frequently reported routes of administration for this compound in preclinical studies.[1][2] The choice between these routes depends on the desired pharmacokinetic profile and the experimental design. Oral administration is often preferred for its clinical relevance, while IP injection can offer higher bioavailability.

Q3: this compound has poor water solubility. How can I prepare it for in vivo administration?

A3: The low aqueous solubility of this compound is a critical challenge.[3][4] To overcome this, researchers have successfully employed various formulation strategies:

  • Co-solvents: A common approach is to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle such as saline or corn oil.[5] The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Microemulsions: Microemulsion systems, composed of oil, surfactant, and cosurfactant, can significantly enhance the solubility and oral bioavailability of poorly soluble compounds like this compound.[3][6]

  • Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve the aqueous solubility of this compound.[7][8]

Q4: Are there any known toxic effects of this compound at higher doses?

A4: While generally considered safe, high doses of this compound may have sedative effects.[5] One study noted that doses of 100 and 300 mg/kg induced a short duration of loss of righting reflex in rats.[5] It is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution Poor aqueous solubility.Optimize your formulation. Consider using co-solvents (e.g., DMSO), preparing a microemulsion, or using inclusion complexes with cyclodextrins.[3][6][7][8] Ensure the final concentration of any organic solvent is non-toxic.
Low or variable drug exposure after oral administration Poor absorption from the gastrointestinal tract due to low solubility and/or low permeability.[3]Enhance bioavailability by using a microemulsion-based delivery system.[3][6] Alternatively, consider intraperitoneal injection for more direct systemic exposure.
No observable therapeutic effect Suboptimal dosage.Conduct a dose-escalation study to identify the effective dose range for your model.
Inappropriate route of administration for the target tissue.Evaluate the biodistribution of this compound with different administration routes to ensure it reaches the target organ at a sufficient concentration.
Animal distress or adverse events after injection Irritation from the vehicle or high concentration of the compound.Ensure the pH of the dosing solution is close to neutral. Minimize the concentration of organic solvents like DMSO. Warm the solution to body temperature before injection to reduce discomfort.[9]
Incorrect injection technique (for IP).Review and adhere to proper intraperitoneal injection protocols to avoid puncturing internal organs.[10][11][12] The injection site should be in the lower right quadrant of the abdomen.[10][12]

Data Presentation: In Vivo Dosages of this compound

The following tables summarize dosages and administration routes from various in vivo studies.

Table 1: this compound (Dihydromyricetin) Dosage in Rodent Models

Animal Model Dosage Administration Route Key Findings Reference
Rat1 mg/kgIntraperitoneal (IP)Counteracted acute alcohol intoxication.[5]
Mouse5 and 10 mg/kgIntraperitoneal (IP)Protected against alcohol-induced liver injury.[1]
Mouse150 mg/kgOral (PO)Mitigated CCl4-induced acute liver injury.[2]

Experimental Protocols

1. Preparation of this compound for Intraperitoneal (IP) Injection

  • Objective: To prepare a solution of this compound suitable for intraperitoneal administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, for a 10 mg/kg dose in a 25g mouse (0.25 mg), you might start with 5-10 µL of DMSO.

    • Vortex the tube until the this compound is fully dissolved.

    • Gradually add sterile 0.9% saline to the desired final concentration, vortexing between additions to ensure the solution remains clear. The final DMSO concentration should ideally be below 1% of the total injection volume to minimize toxicity.

    • The final injection volume for a mouse is typically 100-200 µL.

2. Administration of this compound via Oral Gavage (PO)

  • Objective: To administer a prepared formulation of this compound directly into the stomach of a mouse.

  • Materials:

    • Prepared this compound formulation (e.g., in corn oil or a microemulsion)

    • Animal feeding needle (gavage needle) of appropriate size for the animal

    • Syringe

  • Protocol:

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Gently restrain the animal, ensuring its head and body are held in a straight line to facilitate the passage of the needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly dispense the contents of the syringe.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to visualize key signaling pathways modulated by this compound and a typical experimental workflow.

Ampelopsin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_receptors Receptor Level cluster_intracellular Intracellular Signaling Ampelopsin This compound ROS ↑ Reactive Oxygen Species (ROS) Ampelopsin->ROS JNK ↑ JNK Activation Ampelopsin->JNK VEGFR2 VEGFR2 Ampelopsin->VEGFR2 Inhibits PDGFRβ PDGFRβ Ampelopsin->PDGFRβ Inhibits TRAIL_R TRAIL-R Ampelopsin->TRAIL_R Modulates JAK_STAT JAK/STAT Pathway Ampelopsin->JAK_STAT Modulates mTOR mTOR Pathway Ampelopsin->mTOR Modulates ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow A 1. Hypothesis and Experimental Design B 2. Animal Model Selection (e.g., Mouse, Rat) A->B C 3. Dose-Response and Toxicity Studies B->C D 4. Formulation Preparation (e.g., Solution, Microemulsion) C->D E 5. In Vivo Administration (PO or IP) D->E F 6. Monitoring and Data Collection E->F G 7. Endpoint Analysis (e.g., Histology, Biomarkers) F->G H 8. Data Analysis and Interpretation G->H

Caption: General workflow for in vivo experiments with this compound.

References

Preventing oxidation of Ampelopsin F during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of Ampelopsin F (Dihydromyricetin, DHM) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, which could indicate the oxidation of this compound.

Issue Potential Cause Recommended Solution
Rapid color change of sample or extract to yellow/brown Oxidation of this compound due to exposure to air, light, high pH, or metal ions.[1]1. Work in a low-light environment and use amber-colored vials. 2. Ensure the pH of your solution is acidic (ideally below 7.0).[1] 3. Add an antioxidant such as ascorbic acid to your solvent.[1] 4. Incorporate a chelating agent like EDTA to sequester metal ions.[1] 5. For solutions, consider purging with an inert gas (nitrogen or argon).
Low yield of this compound after extraction and purification Degradation of this compound during the extraction process due to factors like excessive heat, prolonged extraction time, or an alkaline environment.[1]1. Optimize extraction parameters by reducing temperature and time. 2. Use an acidic extraction solvent.[1] 3. Employ a chelation-extraction protocol to protect this compound.[1] 4. Add ascorbic acid to the extraction solvent to minimize oxidation.[1]
Appearance of unexpected peaks in HPLC/UPLC chromatogram Formation of degradation products, such as dimers or oxidized forms of this compound.[1][2]1. Confirm the identity of degradation products using LC-MS/MS. 2. Implement the preventative measures mentioned above to minimize oxidation during sample preparation. 3. Prepare samples fresh and analyze them promptly.
Inconsistent results in cell culture experiments Rapid degradation of this compound in cell culture media, which is typically at a physiological pH (~7.4) and 37°C.[3]1. Prepare fresh this compound solutions immediately before adding them to the cell culture. 2. Consider adding a stabilizer like Vitamin C to the culture medium.[2] 3. If experimentally feasible, conduct incubations at a lower temperature to slow degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors that contribute to the oxidation of this compound are exposure to atmospheric oxygen, light, elevated temperatures, and alkaline pH conditions.[1][4] The presence of metal ions, such as Fe³⁺ and Cu²⁺, can also significantly accelerate its degradation.[4][5]

Q2: At what pH is this compound most stable?

A2: this compound exhibits good stability in acidic environments, particularly between pH 1.2 and 4.6.[4] As the pH increases above 6.0, its degradation rate accelerates.[4] It is unstable in weak alkaline solutions.[5]

Q3: How can I protect this compound from oxidation during storage?

A3: For solid this compound, store it in a cool, dark, and dry place, preferably in a desiccator at low temperatures (e.g., -20°C) for long-term storage. For solutions, prepare them fresh whenever possible. If storage is necessary, use an acidic buffer (pH < 7.0) and store at 2-8°C or -20°C in amber vials to protect from light.[1] Purging the solvent and the vial's headspace with an inert gas like nitrogen or argon can further prevent oxidation.[1]

Q4: Which antioxidants are effective in stabilizing this compound solutions?

A4: Ascorbic acid (Vitamin C) is a highly effective and well-documented antioxidant for protecting this compound.[1][5] In one study, the addition of ascorbic acid (at 10% of the this compound concentration) almost completely prevented its degradation over 6 hours in a solution where it would have otherwise degraded by over 50%.[1][5]

Q5: How do metal ions contribute to the degradation of this compound, and how can this be prevented?

A5: Metal ions like Fe³⁺ and Cu²⁺ act as catalysts in the oxidation of the phenol (B47542) hydroxyl groups in this compound, which leads to the formation of radicals and subsequent degradation into products like quinones.[1] This can be mitigated by using high-purity, metal-free solvents and reagents, and by adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to the solution to sequester any trace metal ions.[1]

Quantitative Data on this compound Degradation

The stability of this compound is significantly influenced by pH and temperature. The tables below summarize the degradation kinetics under various conditions.

Table 1: Effect of pH on this compound Degradation at 25°C [3]

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
7.00.00977.0
7.40.02428.9
8.00.1225.7

Data derived from figures in cited literature and illustrates the trend of increasing degradation with higher pH.

Table 2: Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C [3][5]

ConditionRemaining this compound (%)Time (h)
SIF (pH 6.8)49%4
SIF (pH 6.8)45.42%3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound

This protocol outlines a general method for quantifying this compound to assess its stability over time.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or ethanol.

    • Dilute the stock solution to the desired experimental concentration in the test buffer or medium (e.g., phosphate (B84403) buffers of varying pH).

  • Incubation:

    • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the aliquots under the desired experimental conditions (e.g., specific pH and temperature).

  • Sample Analysis:

    • At each time point, take an aliquot and, if necessary, stop the degradation by adding an equal volume of cold methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 290-294 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Plot the percentage of remaining this compound against time to determine the stability profile and calculate the degradation rate constant (k) and half-life (t₁/₂).[3]

Protocol 2: Chelating Extraction of this compound from Ampelopsis grossedentata

This protocol utilizes a chelation method to protect this compound from degradation during extraction.[1]

  • Preparation:

    • Grind dried leaves of Ampelopsis grossedentata into a fine powder.

    • Prepare the extraction solvent: an aqueous solution of Zinc Sulfate (ZnSO₄) (e.g., 0.1 M), with the pH adjusted to an acidic value (e.g., pH 4.0).

  • Chelation and Extraction:

    • Combine the plant powder with the ZnSO₄ solution at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture to 90°C and maintain for 2 hours with continuous stirring to allow Zn²⁺ to chelate with and protect the this compound.

    • Cool the mixture and filter to separate the liquid extract from the solid residue.

  • Removal of Chelating Ion:

    • To the liquid extract, add a solution of disodium (B8443419) EDTA (EDTA-2Na) while stirring. The EDTA will chelate the Zn²⁺, releasing the this compound.

    • Allow the mixture to stand, which may result in the precipitation of a solid rich in this compound.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the crude this compound with deionized water.

    • Perform recrystallization using a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.

Visual Guides

cluster_factors Degradation Factors cluster_prevention Prevention Strategies High_pH High pH (>7.0) Ampelopsin_F Stable this compound High_pH->Ampelopsin_F Accelerates Oxidation Oxygen Oxygen (Air) Oxygen->Ampelopsin_F Accelerates Oxidation Light Light Exposure Light->Ampelopsin_F Accelerates Oxidation Heat High Temperature Heat->Ampelopsin_F Accelerates Oxidation Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Ampelopsin_F Catalyzes Oxidation Acidic_pH Acidic pH (<7.0) Acidic_pH->Ampelopsin_F Stabilizes Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->Ampelopsin_F Prevents Oxidation Light_Protection Light Protection (Amber Vials) Light_Protection->Ampelopsin_F Prevents Photodegradation Low_Temperature Low Temperature (Refrigeration/Freezing) Low_Temperature->Ampelopsin_F Slows Degradation Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Ampelopsin_F Inhibits Oxidation Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Ions Sequesters Degraded_Ampelopsin_F Degraded this compound (Quinones, Dimers) Ampelopsin_F->Degraded_Ampelopsin_F Oxidation

Caption: Factors causing this compound degradation and corresponding prevention strategies.

Start Start: Ampelopsis grossedentata Leaves Grinding Grind to Fine Powder Start->Grinding Chelation_Extraction Chelation & Extraction: - Add ZnSO₄ Solution (pH 4) - Heat at 90°C for 2h Grinding->Chelation_Extraction Filtration1 Filter to Separate Liquid Extract Chelation_Extraction->Filtration1 EDTA_Addition Add EDTA-2Na Solution to Release this compound Filtration1->EDTA_Addition Precipitation Allow this compound to Precipitate EDTA_Addition->Precipitation Filtration2 Filter to Collect Crude this compound Precipitation->Filtration2 Washing Wash with Deionized Water Filtration2->Washing Recrystallization Recrystallize for High Purity Washing->Recrystallization End End: Pure, Stable This compound Recrystallization->End Ampelopsin_F This compound (Phenol Hydroxyl Groups) Radicals Radical Intermediates Ampelopsin_F->Radicals Oxidation Quinones Quinones Radicals->Quinones Further Oxidation Dimers Dimers Radicals->Dimers Dimerization Oxidants Oxidants (O₂, Metal Ions) Oxidants->Ampelopsin_F Initiates Oxidation Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Radicals Scavenges

References

Identifying and mitigating pan-assay interference compounds (PAINS) behavior of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ampelopsin F. It addresses potential pan-assay interference compounds (PAINS) behavior and offers troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a resveratrol (B1683913) dimer, a type of polyphenolic compound.[1] It has been investigated for various biological activities, including potential therapeutic benefits.

Q2: What are Pan-Assay Interference Compounds (PAINS) and why should I be concerned when working with this compound?

Pan-Assay Interference Compounds (PAINS) are molecules that can give false positive results in high-throughput screening assays.[2][3] They often interact non-specifically with multiple biological targets or interfere with assay technologies, rather than exhibiting specific, targeted activity.[2][3] While this compound has not been definitively labeled as a PAIN in the literature, its chemical class—polyphenolic compounds and stilbenoids—is known to be prone to assay interference.[2][4][5][6] Therefore, it is crucial to perform rigorous validation to ensure that any observed biological activity of this compound is genuine and not an artifact of assay interference.

Q3: What are the common mechanisms of PAINS behavior that could be relevant to this compound?

Given its polyphenolic structure, this compound may exhibit PAINS behavior through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins.[7][8] This is a common issue with hydrophobic, conjugated molecules.[9]

  • Redox Activity: Polyphenols can be redox-active, meaning they can participate in oxidation-reduction reactions that can interfere with assay components or generate reactive oxygen species, leading to false signals.[4][5][6]

  • Interference with Assay Technology: Compounds can interfere with the detection method of an assay, for instance, by absorbing light or fluorescing at the same wavelengths used for detection.[10]

  • Chemical Reactivity: Some chemical functionalities present in PAINS can react non-specifically with proteins.[10]

Q4: Are there computational tools to predict if this compound is a PAIN?

Yes, several computational tools and substructure filters are available to identify potential PAINS.[11][12][13] These tools work by flagging chemical motifs that are commonly found in known PAINS. Researchers can input the chemical structure of this compound into these servers to check for any alerts. However, these filters are not perfect and should be used as a guide, not a definitive verdict.[14][15] Experimental validation is always necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound that may indicate PAINS behavior.

Problem Potential Cause (PAINS-related) Troubleshooting Steps
High hit rate in primary screen This compound may be a promiscuous inhibitor, acting on multiple targets non-specifically.1. Perform counter-screens against unrelated targets.[16] 2. Analyze the structure of this compound using PAINS filters. 3. Proceed with orthogonal assays to confirm hits.[16]
Inconsistent IC50 values between experiments The compound may be forming aggregates, the formation of which can be sensitive to minor changes in experimental conditions (e.g., concentration, buffer components, incubation time).1. Measure IC50 in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant shift in IC50 suggests aggregation.[7][8][17] 2. Use Dynamic Light Scattering (DLS) or nephelometry to directly detect aggregate formation at relevant concentrations.[18][19][20]
Steep dose-response curve Aggregation-based inhibition often results in unusually steep dose-response curves.[9][17]1. Carefully examine the Hill slope of the dose-response curve. 2. Perform detergent-based assays to investigate aggregation.
Activity is lost upon purification of the compound The initial activity may have been due to a reactive impurity.1. Re-purify the compound and confirm its identity and purity using analytical methods like LC/MS and NMR. 2. Re-test the purified compound for activity.[16]
Cell-based assay shows cytotoxicity at active concentrations The observed "activity" might be a result of non-specific cytotoxicity.1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. 2. Ensure that the observed functional effect is not simply a consequence of cell death.[10]

Key Experimental Protocols

Here are detailed methodologies for experiments to identify and mitigate PAINS behavior.

Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation

Objective: To determine if the inhibitory activity of this compound is attenuated by the presence of a non-ionic detergent, which is characteristic of aggregation-based inhibition.[7][8]

Materials:

  • This compound stock solution

  • Assay buffer

  • Enzyme and substrate for your specific assay

  • Non-ionic detergent (e.g., Triton X-100)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01% (v/v). The other set will not contain detergent.

  • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress using a microplate reader.

  • Calculate the IC50 values for this compound in the presence and absence of detergent.

Interpretation of Results:

Observation Interpretation
Significant increase in IC50 in the presence of detergentStrongly suggests aggregation-based inhibition.[17]
No significant change in IC50Aggregation is less likely to be the primary mechanism of inhibition.
Protocol 2: Dynamic Light Scattering (DLS) for Direct Detection of Aggregates

Objective: To directly observe the formation of this compound aggregates in solution at concentrations relevant to your assay.[20]

Materials:

  • This compound

  • Assay buffer

  • DLS instrument

Procedure:

  • Prepare solutions of this compound in the assay buffer at a range of concentrations, including those where activity is observed.

  • As a control, prepare a sample of the assay buffer with the same concentration of DMSO as the compound samples.

  • Filter all samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.

  • Measure the particle size distribution of each sample using the DLS instrument.

Interpretation of Results:

Observation Interpretation
Detection of particles in the 50-1000 nm range in the this compound samples that are absent in the control.Direct evidence of compound aggregation.
No significant particle formation detected.Aggregation is unlikely at the tested concentrations and conditions.
Protocol 3: Counter-Screening Against an Unrelated Target

Objective: To assess the specificity of this compound by testing its activity against a well-characterized, unrelated target.[16]

Procedure:

  • Select a readily available, robust assay for an enzyme that is mechanistically and structurally unrelated to your primary target. A common choice is a beta-lactamase assay.

  • Perform a dose-response experiment with this compound in this counter-screen assay using the same conditions as your primary assay.

Interpretation of Results:

Observation Interpretation
This compound inhibits the unrelated target with similar potency to the primary target.Suggests a non-specific mechanism of action and potential PAINS behavior.
This compound is inactive or significantly less potent against the unrelated target.Provides evidence for the specificity of the compound for your primary target.

Visualizations

experimental_workflow_for_pains_identification cluster_screening Initial Screening cluster_validation PAINS Validation cluster_outcome Outcome Primary_Screening Primary Screening Hit (this compound) Computational_Screen Computational PAINS Filter Analysis Primary_Screening->Computational_Screen Check Structure Aggregation_Assays Aggregation Assays (Detergent, DLS) Primary_Screening->Aggregation_Assays Test for Aggregation Counter_Screen Counter-Screening (Unrelated Target) Primary_Screening->Counter_Screen Assess Specificity Orthogonal_Assay Orthogonal Assay (Same Target, Different Technology) Primary_Screening->Orthogonal_Assay Confirm Activity PAIN_Compound Likely PAIN Computational_Screen->PAIN_Compound Positive Result Aggregation_Assays->Orthogonal_Assay No Aggregation Aggregation_Assays->PAIN_Compound Aggregation Detected Counter_Screen->Orthogonal_Assay Specific Activity Counter_Screen->PAIN_Compound Non-specific Activity Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: Experimental workflow for identifying PAINS behavior.

aggregation_mechanism cluster_pre Low Concentration cluster_post High Concentration cluster_detergent With Detergent Monomer This compound (Monomer) Enzyme_Active Active Enzyme Monomer->Enzyme_Active No Interaction Aggregate Compound Aggregate Monomer->Aggregate Self-Assembles Enzyme_Inactive Inactive Enzyme Aggregate->Enzyme_Inactive Sequesters & Inhibits Monomer_D This compound (Monomer) Aggregate->Monomer_D Disrupted by Enzyme_Active_D Active Enzyme Monomer_D->Enzyme_Active_D No Interaction Detergent Detergent Micelle Monomer_D->Detergent

Caption: Mechanism of aggregation-based enzyme inhibition.

References

Technical Support Center: Sensitive Detection of Ampelopsin F by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ampelopsin F (Dihydromyricetin). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine mass spectrometry parameters for sensitive and accurate detection of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: I am not detecting any signal for this compound. What are the potential causes and solutions?

A1: No signal detection can stem from several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:

  • Sample Integrity:

    • Degradation: Ensure proper storage of this compound standards and samples. While specific stability data for this compound is limited, flavonoids can be susceptible to degradation. It is advisable to prepare fresh solutions and store them at low temperatures (e.g., -20°C or -80°C) for short periods.

    • Incorrect Concentration: Verify the concentration of your standards and samples. If the concentration is below the limit of detection of your instrument, you will not observe a signal.

  • LC-MS/MS System:

    • Instrument Suitability: Confirm that your LC-MS/MS system is sensitive enough for your application. A triple quadrupole mass spectrometer is highly recommended for targeted quantification.

    • Ionization Mode: this compound is typically analyzed in negative ion mode. Ensure your mass spectrometer is set to the correct polarity.

    • Mass Spectrometry Parameters: Double-check your precursor and product ion m/z values. For this compound (Dihydromyricetin), the transition m/z 319.0 → 193.0 is commonly used for quantification.[1]

Q2: My this compound signal is weak and inconsistent. How can I improve sensitivity and reproducibility?

A2: Low and variable signal intensity is a frequent challenge. Consider the following optimization steps:

  • Chromatography:

    • Mobile Phase: An acidic mobile phase, such as water with 0.1% formic acid and acetonitrile (B52724), is often used to improve peak shape and ionization efficiency.[1]

    • Column Choice: A C18 column is a common choice for flavonoid analysis, providing good retention and separation.

  • Mass Spectrometry:

    • Source Parameters: Optimize ion source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the this compound signal.

    • Collision Energy: The collision energy directly impacts fragmentation efficiency. For the m/z 319.0 → 193.0 transition of this compound, a collision energy of around 25 eV has been reported to be effective.[1] It is crucial to optimize this parameter on your specific instrument.

Q3: I am observing high background noise or interfering peaks in my chromatogram. What can I do to minimize this?

A3: High background and interferences can compromise the accuracy of your results. Here are some strategies to address this:

  • Sample Preparation:

    • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances.

    • Blank Injections: Always run blank samples (mobile phase and matrix without the analyte) to identify the source of contamination.

  • LC System:

    • System Contamination: If you suspect contamination from the LC system, flush the system thoroughly with appropriate solvents.

    • Carryover: Injecting a blank after a high-concentration sample can help determine if carryover is an issue. If so, optimize your needle wash method.

Q4: How do I choose the correct MRM transitions for this compound?

A4: Multiple Reaction Monitoring (MRM) is key to sensitive and specific quantification.

  • Precursor Ion: For this compound (Dihydromyricetin), the deprotonated molecule [M-H]⁻ is typically used as the precursor ion, which has an m/z of 319.0.[1]

  • Product Ions: To find the most abundant and stable product ions, perform a product ion scan of the precursor ion. A common product ion for this compound is m/z 193.0.[1] It is recommended to monitor at least two transitions for confirmation purposes.

Quantitative Data Summary

The following tables summarize key parameters for the sensitive detection of this compound.

Table 1: Mass Spectrometry Parameters for this compound (Dihydromyricetin) Detection

ParameterValueReference
Ionization ModeNegative Electrospray Ionization (ESI)[1]
Precursor Ion (m/z)319.0[1]
Product Ion (m/z)193.0[1]
Collision Energy (eV)25[1]
Fragmentor (V)120[1]
Capillary Voltage (kV)3.5[1]
Nebulizer Gas Pressure (psig)40[1]
Drying Gas Flow (L/min)10[1]
Drying Gas Temperature (°C)350[1]

Table 2: Performance Characteristics of an LC-MS/MS Method for this compound

ParameterValueReference
Linearity Range (ng/mL)0.5–200[1]
Lower Limit of Quantification (LLOQ) (ng/mL)0.5[1]
Lower Limit of Detection (LLOD) (ng/mL)0.18[1]

Experimental Protocols

Protocol 1: Sample Preparation from Rat Plasma

This protocol describes a protein precipitation method for the extraction of this compound from a biological matrix.

  • Sample Collection: Collect blood samples at designated time points.

  • Protein Precipitation: To a 100 µL plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., esculin).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the liquid chromatography and mass spectrometry conditions for this compound analysis.

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A gradient elution may be necessary to achieve optimal separation. A reported isocratic condition is 15:85 (v/v) of mobile phase A and B.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: Maintain at a constant temperature (e.g., 30 °C).

  • Mass Spectrometry:

    • Use the parameters outlined in Table 1.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_signal Low Signal Intensity ion_suppression Matrix Effects (Ion Suppression) low_signal->ion_suppression suboptimal_ms Suboptimal MS Parameters low_signal->suboptimal_ms poor_chroma Poor Chromatography low_signal->poor_chroma degradation Sample Degradation low_signal->degradation optimize_sp Optimize Sample Prep (e.g., SPE) ion_suppression->optimize_sp tune_ms Tune Source & Collision Energy suboptimal_ms->tune_ms optimize_lc Optimize Mobile Phase & Gradient poor_chroma->optimize_lc fresh_samples Use Fresh Standards/Samples degradation->fresh_samples

Caption: Troubleshooting low signal intensity for this compound.

References

How to prevent Ampelopsin F from precipitating in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ampelopsin F (also known as Dihydromyricetin) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture?

A1: this compound, or Dihydromyricetin, is a natural flavonoid with numerous potential therapeutic benefits, including antioxidant and anti-inflammatory properties.[1] However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low aqueous solubility and low membrane permeability.[1] This inherent poor water solubility is the primary reason for its precipitation in aqueous environments like cell culture media.

Q2: What are the optimal solvent and storage conditions for this compound stock solutions?

A2: this compound is sparingly soluble in water but shows good solubility in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for long-term storage, as they are unstable.[2]

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many protocols recommending not to exceed 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: How does the pH of the cell culture medium affect this compound stability?

A4: The stability of this compound is pH-dependent. It is more stable in acidic environments and can degrade in weakly alkaline solutions.[6][7] Standard cell culture media, such as DMEM and RPMI-1640, are typically buffered to a physiological pH of 7.2-7.4.[8][9] At this pH, this compound may be less stable, contributing to its precipitation over time.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Culture Medium

  • Cause: The concentration of this compound in the final culture medium exceeds its solubility limit. The sudden change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (culture medium) can cause the compound to crash out of solution.

  • Solution:

    • Optimize the Working Concentration: Determine the lowest effective concentration of this compound for your experimental endpoint to minimize the amount needed.

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. Dilute the stock solution in a smaller volume of serum-free medium first, vortex gently, and then add this intermediate dilution to your final culture volume.

    • Pre-warm the Medium: Adding the this compound solution to pre-warmed culture medium (37°C) can slightly increase its solubility.[1]

    • Increase Final DMSO Concentration (with caution): If necessary, you can slightly increase the final DMSO concentration, but it should not exceed cytotoxic levels for your specific cell line (typically ≤ 0.5%). Always include a vehicle control.

Issue 2: Precipitation Occurs Over Time During Incubation

  • Cause: this compound may be initially soluble but can precipitate over longer incubation periods due to its instability at physiological pH and temperature. Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can also influence its solubility.

  • Solution:

    • Reduce Serum Concentration: If your experiment allows, consider reducing the percentage of FBS in your culture medium, as high protein concentrations can sometimes promote the precipitation of hydrophobic compounds.

    • Use of Solubility Enhancers:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be used to prepare a complex with this compound before adding it to the culture medium.[1]

      • Crystallization Inhibitors: Polymers like Polyvinylpyrrolidone K30 (PVP K30) can help maintain a supersaturated state and prevent the precipitation of this compound.[10][11]

    • Frequent Media Changes: For long-term experiments, changing the media with freshly prepared this compound every 24-48 hours can help maintain the desired concentration and avoid the accumulation of precipitates.

Quantitative Data Summary

PropertyValueSource(s)
Aqueous Solubility ~0.2 mg/mL at 25°C~0.9 mg/mL at 37°C[1]
Solubility in DMSO ~10 mg/mL[2]
Solubility in Ethanol ~1 mg/mL[2]
BCS Classification Class IV (Low Solubility, Low Permeability)[1]
pH Stability More stable in acidic conditions (pH < 6), unstable in weak alkaline solutions (pH > 6)[1][6]
Typical Cell Culture pH 7.2 - 7.4 (for most mammalian cell lines)[8][9]
Recommended Final DMSO% ≤ 0.5% (ideally ≤ 0.1%)[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • Perform a serial dilution to reach your final desired concentration. For example, to achieve a final concentration of 50 µM in 10 mL of medium from a 50 mM stock:

    • First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 98 µL of serum-free medium to get a 1 mM solution.

    • Then, add 500 µL of the 1 mM intermediate solution to 9.5 mL of your complete culture medium.

  • Mix the final solution gently by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause protein denaturation in serum-containing media.

  • Immediately add the working solution to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation ampelopsin This compound (Powder) stock Concentrated Stock (e.g., 50 mM in DMSO) ampelopsin->stock Dissolve dmso DMSO dmso->stock storage Store at -20°C/-80°C stock->storage thaw Thaw Stock storage->thaw Use intermediate Intermediate Dilution (in serum-free medium) thaw->intermediate final_dilution Final Dilution (in complete medium) intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, immediately over_time Precipitation Over Time start->over_time Yes, during incubation sol1 Optimize Concentration immediate->sol1 sol2 Serial Dilution immediate->sol2 sol3 Pre-warm Medium immediate->sol3 sol4 Reduce Serum over_time->sol4 sol5 Use Solubility Enhancers (e.g., Cyclodextrin) over_time->sol5 sol6 Frequent Media Changes over_time->sol6

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_er_stress ER Stress Pathway AmpelopsinF This compound Mitochondria Mitochondria AmpelopsinF->Mitochondria ROS ROS Generation AmpelopsinF->ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress ER Stress ROS->ER_Stress CHOP CHOP ER_Stress->CHOP CHOP->Apoptosis

Caption: Simplified signaling pathways of this compound.

References

Technical Support Center: Enhancing Resveratrol Dimer Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of resveratrol (B1683913) dimers.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of resveratrol dimers typically low?

A1: The low oral bioavailability of resveratrol dimers, such as ε-viniferin and δ-viniferin, is primarily attributed to several factors. These compounds often exhibit poor water solubility, making them difficult to dissolve in the gastrointestinal fluids for absorption.[1] Furthermore, they undergo extensive first-pass metabolism in the intestine and liver, where they are rapidly converted into glucuronide and sulfate (B86663) conjugates.[1][2] This rapid metabolism significantly reduces the amount of the active dimer that reaches systemic circulation. For instance, the absolute oral bioavailability of δ-viniferin in rats has been reported to be as low as 2.3%.[3]

Q2: What are the most promising strategies to enhance the bioavailability of resveratrol dimers?

A2: Several strategies are being explored to overcome the low bioavailability of resveratrol dimers. These can be broadly categorized as:

  • Formulation-Based Strategies: Encapsulating the dimers in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect them from degradation and enhance their absorption.[2][4][5]

  • Co-administration with Bioenhancers: Compounds like piperine, an alkaloid from black pepper, can inhibit the metabolic enzymes responsible for the rapid breakdown of resveratrol and its derivatives, thereby increasing their plasma concentrations.[5]

  • Chemical Modification: Synthesizing derivatives of resveratrol dimers with improved solubility and metabolic stability is another approach to enhance their pharmacokinetic profiles.

Q3: Which resveratrol dimer has shown the highest bioavailability in preclinical or clinical studies?

A3: Among the studied resveratrol dimers, Gnetin C has demonstrated significantly higher bioavailability compared to resveratrol.[6] In human studies, Gnetin C was maintained in the plasma for over 96 hours with a mean residence time (MRT) of 36 hours, which is substantially longer than that of resveratrol.[7][8] This suggests that Gnetin C has a more favorable pharmacokinetic profile, making it a promising candidate for further development.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of Resveratrol Dimers in Nanoparticles/Liposomes

Problem: You are experiencing low encapsulation efficiency (<50%) when formulating resveratrol dimers into nanoparticles or liposomes.

Possible Causes and Solutions:

Cause Solution
Poor solubility of the dimer in the organic solvent used for formulation. - Screen different organic solvents: Test a range of solvents (e.g., ethanol, methanol, acetone, dichloromethane) to find one that provides optimal solubility for your specific dimer.[10] - Use a co-solvent system: A mixture of solvents can sometimes improve solubility more than a single solvent.
Incompatible lipid or polymer composition. - Vary the lipid/polymer to drug ratio: Systematically alter the ratio to find the optimal loading capacity.[11] - Select appropriate lipids/polymers: For liposomes, consider using phospholipids (B1166683) with different chain lengths and saturation. For nanoparticles, experiment with various polymers like PLGA, PCL, or chitosan.
Suboptimal formulation process parameters. - Optimize sonication/homogenization parameters: Adjust the time and power of sonication or the pressure and number of cycles for high-pressure homogenization.[12] - Control the temperature: Ensure the temperature during formulation is suitable for the chosen lipids/polymers and the stability of the dimer.
Precipitation of the dimer during formulation. - Increase the viscosity of the aqueous phase: Adding a viscosity-enhancing agent can help prevent the aggregation and precipitation of the dimer. - Work with cooled solutions: Maintaining a lower temperature during the addition of the aqueous phase can sometimes prevent premature precipitation.
Issue 2: High Variability in Pharmacokinetic Data in Animal Studies

Problem: You are observing significant animal-to-animal variation in the plasma concentration-time profiles of your resveratrol dimer formulation.

Possible Causes and Solutions:

Cause Solution
Inconsistent oral gavage technique. - Ensure proper training: All personnel administering the formulation should be proficient in the oral gavage technique to minimize stress and ensure consistent delivery to the stomach.[13] - Use appropriate gavage needles: The size of the gavage needle should be appropriate for the size of the animal to avoid injury or regurgitation.
Fasting status of the animals. - Standardize the fasting period: Ensure all animals are fasted for the same duration before dosing, as food can significantly affect the absorption of lipophilic compounds.[14]
Formulation instability or aggregation. - Characterize the formulation immediately before dosing: Check for any signs of precipitation or aggregation in the formulation. If necessary, gently resuspend the formulation before administration.[15]
Individual differences in metabolism. - Increase the number of animals per group: A larger sample size can help to account for natural biological variation. - Consider using a different animal strain: Different strains of rodents can have variations in their metabolic enzyme activity.

Quantitative Data

Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and its Dimers

CompoundAnimal ModelDose & RouteCmaxTmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference(s)
ResveratrolRat100 mg/kg (oral)~2.6 µg/mL~0.25~3.8 µg·h/mL<1[16]
ε-ViniferinRat20 mg/kg (oral)12.3 ± 3.5 ng/mL0.2516.7 ± 4.9Not Reported[2]
δ-ViniferinRat70 mg/kg (oral)139.4 ± 45.2 ng/mL1.5682.3 ± 198.52.3[3]
Gnetin CHuman1000 mg (oral, as MSE)~30 ng/mL~12Not ReportedHigher than Resveratrol[6][7][8]
α-ViniferinRat100 mg/kg (oral)480.9 ± 120.1 ng/mL1.172891.4 ± 632.74.2

Note: MSE stands for Melinjo Seed Extract. The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Resveratrol Dimer-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and may require optimization for specific resveratrol dimers.

Materials:

  • Resveratrol dimer

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of the lipid phase: Dissolve the resveratrol dimer and the solid lipid in the organic solvent by heating to a temperature above the melting point of the lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in PBS.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent evaporation: Continue stirring the emulsion at a reduced speed and allow the organic solvent to evaporate.

  • Nanoparticle formation: Cool the emulsion down to room temperature while stirring to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unencapsulated dimer and large aggregates.

  • Characterization: Analyze the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (12-16 hours) with free access to water before dosing.

Dosing and Sample Collection:

  • Formulation preparation: Prepare the resveratrol dimer formulation (e.g., suspension in 0.5% carboxymethylcellulose or nanoformulation) at the desired concentration.

  • Administration: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample storage: Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Extraction: Extract the resveratrol dimer and its metabolites from the plasma using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Quantification: Analyze the extracted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentrations of the dimer and its metabolites.

  • Pharmacokinetic analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

signaling_pathway cluster_dimers Resveratrol Dimers cluster_effects Cellular Effects Nanoencapsulation Nanoencapsulation (Liposomes, Nanoparticles) Increased_Bioavailability Increased Systemic Concentration of Dimers Nanoencapsulation->Increased_Bioavailability Improves Solubility & Protection Co_administration Co-administration (e.g., with Piperine) Co_administration->Increased_Bioavailability Inhibits Metabolism Chemical_Modification Chemical Modification (Derivatization) Chemical_Modification->Increased_Bioavailability Enhances Stability Resveratrol_Dimers Resveratrol Dimers (ε-viniferin, Gnetin C, etc.) Resveratrol_Dimers->Nanoencapsulation Resveratrol_Dimers->Co_administration Resveratrol_Dimers->Chemical_Modification SIRT1 SIRT1 Activation Apoptosis Induction of Apoptosis SIRT1->Apoptosis NFkB NF-κB Inhibition Inflammation Reduction of Inflammation NFkB->Inflammation Inhibits Increased_Bioavailability->SIRT1 Increased_Bioavailability->NFkB

Caption: Strategies to enhance resveratrol dimer bioavailability and their downstream cellular effects.

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Analysis a Select Resveratrol Dimer b Choose Enhancement Strategy (e.g., Nanoparticles) a->b c Optimize Formulation (Size, Encapsulation Efficiency) b->c d Animal Model Selection (e.g., Rats) c->d Formulated Dimer e Oral Administration d->e f Blood Sample Collection (Time course) e->f g Plasma Extraction f->g Plasma Samples h LC-MS/MS Quantification g->h i Pharmacokinetic Modeling (Cmax, Tmax, AUC) h->i j j i->j Bioavailability Data

Caption: Workflow for assessing the bioavailability of formulated resveratrol dimers.

References

Optimizing reaction conditions for regioselective synthesis of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the regioselective synthesis of Ampelopsin F. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of this compound?

The main challenges in the regioselective synthesis of this compound and other resveratrol (B1683913) oligomers stem from the high electron density and multiple potential reaction sites on the polyphenol core.[1] Key difficulties include:

  • Controlling Regioselectivity: The symmetric nature of the core can lead to mixtures of isomers during functionalization, such as bromination.[1] Achieving site-selective substitution often requires careful selection of reagents and reaction conditions.

  • Protecting Group Strategy: The numerous hydroxyl groups necessitate a robust protecting group strategy to prevent unwanted side reactions. These protecting groups must be stable under various reaction conditions and selectively removable.

  • Purification: The structural similarity of isomers and byproducts can make purification challenging, often requiring advanced chromatographic techniques like HPLC.

Q2: What are the key strategies for achieving regioselective functionalization of the this compound core?

Achieving regioselectivity hinges on two main approaches: substrate control and reagent control.[1]

  • Substrate Control: This relies on the inherent reactivity differences of the aromatic protons on the this compound core. For instance, in some cases, one position may be sterically or electronically favored for substitution.[1]

  • Reagent Control: This involves using specific reagents that, due to their size or electronic properties, preferentially react at a particular site. A notable example is the use of different brominating agents to achieve distinct regioselectivity on the protected this compound core.[1]

Q3: How can I purify this compound and its derivatives?

Purification of this compound and related resveratrol oligomers typically involves chromatographic methods. Due to the presence of multiple hydroxyl groups, these compounds are often polar. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective technique for separating complex mixtures of these polyphenols.

Troubleshooting Guide

Low Yield in Bromination Step

Problem: The regioselective bromination of the protected this compound core results in a low yield of the desired product.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the amount of the brominating agent.
Side Reactions Over-bromination can occur, leading to di- or poly-brominated products. Use a precise stoichiometry of the brominating agent. Running the reaction at a lower temperature (e.g., -78°C) can also help minimize side reactions.[1]
Decomposition of Starting Material Polyphenolic compounds can be sensitive to harsh reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suboptimal Reagent The choice of brominating agent is critical for regioselectivity and yield. For different positional isomers, different reagents might be optimal. For example, NBS and BDSB have been shown to yield different monobrominated products of protected this compound.[1]
Poor Regioselectivity

Problem: The bromination reaction yields a mixture of regioisomers that are difficult to separate.

Potential Cause Troubleshooting Suggestion
Incorrect Brominating Agent As mentioned, different brominating agents can favor different positions. Verify that you are using the appropriate reagent for your desired isomer based on established protocols.[1]
Reaction Temperature Too High Higher temperatures can decrease the selectivity of the reaction. Performing the reaction at low temperatures (e.g., -78°C) can significantly improve regioselectivity.
Solvent Effects The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution on phenols. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) are often used in these reactions.[1] Experimenting with different aprotic solvents of varying polarity may help optimize the selectivity.

Experimental Protocols

Regioselective Bromination of Protected this compound

The following protocols are based on the work by Snyder and colleagues for the regioselective bromination of a protected this compound derivative (31).[1]

Table 1: Reagents and Conditions for Regioselective Bromination

Target Product Brominating Agent Solvent Temperature (°C) Yield (%)
Monobromide (32) NBS (N-Bromosuccinimide)CH₂Cl₂-78 to 2595
Dibromide (33) NBS (2 equivalents)CH₂Cl₂-78 to 2599
Monobromide (34) BDSB (Bromodiethylsulfide bromopentachloroantimonate)CH₂Cl₂-7878

Detailed Methodology for Monobromination with NBS (to yield 32): [1]

  • Dissolve the protected this compound (31) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add slightly less than one equivalent of N-Bromosuccinimide (NBS) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature (25°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Workflow

The following diagram illustrates the logical workflow for troubleshooting common issues in the regioselective synthesis of this compound.

G Troubleshooting Workflow for Regioselective this compound Synthesis cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Refinement cluster_end End start Initiate Synthesis problem Low Yield or Poor Regioselectivity? start->problem check_reagents Verify Reagent Purity and Stoichiometry problem->check_reagents Yes end Successful Synthesis problem->end No optimize_temp Adjust Reaction Temperature check_reagents->optimize_temp optimize_solvent Evaluate Solvent Effects optimize_temp->optimize_solvent protecting_groups Review Protecting Group Strategy optimize_solvent->protecting_groups analyze_results Analyze Product Mixture (TLC, NMR, HPLC) protecting_groups->analyze_results refine_protocol Refine Protocol analyze_results->refine_protocol refine_protocol->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ampelopsin F Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin F (also known as Dihydromyricetin or DHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during bioassays involving this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant variability in the IC50 values of this compound across different bioassays and even between experiments of the same assay?

A1: Inconsistent results with this compound are a common challenge and can stem from several factors related to the compound's intrinsic properties and experimental conditions. Key reasons include:

  • Low Aqueous Solubility: this compound has poor solubility in water at room temperature (around 0.2-0.32 mg/mL at 25°C).[1] This can lead to precipitation in aqueous assay buffers, especially at higher concentrations, resulting in an inaccurate effective concentration and thus variable IC50 values.

  • Chemical Instability: this compound is sensitive to pH and temperature. It is more stable in acidic conditions (pH 1.0-5.0) but degrades in neutral or alkaline environments (pH 6.0-8.0).[1] Variations in buffer pH between different assays or even slight pH shifts during an experiment can alter the compound's integrity and activity.

  • Assay-Specific Interactions: As a flavonoid, this compound can interfere with certain assay components. For example, some flavonoids have been shown to directly reduce MTT tetrazolium salts in the absence of cells, leading to false-positive results in cell viability assays.[2][3]

  • Differences in Biological Systems: The observed IC50 value is highly dependent on the specific biological target and system being studied. As shown in the table below, the potency of this compound varies significantly across different enzymes, cell lines, and antioxidant assays.

Q2: What is the best solvent to use for preparing this compound stock solutions?

A2: Due to its low water solubility, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of this compound.[1] It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it to the final working concentration in the assay medium. Important: Always maintain a consistent and low final concentration of the organic solvent (typically <0.5% v/v) across all experimental conditions, including controls, to avoid solvent-induced cytotoxicity or other artifacts.[4][5]

Q3: How can I mitigate the impact of this compound's low solubility on my cell-based assay results?

A3: To minimize issues related to low solubility in cell-based assays, consider the following:

  • Sonication: After diluting the DMSO/ethanol stock solution into your aqueous culture medium, briefly sonicate the solution to aid in dissolution and prevent immediate precipitation.

  • Pre-warmed Medium: Use pre-warmed culture medium for dilution, as this compound's solubility increases with temperature.[1]

  • Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the solution should be remade.

  • Concentration Range: Use a carefully selected range of concentrations. Very high concentrations are more likely to result in precipitation and should be avoided if not necessary for the experimental question.

Q4: Can this compound interfere with the signaling pathways I am studying?

A4: Yes, this compound is known to modulate several key signaling pathways, which is the basis for many of its observed biological effects. These include, but are not limited to, the mTOR and JAK/STAT pathways.[6][7] It is essential to be aware of these interactions when designing and interpreting your experiments. For example, if you are studying a cellular process that is influenced by mTOR signaling, any observed effects of this compound could be mediated through its impact on this pathway.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound (Dihydromyricetin) in various bioassays, illustrating the compound's variable potency depending on the experimental context.

Assay TypeSpecific Target/Cell LineIC50 Value (µM)Reference(s)
Enzyme Inhibition Cytochrome P450 3A4 (CYP3A4)14.75[8]
Cytochrome P450 2E1 (CYP2E1)25.74[8]
Cytochrome P450 2D6 (CYP2D6)22.69[8]
Mushroom Tyrosinase849.88[1]
α-Glucosidase18.93 (as TDBB extract)[9]
Cell Viability Ovarian Cancer (A2780, p53 positive)336.0 (24h)[6]
Hepatocellular Carcinoma (HepG2)168 (24h)[10]
Hepatocellular Carcinoma (MHcc97L)>150 (72h)[11]
Antioxidant Activity DPPH Radical Scavenging3.24 - 22.6 (µg/mL)[1]
ABTS Radical Scavenging3.1 - 5.32 (µg/mL)[1]

Experimental Protocols & Troubleshooting Guides

Cell Viability Assay (MTT Assay)

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated cells and vehicle-only treated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][10]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- this compound precipitation- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Visually inspect treatment solutions for precipitation before adding to cells. Consider sonication of the diluted this compound solution.
Unexpectedly high cell viability at high concentrations - this compound directly reducing MTT[2][3]- Compound precipitation leading to lower effective concentration.- Run a control experiment with this compound and MTT in a cell-free medium to check for direct reduction.- If direct reduction occurs, consider using an alternative viability assay (e.g., crystal violet or a luciferase-based assay).- Re-evaluate the solubility of this compound at the tested concentrations.
Inconsistent results between experiments - Variation in cell passage number or health- Differences in incubation times- Instability of this compound in the medium- Use cells within a consistent passage number range.- Strictly adhere to standardized incubation times.- Prepare fresh this compound dilutions for each experiment. Consider the pH of your culture medium, as alkaline conditions can degrade the compound.[1]

Experimental Workflow for a Cell-Based Assay

G Experimental Workflow for a Cell-Based Assay A Cell Seeding in 96-well Plate B Overnight Incubation (Adhesion) A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for Treatment Period (e.g., 24-72h) D->E F Add MTT Reagent E->F G Incubate (Formazan Formation) F->G H Solubilize Formazan Crystals G->H I Read Absorbance H->I J Data Analysis (Calculate IC50) I->J

A generalized workflow for determining the IC50 of this compound in a cell viability assay.
Western Blot Analysis of mTOR Signaling

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[12][13]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Weak or no signal for phosphorylated proteins - Ineffective this compound treatment (due to degradation or precipitation)- Insufficient antibody concentration- Problems with protein extraction or transfer- Confirm the bioactivity of your this compound batch in a simpler assay.- Optimize primary antibody concentration and incubation time.- Ensure complete cell lysis and efficient protein transfer.
High background on the blot - Inadequate blocking- Too high antibody concentration- Insufficient washing- Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washing steps.
Inconsistent phosphorylation levels - Variability in cell treatment- Differences in lysis or sample handling times- Ensure precise timing and concentration of this compound treatment.- Keep all samples on ice during lysis and processing to minimize phosphatase activity.
Flow Cytometry Analysis of JAK/STAT Signaling

Detailed Methodology:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with this compound for the desired duration.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) to activate the JAK/STAT pathway.

  • Fixation: Fix the cells with a suitable fixation buffer to preserve the phosphorylation state of the proteins.

  • Permeabilization: Permeabilize the cells to allow antibodies to access intracellular targets.

  • Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3).

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal to quantify the level of pathway activation.[14][15]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low phospho-STAT signal - Ineffective cytokine stimulation- Suboptimal antibody staining- Titrate the cytokine concentration and stimulation time.- Optimize the antibody concentration and staining protocol.
High background fluorescence - Incomplete washing- Non-specific antibody binding- Ensure thorough washing steps.- Include an isotype control to assess non-specific binding.
Cell clumping - Excessive cell density- Inappropriate handling- Adjust cell concentration and handle cells gently during washing and staining.

Signaling Pathway Diagrams

mTOR Signaling Pathway and this compound Inhibition

G mTOR Signaling Pathway and this compound Inhibition cluster_0 Upstream Signals Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

This compound can inhibit the mTORC1 complex, a key regulator of protein synthesis and cell growth.

JAK/STAT Signaling Pathway and Potential Inhibition by Flavonoids

G JAK/STAT Signaling Pathway and Flavonoid Inhibition cluster_0 Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK Inhibition

Flavonoids like this compound may inhibit the JAK/STAT pathway by targeting JAK kinases.

References

Technical Support Center: Method Refinement for Ampelopsin F Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of solid-phase extraction (SPE) methods for Ampelopsin F (Dihydromyricetin). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction and purification of this compound from various matrices, including plant extracts and biological fluids.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the solid-phase extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for this compound.- For reversed-phase SPE, consider using a polymeric sorbent like Oasis HLB, which can offer better retention for polar analytes compared to traditional C18 silica.[1][2]- If using C18, ensure it is a well-endcapped variety to minimize unwanted secondary interactions.
Sample pH Not Optimized: this compound has multiple hydroxyl groups and its charge state can be influenced by pH. The pKa of its most acidic proton is approximately 7.72. For optimal retention on reversed-phase sorbents, the sample pH should be adjusted to at least 2 pH units below the pKa to ensure the molecule is in its neutral form.- Adjust the sample pH to between 2 and 5.5 before loading it onto the SPE cartridge.
Wash Solvent is Too Strong: The wash solvent may be eluting this compound along with the interferences.- Decrease the percentage of organic solvent in the wash solution. For example, if using methanol (B129727)/water, try a lower concentration of methanol.- Perform a stepwise wash with increasing solvent strength to determine the optimal wash conditions that remove interferences without eluting this compound.
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb this compound from the sorbent.- Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.- Consider adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium (B1175870) hydroxide) to the elution solvent to disrupt any secondary interactions, depending on the sorbent type.
Flow Rate is Too High: A high flow rate during sample loading can lead to insufficient interaction time between this compound and the sorbent, resulting in breakthrough.- Decrease the flow rate during the sample loading step to approximately 1 mL/min.
Poor Reproducibility Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent results.- Use high-quality, reputable SPE cartridges with consistent packing.- If packing your own cartridges, ensure a consistent and tightly packed bed.
Sorbent Drying Out: For silica-based sorbents like C18, allowing the sorbent bed to dry out between conditioning, equilibration, and sample loading steps can lead to poor and irreproducible recovery.- Ensure the sorbent bed remains wetted throughout the initial steps of the SPE process. Add the next solvent before the previous one has completely passed through the sorbent bed.- Polymeric sorbents like Oasis HLB are less prone to drying out, which can improve reproducibility.[1]
Inconsistent Sample Pre-treatment: Variations in sample preparation before SPE can introduce variability.- Ensure consistent sample pre-treatment, including pH adjustment, dilution, and filtration, for all samples.
Co-elution of Interferences Wash Step is Ineffective: The wash solvent is not adequately removing matrix components.- Optimize the wash solvent by testing different solvent compositions and pH values.- A stronger wash solvent (higher organic content) may be needed, but be careful not to elute the analyte of interest.
Inappropriate Sorbent Selection: The chosen sorbent may have a strong affinity for both this compound and the interfering compounds.- Consider a different SPE sorbent with a different selectivity. For example, if using a reversed-phase sorbent, try a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound?

A1: The optimal sorbent depends on the sample matrix. For general purification from plant extracts, reversed-phase sorbents are commonly used. Polymeric sorbents like Oasis HLB often provide higher and more reproducible recoveries for polar flavonoids like this compound compared to traditional silica-based C18 sorbents, as they are less prone to drying out and offer a different selectivity.[1][2] However, C18 can also be effective, especially if the method is well-optimized.[3]

Q2: How important is pH control during the SPE of this compound?

A2: pH control is critical. This compound is a polyhydroxy flavonoid with a pKa of ~7.72. To ensure maximum retention on a reversed-phase sorbent, the sample should be acidified to a pH of 2-5.5. This suppresses the ionization of the hydroxyl groups, making the molecule less polar and increasing its affinity for the non-polar sorbent.

Q3: What are the recommended solvents for washing and eluting this compound?

A3: For a reversed-phase SPE method:

  • Wash Solvent: A mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol or acetonitrile) is a good starting point. The goal is to use the strongest possible wash solvent that does not elute this compound.

  • Elution Solvent: A higher concentration of organic solvent is needed for elution. Start with 70-90% methanol or acetonitrile (B52724) in water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve recovery by disrupting any secondary interactions with the sorbent.

Q4: My recovery of this compound is over 100%. What could be the cause?

A4: Recoveries greater than 100% are typically due to the co-elution of an interfering compound from the matrix that absorbs at the same wavelength as this compound in your analytical method (e.g., HPLC-UV). To troubleshoot this, you can:

  • Analyze a blank matrix sample that has been through the SPE process to see if any peaks co-elute with your analyte.

  • Improve the selectivity of your wash step by using a stronger wash solvent or a different pH.

  • Use a more selective analytical method, such as mass spectrometry (MS), which can differentiate between this compound and co-eluting interferences based on their mass-to-charge ratio.

Q5: Can I reuse SPE cartridges for this compound extraction?

A5: While some manufacturers may provide protocols for cartridge regeneration, for quantitative analysis, it is generally not recommended to reuse SPE cartridges. Reusing cartridges can lead to cross-contamination, reduced recovery, and poor reproducibility due to irreversible adsorption of matrix components onto the sorbent.

Quantitative Data Summary

The following tables summarize recovery data for this compound (Dihydromyricetin) and related flavonoids using different extraction and purification methods.

Table 1: Recovery of Dihydromyricetin (B1665482) from Rat Plasma

Extraction MethodAnalyteMean Recovery (%)Reference
Liquid-Liquid Extraction with Ethyl Acetate (B1210297)Dihydromyricetin92.0[4]
Liquid-Liquid Extraction with Ethyl AcetateMyricetin (B1677590)93.3[4]

Table 2: Comparison of SPE Sorbent Performance for Flavonoids (General)

SorbentCompound ClassGeneral Recovery ObservationsReference
Oasis HLB Phenolic Acids & FlavonolsGenerally higher and more consistent recoveries for a broad range of polarities. Less affected by sorbent drying.[1][2]
C18 Silica Phenolic Acids & FlavonolsCan provide good recovery (>90% for some flavonoids), but performance can be more variable and is sensitive to sorbent drying. May show lower recovery for very polar compounds.[2][3]
Strata-X Phenolic Acids & FlavonolsA polymeric sorbent that can provide good recoveries for flavonoids.[2]
Amberlite XAD-2 Phenolic Acids & FlavonolsA polymeric adsorbent that can be effective, though some studies show lower recoveries compared to other polymeric phases.[2]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction of this compound from a Plant Extract

This protocol provides a starting point for the purification of this compound from a crude plant extract using a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

  • Sample Preparation:

    • Dissolve the dried plant extract in a solvent that is miscible with water, such as 50% methanol or ethanol.

    • Acidify the sample to a pH between 2 and 5.5 with an appropriate acid (e.g., formic acid or phosphoric acid).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol or acetonitrile through the SPE cartridge.

    • Pass 1-2 cartridge volumes of deionized water through the cartridge. Crucially, for silica-based sorbents, do not allow the cartridge to go dry from this point until the sample is loaded.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 1-2 cartridge volumes of a strong organic solvent solution (e.g., 90% methanol in water, optionally containing 0.1% formic acid). Collect the eluate.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).

Protocol 2: Sample Preparation for Pharmacokinetic Studies of this compound in Rat Plasma

This protocol is adapted from a validated method for the determination of Dihydromyricetin in rat plasma.[4]

  • Sample Collection:

    • Collect blood samples into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add a suitable internal standard.

    • Acidify the plasma sample with a small volume of dilute acid (e.g., 0.375% phosphoric acid).

  • Extraction (Liquid-Liquid Extraction):

    • Add an appropriate volume of ethyl acetate to the acidified plasma.

    • Vortex the mixture vigorously for several minutes to ensure thorough extraction.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.

Visualizations

SPE_Troubleshooting_Workflow start Start SPE Experiment issue Low Recovery? start->issue check_sorbent Check Sorbent Type (e.g., C18 vs. Polymeric) issue->check_sorbent Yes end Successful Extraction issue->end No check_ph Optimize Sample pH (2 - 5.5) check_sorbent->check_ph check_wash Decrease Wash Solvent Strength check_ph->check_wash check_elution Increase Elution Solvent Strength check_wash->check_elution check_flow Decrease Sample Loading Flow Rate check_elution->check_flow check_flow->end

Caption: A troubleshooting workflow for addressing low recovery in this compound solid-phase extraction.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis dosing Dosing of this compound (Oral or IV) sampling Blood Sample Collection (Time Course) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep extraction Sample Extraction (SPE or LLE) plasma_prep->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of This compound Concentration analysis->quantification pk_modeling Pharmacokinetic Modeling (e.g., NCA) quantification->pk_modeling report Report Generation (Cmax, Tmax, AUC, etc.) pk_modeling->report

Caption: A typical workflow for a pharmacokinetic study of this compound.

References

Challenges in scaling up Ampelopsin F synthesis from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the synthesis of Ampelopsin F from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a complex polyphenolic natural product like this compound?

A1: Scaling up the synthesis of complex natural products like this compound presents several key challenges that can impact yield, purity, and cost-effectiveness. These include:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a lab scale can become difficult to control in larger reactors. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions and the formation of byproducts.[1]

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation. This is particularly challenging with viscous solutions often encountered in natural product synthesis.[2][3][4]

  • Stoichiometry and Reagent Addition: Maintaining precise stoichiometric ratios is more complex on a larger scale. The rate of reagent addition can significantly impact the reaction outcome and needs to be carefully controlled to avoid side reactions.[4][5]

  • Solvent Effects and Recovery: The choice of solvent can impact reaction rates and selectivity. On a pilot scale, solvent cost, safety, and recovery become significant considerations.[6][7]

  • Downstream Processing and Purification: Isolating and purifying the final product and intermediates can be more challenging at a larger scale. Techniques that are effective in the lab, such as column chromatography, may be less practical or require significant optimization for pilot-scale production.[8]

  • Crystallization and Product Isolation: Achieving consistent crystal form and purity during crystallization can be difficult on a larger scale. Factors such as cooling rates, agitation, and the presence of impurities can significantly affect the final product.[9][10][11]

Q2: How do the key reactions in the Snyder synthesis of this compound behave at a larger scale?

A2: The total synthesis of this compound reported by Snyder involves several named reactions, each with its own scale-up considerations:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is generally scalable, but maintaining stereoselectivity (favoring the E-alkene) can be challenging. Base selection, temperature, and the nature of the cation are critical parameters that may need to be re-optimized at the pilot scale.[12][13]

  • Prins Reaction: The acid-catalyzed Prins cyclization is sensitive to reaction conditions. On a larger scale, controlling the reaction temperature to minimize side reactions and ensure the desired stereochemistry is crucial. The choice of acid catalyst and solvent can also significantly influence the outcome.

  • Ramberg-Bäcklund Reaction: This reaction involves the formation of a strained three-membered ring intermediate and the extrusion of sulfur dioxide. While it is a powerful tool for forming double bonds, controlling the reaction conditions to ensure good yields and avoid side reactions is important, especially when handling gaseous byproducts at scale.[14][15][16]

Q3: What are the documentation requirements when moving from lab to pilot scale?

A3: Moving from a laboratory to a pilot scale, especially in a pharmaceutical context, requires more rigorous documentation to ensure process consistency, safety, and regulatory compliance. Key documentation includes:

  • Batch Manufacturing Records (BMRs): Detailed, step-by-step instructions for producing a batch, including specific quantities of raw materials, equipment to be used, and in-process controls.

  • Standard Operating Procedures (SOPs): Written instructions for performing routine tasks such as equipment operation, cleaning, and calibration.

  • Process Development Reports: A comprehensive summary of the development work, justifying the chosen process parameters and outlining the control strategy.

  • Analytical Method Validation Reports: Documentation demonstrating that the analytical methods used to test raw materials, intermediates, and the final product are accurate, precise, and reliable.

  • Equipment Qualification and Calibration Records: Evidence that the equipment is suitable for its intended purpose and is operating correctly.

Data Presentation: Lab vs. Pilot Scale (Illustrative Example)

The following tables present an illustrative comparison of key parameters for the synthesis of this compound at the lab and pilot scales. Note: The pilot scale data are representative examples based on common scale-up challenges and are not from a specific documented synthesis of this compound at that scale.

Table 1: Reaction Yield and Purity

Reaction StepLab Scale (1 g) Yield (%)Lab Scale Purity (%)Pilot Scale (1 kg) Estimated Yield (%)Pilot Scale Estimated Purity (%)
Horner-Wadsworth-Emmons98>9585-9090-95
Prins Cyclization65>9550-6085-90
Ramberg-Bäcklund52>9540-5085-90
Overall Yield ~19 >98 (after final purification) ~10-14 >98 (after final purification)

Table 2: Process Parameters

ParameterLab ScalePilot ScaleKey Considerations for Scale-Up
Reaction Time
Horner-Wadsworth-Emmons13.5 hours16-20 hoursSlower reagent addition rates to control exotherms.
Prins Cyclization17.5 hours20-24 hoursSlower heat transfer may require longer reaction times to reach completion.
Ramberg-Bäcklund12 hours14-18 hoursManagement of SO2 evolution and ensuring complete reaction.
Solvent Volume
Per step~50-100 mL/g~5-10 L/kgOptimization of solvent volume to balance reaction concentration and ease of handling. Solvent recovery and recycling become important.[6][7]
Purification Method Flash Column ChromatographyPreparative HPLC / CrystallizationScalability of chromatography, solvent consumption, and development of robust crystallization protocols are critical.

Experimental Protocols

The following are adapted, detailed methodologies for key reaction types in the this compound synthesis, with considerations for scale-up.

Protocol 1: Horner-Wadsworth-Emmons Reaction (Illustrative)

  • Reagent Preparation: A solution of the phosphonate (B1237965) ester (1.1 equivalents) in anhydrous THF (3 L/kg) is prepared in a separate, inerted vessel.

  • Base Addition: To a cooled (-78 °C) and stirred solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF (5 L/kg) in the main reactor, the phosphonate solution is added dropwise over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Aldehyde Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF (2 L/kg) is then added slowly to the reaction mixture, again maintaining the temperature below -70 °C.

  • Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 16-20 hours. Reaction progress is monitored by HPLC.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or preparative HPLC.

Protocol 2: Prins Cyclization (Illustrative)

  • Reagent Preparation: A solution of the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in dichloromethane (B109758) (8 L/kg) is prepared in the main reactor and cooled to -50 °C.

  • Catalyst Addition: A solution of p-toluenesulfonic acid (1.5 equivalents) in dichloromethane (2 L/kg) is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed -45 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 20-24 hours. Progress is monitored by TLC and HPLC.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or crystallization.

Protocol 3: Ramberg-Bäcklund Reaction (Illustrative)

  • Reagent Preparation: The α-halosulfone (1.0 equivalent) is dissolved in a mixture of tert-butanol (B103910) and carbon tetrachloride (5 L/kg each) in the main reactor.

  • Base Addition: A solution of potassium hydroxide (B78521) (3.0 equivalents) in water (2 L/kg) is added to the reaction mixture.

  • Reaction: The mixture is heated to 80 °C and stirred vigorously for 14-18 hours. The reaction is monitored by GC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude alkene is purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_purification Purification and Isolation cluster_end Final Product start Commercially Available Precursors hwe Horner-Wadsworth-Emmons Reaction start->hwe Step 1 purify1 Intermediate Purification (Crystallization/Chromatography) hwe->purify1 Workup prins Prins Cyclization ramberg Ramberg-Bäcklund Reaction prins->ramberg Step 3 purify2 Final Product Purification ramberg->purify2 purify1->prins Step 2 end This compound (>98% Purity) purify2->end

Caption: High-level workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield in Pilot Scale Batch? check_kinetics Review Reaction Kinetics and Temperature Profile start->check_kinetics check_mixing Evaluate Mixing Efficiency and Mass Transfer start->check_mixing check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents side_products Increase in Side Products? check_kinetics->side_products hot_spots Hot Spots or Incomplete Reaction? check_mixing->hot_spots reagent_purity Reagent Degradation or Impurity? check_reagents->reagent_purity improve_cooling Improve Heat Transfer (Jacket Cooling, Baffles) hot_spots->improve_cooling Yes optimize_mixing Optimize Agitator Speed/Design hot_spots->optimize_mixing Yes slow_addition Decrease Reagent Addition Rate hot_spots->slow_addition Yes side_products->improve_cooling Yes side_products->slow_addition Yes repurify_reagents Source Higher Purity Reagents / Re-purify reagent_purity->repurify_reagents Yes adjust_stoichiometry Adjust Stoichiometric Ratios for Scale reagent_purity->adjust_stoichiometry No

References

Technical Support Center: Optimizing Buffer Conditions for Ampelopsin F Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays involving Ampelopsin F (also known as Dihydromyricetin).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes known to be modulated by this compound?

A1: this compound has been shown to modulate the activity of several enzymes. It is a known inhibitor of various cytochrome P450 enzymes, including CYP3A4, CYP2E1, and CYP2D6.[1] It also exhibits inhibitory effects on tyrosinase. The inhibitory potential of this compound against other enzymes, such as xanthine (B1682287) oxidase, is an active area of research for flavonoids.

Q2: What is a general starting point for buffer pH in an this compound enzymatic assay?

A2: The optimal pH will depend on the specific enzyme being assayed. For tyrosinase, a slightly acidic to neutral pH, typically around 6.5-7.0, is recommended.[2] For xanthine oxidase, a slightly alkaline pH of 7.5 is a common starting point. It is crucial to consult literature specific to your enzyme of interest to determine its optimal pH range.

Q3: What are common interfering substances to avoid in the assay buffer?

A3: Several substances can interfere with enzymatic assays and should be avoided. These include chelating agents like EDTA (at concentrations >0.5 mM), strong detergents like SDS (>0.2%), and preservatives such as sodium azide (B81097) (>0.2%), which can inhibit enzyme activity. High concentrations of organic solvents used to dissolve this compound, such as DMSO, should also be minimized and controlled for across all experiments.

Q4: How can I be sure my enzyme is active?

A4: To confirm enzyme activity, always include a positive control with a known substrate and no inhibitor. You should observe a measurable reaction rate. If there is no or very low activity, ensure the enzyme has been stored correctly at its recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Incorrect buffer pH.Verify the pH of your buffer and adjust it to the optimal range for your specific enzyme.
Inactive enzyme due to improper storage or handling.Use a fresh aliquot of the enzyme. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
Presence of inhibitors in the sample or buffer.Check for and remove any potential interfering substances (e.g., EDTA, high concentrations of DMSO).
High Background Signal Substrate instability or auto-oxidation.Prepare substrate solutions fresh before each experiment. For substrates like L-DOPA, avoid alkaline conditions that promote auto-oxidation.
Contaminated reagents.Use fresh, high-purity reagents and sterile, nuclease-free water.
Inconsistent or Irreproducible Results Pipetting errors or inaccurate dilutions.Calibrate pipettes regularly. Prepare a master mix for reagents to minimize well-to-well variability.
Temperature fluctuations during the assay.Ensure all reagents are at the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Edge effects in microplates due to evaporation.Avoid using the outer wells of the plate or fill them with buffer/water to maintain humidity.
Unexpected Inhibition or Activation This compound precipitation at high concentrations.Check the solubility of this compound in your final assay buffer. You may need to adjust the solvent concentration or test a lower concentration range of the compound.
Direct interaction of this compound with the detection method (e.g., fluorescence quenching).Run a control with this compound and the detection reagents in the absence of the enzyme to check for interference.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of this compound against Various Enzymes

EnzymeSubstrateIC50 (µM)Inhibition TypeReference
TyrosinaseL-DOPA36.6 ± 0.14Mixed-type[3]
CYP3A4Testosterone14.75Non-competitive[1]
CYP2E1Chlorzoxazone25.74Competitive[1]
CYP2D6Dextromethorphan22.69Competitive[1]
Xanthine OxidaseXanthineData not available--

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of mushroom tyrosinase by flavonoids.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • 50 mM Phosphate (B84403) Buffer (pH 6.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of this compound and Kojic Acid in DMSO. Create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of your this compound dilution or control (buffer for negative control, Kojic Acid for positive control).

    • Add 140 µL of the tyrosinase solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This protocol is a general method for assessing xanthine oxidase inhibition by flavonoids.

Materials:

  • Xanthine Oxidase

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • 50 mM Potassium Phosphate Buffer (pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-compatible microplate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare a stock solution of this compound and Allopurinol in DMSO. Create serial dilutions in phosphate buffer, ensuring the final DMSO concentration is low and consistent.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of your this compound dilution or control.

    • Add 100 µL of the xanthine solution to each well.

    • Add 100 µL of phosphate buffer to each well.

  • Initiate Reaction:

    • Add 50 µL of the xanthine oxidase solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the increase in absorbance at 295 nm for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Calculate the percent inhibition as described for the tyrosinase assay.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.

Visualizations

SIRT1_Pathway Ampelopsin This compound (Dihydromyricetin) SIRT1 SIRT1 Ampelopsin->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) Autophagy Autophagy SIRT1->Autophagy Promotes mTOR mTOR SIRT1->mTOR Inhibits Apoptosis Apoptosis p53->Apoptosis Induces mTOR->Autophagy Inhibits

Caption: this compound effect on the SIRT1 signaling pathway.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Ampelopsin This compound (Dihydromyricetin) Ampelopsin->mTORC1 Inhibits S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits

Caption: this compound as an inhibitor of the mTOR signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Dihydromyricetin (Ampelopsin) and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial topic specified "Ampelopsin F." Due to the limited availability of scientific literature on "this compound," this guide provides a comparative analysis of the well-researched flavonoid Dihydromyricetin (DHM) , also known as Ampelopsin, against Resveratrol. Both are natural polyphenolic compounds recognized for their significant neuroprotective potential.

This guide offers an objective comparison of the neuroprotective performance of Dihydromyricetin and Resveratrol, presenting supporting experimental data, detailed methodologies, and visual summaries of key biological pathways and workflows for researchers, scientists, and drug development professionals.

Comparative Summary of Neuroprotective Effects

Dihydromyricetin (DHM) and Resveratrol (RSV) are flavonoids that exhibit potent neuroprotective properties through multifaceted mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] While both compounds show promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's, they operate through overlapping and distinct signaling pathways. Resveratrol is extensively studied for its robust activation of Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity.[[“]][4] Dihydromyricetin also influences the SIRT1 pathway, often in conjunction with AMP-activated protein kinase (AMPK), and shows strong efficacy in modulating neuroinflammation and GABAergic neurotransmission.[5][6][7]

A significant challenge for both compounds in clinical translation is their low bioavailability, which researchers are actively working to overcome with novel formulations.[5][8][9] The following table summarizes key quantitative data from preclinical studies to facilitate a direct comparison of their efficacy.

Table 1: Quantitative Comparison of Neuroprotective Effects in Preclinical Models
CompoundDisease ModelDosage & AdministrationKey Quantitative FindingsReference
Dihydromyricetin Alzheimer's Disease (AD) Mouse Model (TG-SwDI)2 mg/kg, oral, for 3 months- Improved cognition in novel object recognition task.- Reduced brain levels of soluble and insoluble Aβ42.[5][10][11][5][10][11]
Dihydromyricetin AD Rat Model (Aβ1–42 induced)200 mg/kg, i.p., for 21 days- Reversed cognitive deficits in Morris Water Maze.- Decreased hippocampal levels of IL-1β, IL-6, and TNF-α.- Increased activation of AMPK and SIRT1.[6][7][6][7]
Dihydromyricetin Parkinson's Disease (PD) Mouse Model (MPTP induced)5 or 10 mg/kg, i.p.- Protected against motor impairments.- Reduced loss of dopaminergic neurons by inhibiting ROS production.[5][5]
Dihydromyricetin PD Rat Model (T2DM induced)250 mg/kg, oral, for 24 weeks- Improved motor function.- Decreased α-synuclein aggregation in the midbrain.- Activated AMPK/ULK1 pathway, promoting autophagy.[12][12]
Resveratrol AD Mouse Model (APP/PS1)350 mg/kg- Prevented activation of microglia in the brain.- Inhibited the TLR4/NF-κB/STAT signaling cascade.[13][13]
Resveratrol AD Rat Model40 mg/kg for 3 weeks- Reduced levels of pro-inflammatory cytokines IL-1β and IL-6.- Increased expression of anti-apoptotic protein Bcl-2 and decreased pro-apoptotic Bax.[13][13]
Resveratrol PD Mouse Model (MPTP induced)Intragastric administration- Ameliorated behavioral impairments and loss of dopaminergic neurons.- Activated SIRT1, leading to LC3 deacetylation and autophagic degradation of α-synuclein.[14][14]
Resveratrol Cerebral Ischemia (Rat Model)10–40 mg/kg post-MCAO- Reduced expression of pro-inflammatory cytokines IL-1β and TNF-α.[15][15]

Mechanisms of Action and Signaling Pathways

Both DHM and Resveratrol exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways. Their actions converge on mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis—three core pathological processes in neurodegeneration.

  • Dihydromyricetin (DHM): DHM's primary mechanisms involve potent anti-inflammatory and antioxidant effects. It inhibits the TLR4/NF-κB signaling pathway, a key driver of neuroinflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[16][17] DHM also activates the Nrf2/HO-1 antioxidant response element, bolstering the cell's endogenous defense against reactive oxygen species (ROS).[1][5] Furthermore, it has been shown to activate the AMPK/SIRT1 pathway, which helps restore cellular energy homeostasis and inhibit apoptosis.[6][7]

  • Resveratrol (RSV): Resveratrol is a well-known activator of SIRT1, which deacetylates numerous substrates to enhance mitochondrial function, reduce oxidative stress, and suppress inflammation by inhibiting NF-κB signaling.[[“]][4][18] Like DHM, Resveratrol activates the Nrf2 antioxidant pathway and the energy-sensing AMPK pathway.[[“]][15] Its ability to modulate autophagy via SIRT1-mediated deacetylation of autophagy-related proteins like LC3 is a key mechanism for clearing aggregated proteins, such as α-synuclein in Parkinson's disease.[14]

G cluster_stimuli Pathological Stimuli cluster_compounds Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (ROS) NFkB NF-κB Oxidative_Stress->NFkB Neuroinflammation Neuroinflammation (Microglial Activation) Neuroinflammation->NFkB Protein_Aggregation Protein Aggregation (Aβ, α-synuclein) Protein_Aggregation->Neuroinflammation DHM Dihydromyricetin Nrf2 Nrf2/ARE DHM->Nrf2 AMPK AMPK DHM->AMPK DHM->NFkB Inhibits GSK3b GSK-3β DHM->GSK3b Inhibits RSV Resveratrol RSV->Nrf2 RSV->AMPK SIRT1 SIRT1 RSV->SIRT1 Activates Antioxidant Antioxidant Response Nrf2->Antioxidant AMPK->SIRT1 Autophagy Autophagy AMPK->Autophagy SIRT1->NFkB Inhibits SIRT1->Autophagy Survival Neuronal Survival SIRT1->Survival Anti_Inflammatory Anti-Inflammatory Response NFkB->Anti_Inflammatory Inhibition leads to GSK3b->Survival Inhibition promotes Antioxidant->Survival Anti_Inflammatory->Survival Autophagy->Survival

Key neuroprotective signaling pathways modulated by DHM and Resveratrol.

Experimental Protocols

The following are generalized protocols for key assays commonly used to quantify the neuroprotective effects of compounds like DHM and Resveratrol.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) precipitate.[20] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of DHM or Resveratrol for a predetermined duration (e.g., 1-2 hours) before introducing a neurotoxic agent (e.g., Aβ oligomers, MPP+, or glutamate).

    • MTT Addition: Following the neurotoxic challenge (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[21]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

    • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]

  • Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA in apoptotic cells.[23][24] These labeled nucleotides can then be visualized using fluorescence microscopy.

  • Protocol:

    • Sample Preparation: Culture and treat cells on coverslips as described for the MTT assay. After treatment, fix the cells with 4% paraformaldehyde for 20 minutes.[23]

    • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in sodium citrate (B86180) for 2-5 minutes on ice.

    • TdT Labeling Reaction: Wash the cells with PBS and incubate with the TdT reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[22][25]

    • Counterstaining: Wash the cells again and counterstain the nuclei with a DNA-binding dye like DAPI (4′,6-diamidino-2-phenylindole).

    • Visualization and Quantification: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence (from FITC) in the nucleus, while all nuclei will show blue fluorescence (from DAPI). The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[23]

ELISA for Pro-inflammatory Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in cell culture supernatants or biological fluids.[26][27]

  • Principle: A "sandwich" ELISA uses two antibodies specific to the target cytokine. A capture antibody is immobilized on the surface of a 96-well plate. The sample is added, and the cytokine binds to the capture antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured cytokine. Finally, an enzyme-linked streptavidin is added, followed by a chromogenic substrate. The resulting color change is proportional to the amount of cytokine present.[28][29]

  • Protocol:

    • Plate Coating: Coat a 96-well plate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Sample Incubation: Add standards of known cytokine concentrations and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A blue color will develop. Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color yellow.

    • Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[28]

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study evaluating the neuroprotective effects of a test compound.

G cluster_assays Step 4: Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Step 1: Compound Treatment - Pre-treat with DHM / Resveratrol (various doses) - Control (Vehicle) start->treatment stressor Step 2: Induce Neurotoxicity - Add Stressor (e.g., Aβ, MPP+, Glutamate) - Incubate for 24-48h treatment->stressor collect Step 3: Sample Collection stressor->collect supernatant Collect Supernatant collect->supernatant For Secreted Factors cells Process Cells collect->cells For Cellular Assays elisa ELISA: Quantify Inflammatory Cytokines (TNF-α, IL-6) supernatant->elisa mtt MTT Assay: Measure Cell Viability cells->mtt tunel TUNEL Assay: Measure Apoptosis cells->tunel analysis Step 5: Data Analysis & Interpretation elisa->analysis mtt->analysis tunel->analysis conclusion Conclusion: Assess Neuroprotective Efficacy analysis->conclusion

A typical experimental workflow for in vitro neuroprotection studies.

Conclusion and Future Directions

Both Dihydromyricetin and Resveratrol are compelling natural compounds with significant, scientifically validated neuroprotective properties.

  • Comparative Efficacy: While both compounds effectively combat oxidative stress and neuroinflammation, Resveratrol's mechanism is often tightly linked to SIRT1 activation, a pathway central to aging and metabolism.[2][[“]] Dihydromyricetin demonstrates particularly strong anti-inflammatory action through pathways like TLR4/NF-κB and has unique effects on GABAergic neurotransmission, which may be beneficial for symptoms like anxiety and seizures that can accompany neurodegeneration.[5][11][16] Direct head-to-head studies are limited, but available data suggest both have comparable potency in preclinical models, with efficacy being highly dependent on the specific model and dosage used.

  • Future Research: The primary hurdle for both molecules is clinical translation, largely due to poor bioavailability.[5][9] Future research should focus on:

    • Advanced Drug Delivery Systems: Developing novel formulations (e.g., nanoparticles, liposomes) to improve blood-brain barrier penetration and systemic stability.

    • Head-to-Head Clinical Trials: Designing rigorous clinical trials that directly compare the efficacy of optimized formulations of DHM and Resveratrol in patient populations with mild cognitive impairment or early-stage neurodegenerative diseases.

    • Synergistic Effects: Investigating potential synergistic neuroprotective effects when DHM and Resveratrol are used in combination, possibly targeting multiple pathological pathways more effectively than either compound alone.

References

A Comparative Analysis of the Bioactivities of Ampelopsin A and Dihydromyricetin (Ampelopsin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of Ampelopsin A and the extensively studied flavanonol, Dihydromyricetin (B1665482), also known as Ampelopsin. While both are structurally related stilbenoids found in medicinal plants, the available scientific literature presents a significant disparity in the depth of research concerning their specific bioactivities. This document summarizes the existing experimental data, details key experimental protocols, and visualizes the known signaling pathways to aid in research and drug development endeavors.

Introduction to Ampelopsin Analogs

Ampelopsins are a class of polyphenolic compounds found in various plant species, notably in the genera Ampelopsis and Vitis. Dihydromyricetin (DHM), commonly referred to as Ampelopsin, is the most abundant and well-researched of these compounds.[1] It is a flavanonol recognized for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective activities.[2][3][4]

Ampelopsin A is a stilbenoid dimer, and like other related dimers such as Ampelopsin B, D, and F, it is found in plants like Ampelopsis glandulosa var. hancei and Vitis vinifera. While the chemical structures of these dimers have been elucidated, comprehensive studies detailing their specific bioactivities are limited in the public domain. Consequently, this guide will focus on the comparative bioactivities of Dihydromyricetin (Ampelopsin) and Ampelopsin A, for which experimental data is more readily available.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data on the key bioactivities of Dihydromyricetin (Ampelopsin) and Ampelopsin A. Direct quantitative comparison is limited by the differing focus of existing research.

Table 1: In Vitro Antioxidant Activities of Dihydromyricetin (Ampelopsin)

AssayIC50 (µg/mL)Source
DPPH Radical Scavenging3.24 - 22.6[5]
ABTS Radical Scavenging3.1 - 5.32[5]
H₂O₂ Scavenging7.95[5]
O₂⁻ Radical Scavenging7.79[5]

Table 2: In Vitro Anticancer Activities of Dihydromyricetin (Ampelopsin)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Source
T24Bladder Cancer22.348[6]
UMUC3Bladder Cancer16.748[6]
QGY7701Hepatocellular Carcinoma~10024[7][8]
SMMC7721Hepatocellular Carcinoma~20048[7][8]

Table 3: Neuroprotective Effects of Ampelopsin A and Dihydromyricetin (Ampelopsin)

CompoundExperimental ModelKey FindingsSignaling PathwaySource
Ampelopsin A Scopolamine-induced amnesic miceAmeliorated cognitive and memory impairment.BDNF/CREBNot specified in snippets
Dihydromyricetin (Ampelopsin) D-gal-induced brain aging in ratsAttenuated brain aging by inhibiting apoptosis and rescuing impaired autophagy.miR-34a-mediated SIRT1/mTOR[9]
Dihydromyricetin (Ampelopsin) Focal cerebral ischemia in ratsReduced infarct volume and brain edema; inhibited neuroinflammation.Inhibition of IL-1β and TNF-α[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Dihydromyricetin (Ampelopsin) and Ampelopsin A bioactivities.

In Vitro Antioxidant Activity Assays (for Dihydromyricetin)

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of Dihydromyricetin in methanol.

    • In a 96-well plate, add 100 µL of each Dihydromyricetin concentration to wells in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of Dihydromyricetin.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [5]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of Dihydromyricetin.

    • Add 10 µL of each Dihydromyricetin concentration to 1 mL of the diluted ABTS•+ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Cell Viability and Apoptosis Assays (for Dihydromyricetin)

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [6]

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells (e.g., T24, UMUC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Dihydromyricetin (e.g., 0, 5, 10, 20, 30 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

b) Annexin V-FITC/PI Apoptosis Assay [12]

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with Dihydromyricetin at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

In Vivo Neuroprotection Study (for Ampelopsin A)
  • Model: Scopolamine-induced amnesia in mice.

  • Protocol:

    • Administer Ampelopsin A to mice.

    • After a set period, induce amnesia by intraperitoneal injection of scopolamine.

    • Assess cognitive and memory functions using behavioral tests such as the Morris water maze or Y-maze.

    • Following the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus).

    • Analyze the brain tissue for molecular markers of neuroprotection, such as the expression levels of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) using techniques like Western blotting or ELISA.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Dihydromyricetin (Ampelopsin) and the neuroprotective pathway associated with Ampelopsin A.

Dihydromyricetin_Signaling_Pathways cluster_Anticancer Anticancer Effects cluster_Anti_inflammatory Anti-inflammatory Effects cluster_Neuroprotective Neuroprotective Effects DHM1 Dihydromyricetin mTOR mTOR DHM1->mTOR inhibits Akt Akt DHM1->Akt inhibits Apoptosis Apoptosis DHM1->Apoptosis induces Autophagy Autophagy DHM1->Autophagy induces CellCycleArrest Cell Cycle Arrest DHM1->CellCycleArrest induces mTOR->Autophagy inhibits Akt->Apoptosis inhibits LC3 LC3-II Conversion Autophagy->LC3 Beclin1 Beclin-1 Autophagy->Beclin1 DHM2 Dihydromyricetin NFkB NF-κB DHM2->NFkB inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes DHM3 Dihydromyricetin SIRT1 SIRT1 DHM3->SIRT1 activates mTOR_neuro mTOR SIRT1->mTOR_neuro inhibits Autophagy_neuro Autophagy mTOR_neuro->Autophagy_neuro inhibits

Signaling Pathways of Dihydromyricetin (Ampelopsin).

Ampelopsin_A_Signaling_Pathway AmpA Ampelopsin A CREB CREB AmpA->CREB activates BDNF BDNF CREB->BDNF promotes transcription NeuronalSurvival Neuronal Survival & Synaptic Plasticity BDNF->NeuronalSurvival promotes

Neuroprotective Signaling of Ampelopsin A.

Discussion of Other Ampelopsin Analogs: B, D, and F

Ampelopsins B, D, and F are resveratrol (B1683913) dimers that have been isolated from plant sources such as Ampelopsis glandulosa var. hancei. While their chemical structures are known, there is a notable scarcity of published research on their specific biological activities. This lack of data prevents a detailed comparative analysis with Dihydromyricetin and Ampelopsin A at this time. Future research into the bioactivities of these and other stilbenoid oligomers is warranted to explore their potential therapeutic applications.

Conclusion

This comparative guide highlights the significant body of research supporting the diverse bioactivities of Dihydromyricetin (Ampelopsin), particularly in the areas of antioxidant, anti-inflammatory, and anticancer effects. The signaling pathways involved are multifaceted, often involving key regulators of cell survival and inflammation such as mTOR, Akt, and NF-κB. Ampelopsin A shows promise as a neuroprotective agent through its modulation of the BDNF/CREB pathway. The limited data on Ampelopsins B, D, and F underscore the need for further investigation into the structure-activity relationships within this class of compounds. For researchers and drug development professionals, Dihydromyricetin represents a compelling natural product with a well-documented portfolio of therapeutic potential, while Ampelopsin A and other related dimers represent an underexplored frontier for novel drug discovery.

References

Validating the anti-cancer activity of Ampelopsin F in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer properties of Ampelopsin F, a natural flavonoid, across various cancer cell lines. The data presented herein is curated from preclinical studies to offer an objective comparison of its efficacy against other established chemotherapeutic agents. Detailed experimental protocols and visual representations of its mechanisms of action are included to support further research and drug development efforts.

Executive Summary

This compound, also known as dihydromyricetin, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, triggering of apoptosis through both intrinsic and extrinsic pathways, and modulation of key signaling cascades such as PI3K/Akt/mTOR and MAPK. This guide synthesizes the available quantitative data to provide a clear comparison of its potency and cellular effects.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound is most effectively quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7 Breast Adenocarcinoma2433.45 (as TFE)[1]
4827.32 (as TFE)[1]
MDA-MB-231 Breast Adenocarcinoma4884.74 (as TFE)[1]
A549 Lung Carcinoma2443.66 (as TFE)[1]
4831.77 (as TFE)[1]
HepG2 Hepatocellular Carcinoma2479.14 (as TFE)[1]
4853.05 (as TFE)[1]
HeLa Cervical Cancer2449.11 (as TFE)[1]
4831.01 (as TFE)[1]
A2780 Ovarian Cancer2422.74 (as TFE)[1]
4816.98 (as TFE)[1]
SW620 Colorectal Adenocarcinoma2442.73 (as TFE)[1]
4821.39 (as TFE)[1]

Note: The IC50 values presented are for a Total Flavone (B191248) Extract (TFE) where Ampelopsin is a principal component. This should be taken into consideration when comparing with pure compounds.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the progression of the cell cycle, thereby preventing cancer cell proliferation.

Apoptosis Induction

Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells in breast cancer cell lines MCF-7 and MDA-MB-231.[2] The apoptotic process is initiated through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[2]

Cell Cycle Arrest

In breast cancer cells, this compound has been observed to cause cell cycle arrest, a crucial mechanism for its anti-proliferative effect. While specific quantitative data for this compound's effect on cell cycle distribution in breast cancer cell lines is still emerging, studies on other compounds demonstrate that this is typically measured by an increase in the percentage of cells in the G2/M or G0/G1 phases.

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

AmpelopsinF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Ampelopsin_F This compound ROS ROS Generation Ampelopsin_F->ROS ER_Stress ER Stress Ampelopsin_F->ER_Stress Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest MAPK->Apoptosis

Caption: this compound signaling pathways in cancer cells.

Experimental Protocols

The following are standardized protocols for the key in vitro assays used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

Caption: MTT assay experimental workflow.

Procedure:

  • Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Apoptosis assay experimental workflow.

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

Workflow:

CellCycle_Workflow A Treat cells with this compound B Harvest and fix cells in ethanol (B145695) A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Cell cycle analysis experimental workflow.

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA and prevent its staining.

  • Stain the cells with Propidium Iodide (PI) staining solution.

  • Analyze the DNA content by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The compiled data indicates that this compound is a promising natural compound with potent anti-cancer properties against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways highlights its therapeutic potential.

For future research, it is imperative to:

  • Conduct studies with purified this compound to determine its precise IC50 values in a broader panel of cancer cell lines.

  • Perform head-to-head comparative studies against standard-of-care chemotherapeutic agents to accurately benchmark its efficacy.

  • Elucidate the detailed molecular interactions of this compound with its protein targets to fully understand its mechanism of action.

  • Transition from in vitro models to in vivo animal studies to evaluate its efficacy and safety in a more complex biological system.

This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and accelerate its journey from a promising natural compound to a potential clinical candidate in oncology.

References

Ampelopsin F: A Comparative Analysis of its Antioxidant Capacity Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Ampelopsin F, also known as Dihydromyricetin (DHM), utilizing data from the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The performance of this compound is benchmarked against common antioxidant standards, Vitamin C and Trolox, to offer a comprehensive evaluation for research and drug development applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound (Dihydromyricetin) and standard antioxidants in DPPH and ABTS assays.

CompoundDPPH Assay IC50ABTS Assay IC50
This compound (Dihydromyricetin) 3.24 - 22.6 µg/mL[1]3.1 - 5.32 µg/mL[1]
Vitamin C (Ascorbic Acid) Varies significantly by study conditionsVaries significantly by study conditions
Trolox Varies by study, often used as a reference standardVaries by study, often used as a reference standard

Note: IC50 values can vary between studies due to different experimental conditions. The provided ranges for this compound reflect this variability.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound using DPPH and ABTS assays involves the preparation of reagents, reaction with the test compound, and subsequent measurement of the radical scavenging activity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH/ABTS Radical Solution C Mix Radical Solution with Test Compounds A->C B Prepare this compound & Standards (Vitamin C, Trolox) at various concentrations B->C D Incubate in the dark at room temperature C->D E Measure Absorbance using Spectrophotometer D->E F Calculate Percentage Inhibition E->F G Determine IC50 Values F->G

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: A series of concentrations of this compound and the standard antioxidants are prepared in the same solvent used for the DPPH solution.

  • Reaction: An aliquot of each concentration of the test sample is mixed with the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (typically 30 minutes).

  • Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • This compound and standard antioxidants (Vitamin C, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: Before use, the ABTS•+ stock solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of this compound and the standard antioxidants are prepared.

  • Reaction: An aliquot of each sample concentration is mixed with the ABTS working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

Signaling Pathway of Antioxidant Action

This compound, like other flavonoids, exerts its antioxidant effects through multiple mechanisms. Beyond direct radical scavenging, it can also modulate endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 signaling pathway.

signaling_pathway ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation AmpelopsinF This compound AmpelopsinF->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: this compound and the Keap1-Nrf2 antioxidant signaling pathway.

Under conditions of oxidative stress, or in the presence of activators like this compound, the transcription factor Nrf2 dissociates from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative damage.

References

Comparative Analysis of Stilbenoids as Protein Aggregation Inhibitors: A Focus on Ampelopsin F and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various stilbenoids in inhibiting protein aggregation, a pathological hallmark of numerous neurodegenerative diseases. While the primary focus is Ampelopsin F, this guide extends to other well-researched stilbenoids to offer a broader perspective, supported by available experimental data.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of stilbenoids on the aggregation of amyloid-beta (Aβ), a key protein implicated in Alzheimer's disease, are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

StilbenoidProtein TargetAssayIC50 (µM)
This compound ThT AssayData Not Available
Resveratrol Aβ42ThT Assay40.8 nM
Piceatannol Aβ42ThT Assay0.48 µM
Gnetol Aβ42ThT Assay1.76 µM
iso-Rhapontigenin Aβ42ThT Assay1.94 µM
Rhaponticin Aβ42ThT Assay2.93 µM

Note: A thorough review of existing scientific literature reveals a conspicuous absence of specific data on the anti-aggregation properties of this compound. The data presented for other stilbenoids are derived from various studies and are intended for comparative purposes. The efficacy of these compounds can be influenced by the specific amyloid protein, assay conditions, and other experimental variables.

Key Experimental Methodologies

The following section details the standard protocols for the key in vitro assays used to evaluate the inhibitory effects of stilbenoids on protein aggregation.

Thioflavin T (ThT) Fluorescence Assay

This is a widely used method for monitoring the kinetics of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet-rich structures of amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • A stock solution of the target protein (e.g., Aβ42) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • A stock solution of Thioflavin T is prepared in the same buffer and filtered to remove any aggregates.

    • Test compounds (stilbenoids) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Assay Setup:

    • The reaction is typically performed in a 96-well, black, clear-bottom microplate.

    • To each well, the protein solution is added to a final concentration that supports aggregation (e.g., 10-25 µM for Aβ42).

    • The test compound is added at various concentrations. A vehicle control (DMSO) is included.

    • Thioflavin T is added to each well at a final concentration of approximately 10-25 µM.

  • Incubation and Measurement:

    • The plate is sealed to prevent evaporation and incubated at 37°C with intermittent shaking to promote fibril formation.

    • Fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • The fluorescence intensity is plotted against time to generate aggregation curves.

    • The percentage of inhibition is calculated by comparing the final fluorescence intensity of the test compound-treated samples to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Transmission Electron Microscopy (TEM)

TEM is a qualitative technique used to visualize the morphology of protein aggregates and confirm the inhibitory effect of a compound on fibril formation.

Protocol:

  • Sample Preparation:

    • Following the ThT assay or a separate incubation experiment, a small aliquot (5-10 µL) of the reaction mixture is applied to a carbon-coated copper grid.

    • The sample is allowed to adsorb for 1-2 minutes.

  • Negative Staining:

    • The excess sample is wicked off with filter paper.

    • The grid is then stained with a 2% (w/v) solution of uranyl acetate (B1210297) for 30-60 seconds.

    • The excess stain is removed, and the grid is allowed to air dry completely.

  • Imaging:

    • The grid is examined under a transmission electron microscope.

    • Images are captured to observe the morphology of the aggregates. In the absence of an inhibitor, long, unbranched amyloid fibrils are typically observed. Effective inhibitors will show a reduction in fibril density, the presence of smaller, amorphous aggregates, or a complete absence of fibrils.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxicity of protein aggregates and the protective effects of potential inhibitors in a cellular context.

Protocol:

  • Cell Culture:

    • A suitable neuronal cell line (e.g., SH-SY5Y) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.

  • Treatment:

    • The target protein is pre-aggregated in vitro to form cytotoxic oligomers or fibrils.

    • The cultured cells are then treated with these pre-formed aggregates in the presence or absence of the test compound for a specified period (e.g., 24 hours).

  • MTT Incubation:

    • After the treatment period, the culture medium is replaced with a fresh medium containing MTT (typically at 0.5 mg/mL).

    • The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the viability of untreated control cells.

    • The cytoprotective effect of the test compound is determined by comparing the viability of cells treated with aggregates alone to those co-treated with the compound.

Visualizing Experimental and Biological Frameworks

The following diagrams illustrate the general workflow for evaluating protein aggregation inhibitors and the proposed mechanisms through which stilbenoids may exert their neuroprotective effects.

experimental_workflow cluster_screening In Vitro Screening cluster_validation Biophysical & Cellular Validation compound_library Stilbenoid Library tht_assay ThT Fluorescence Assay compound_library->tht_assay Primary Screen hit_identification Hit Identification (Potent Inhibitors) tht_assay->hit_identification IC50 Determination tem TEM Imaging hit_identification->tem Morphological Analysis mtt_assay MTT Cell Viability Assay tem->mtt_assay Assess Cytotoxicity & Protection lead_compound Lead Compound Validation mtt_assay->lead_compound

Caption: A generalized experimental workflow for the screening and validation of protein aggregation inhibitors.

signaling_pathways cluster_direct Direct Inhibition cluster_indirect Indirect Mechanisms stilbenoids Stilbenoids bind_monomers Bind to Monomers/ Oligomers stilbenoids->bind_monomers antioxidant Antioxidant Activity stilbenoids->antioxidant anti_inflammatory Anti-inflammatory Pathways stilbenoids->anti_inflammatory sirt1 SIRT1 Activation stilbenoids->sirt1 stabilize Stabilize Non-toxic Conformations bind_monomers->stabilize inhibit_fibrils Inhibit Fibril Elongation stabilize->inhibit_fibrils protein_aggregation Protein Aggregation inhibit_fibrils->protein_aggregation antioxidant->protein_aggregation Reduces Oxidative Stress anti_inflammatory->protein_aggregation Reduces Neuro- inflammation sirt1->protein_aggregation Enhances Clearance neuroprotection Neuroprotection protein_aggregation->neuroprotection

Caption: Multifaceted mechanisms by which stilbenoids are proposed to inhibit protein aggregation and confer neuroprotection.

A Comparative Guide to Analytical Methods for Ampelopsin F Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Ampelopsin F, also known as dihydromyricetin (B1665482), is paramount for ensuring product quality, conducting pharmacokinetic studies, and elucidating its biological activities. This guide provides a comprehensive comparison of the most common analytical methods for this compound quantification, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

The primary techniques employed for this purpose are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. Cross-validation of these methods is crucial to ensure that the analytical procedures are fit for their intended purpose and produce reliable and consistent results.[1]

Understanding Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of comparing results from two or more different analytical techniques or from the same method used in different laboratories to ensure the data is comparable.[2] This is a critical step in method transfer and in situations where data from different analytical approaches need to be correlated. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include parameters that are assessed during cross-validation.[3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of HPLC-DAD and LC-MS/MS for this compound quantification based on published data for the quantification of dihydromyricetin.

Validation Parameter HPLC-DAD LC-MS/MS
Linearity (R²) > 0.999[8]> 0.999[9]
Limit of Detection (LOD) 1.47 - 2.48 µg/mL[8]0.002 - 0.630 ng/mL[9]
Limit of Quantitation (LOQ) 2.93 - 4.97 µg/mL[8]0.005 - 2.930 ng/mL[9]
Recovery (%) 100.8 - 104.1%[8]97.35 - 102.02%[9]
Precision (RSD %) < 2.94%[8]< 3.71%[9]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

Cross-Validation Workflow for this compound Quantification Cross-Validation Workflow for this compound Quantification cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A Develop & Validate Method A (e.g., HPLC-DAD) C Prepare a Set of Identical Samples (Spiked & Incurred) A->C B Develop & Validate Method B (e.g., LC-MS/MS) B->C D Analyze Samples with Method A C->D Split Samples E Analyze Samples with Method B C->E Split Samples F Collect & Tabulate Quantitative Results D->F E->F G Statistical Analysis (e.g., Bland-Altman, Regression) F->G H Evaluate Agreement Against Pre-defined Acceptance Criteria G->H I Methods are Cross-Validated (Comparable Results) H->I Criteria Met J Investigate Discrepancies & Re-evaluate Methods H->J Criteria Not Met

Caption: Workflow for cross-validating two analytical methods.

Experimental Protocols

This method is widely used for the routine quality control of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a diode array detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% phosphoric acid in water is a typical mobile phase.[8]

  • Flow Rate: A flow rate of 1 mL/min is generally applied.[8]

  • Detection Wavelength: Detection is typically carried out at the maximum absorbance of this compound, which is around 292 nm.[8]

  • Sample Preparation: A "dilute-and-shoot" approach is often sufficient for cleaner samples. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

This method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of this compound in complex biological matrices.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) can provide rapid analysis.[9]

  • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water is a common mobile phase.[9]

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode is typically used.

  • Mass Spectrometric Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation is a common sample preparation technique.[10]

  • Standard Preparation: Similar to HPLC-DAD, calibration standards are prepared by serially diluting a stock solution.

Conclusion

The choice between HPLC-DAD and LC-MS/MS for the quantification of this compound is contingent on the specific requirements of the analysis. For routine quality control where analyte concentrations are relatively high, HPLC-DAD provides a robust and cost-effective solution. For applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of trace levels in complex matrices, LC-MS/MS is the method of choice. Proper cross-validation is essential to ensure the reliability and comparability of data generated by different methods or in different laboratories.

References

Comparative Molecular Docking Analysis of Ampelopsin F with Key Enzymatic Targets in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ampelopsin F's Binding Affinity with Alternative Compounds Against mTOR, JAK2, STAT3, and SIRT1.

This compound, a natural flavonoid also known as dihydromyricetin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. These effects are largely attributed to its ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. This guide provides a comparative analysis of the molecular docking of this compound with several critical enzyme targets—mammalian target of rapamycin (B549165) (mTOR), Janus kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), and Sirtuin 1 (SIRT1)—alongside other natural compounds. The data presented herein is compiled from various independent studies and is intended to provide a comparative perspective on the binding affinities of these compounds.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding energies of this compound and comparable flavonoids against the target enzymes. Lower binding energy values (more negative) typically indicate a higher binding affinity. It is important to note that these values are sourced from different studies that may have employed varied docking software and parameters; therefore, direct comparison of absolute values should be approached with caution.

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
This compound mTORNot explicitly reported in cited studies, but shown to inhibit mTOR activity.Rapamycin-18.0 to -20.0+
FisetinmTOR-4.91Not specifiedNot specified
QuercetinmTORNot explicitly reported in cited studies.Not specifiedNot specified
This compound JAK2Data not available in cited studies.Flavipin-5.9
Ruxolitinib (known inhibitor)JAK2Not explicitly reported in cited studies.Not specifiedNot specified
This compound STAT3Data not available in cited studies.S3I-201 (known inhibitor)Not explicitly reported in cited studies.
CryptotanshinoneSTAT3-8.5Not specifiedNot specified
(-)-Ampelopsin F SIRT1IC50 of 24.4 µM (inhibitory activity)ResveratrolBinding Energy: -7.12 to -7.21
Resveratrol DerivativeSIRT1-46.8608 kJ/mol (~ -11.2 kcal/mol)ResveratrolNot specified

Experimental Protocols

The methodologies outlined below are representative of the protocols used in the molecular docking studies cited in this guide.

Molecular Docking with AutoDock Vina

A widely used protocol for molecular docking of natural compounds involves the following steps:

  • Protein and Ligand Preparation : The three-dimensional crystal structures of the target enzymes (mTOR, JAK2, STAT3, SIRT1) are obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. The protein structures are then saved in the PDBQT format. The 3D structures of this compound and other flavonoids are obtained from databases like PubChem and are also prepared by adding polar hydrogens and saved in the PDBQT format using AutoDock Tools.

  • Grid Box Generation : A grid box is defined to encompass the active site of the target enzyme. The size and center of the grid are determined based on the co-crystallized ligand in the original PDB file or by identifying the active site residues.

  • Docking Simulation : The docking simulations are performed using AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed as the search algorithm. The number of binding modes and the exhaustiveness of the search are specified.

  • Analysis of Results : The results are analyzed based on the binding energy of the different poses. The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein are visualized using software like PyMOL or Discovery Studio.

Molecular Docking with Schrödinger Glide

A common workflow for molecular docking using the Schrödinger Suite is as follows:

  • Protein Preparation : The Protein Preparation Wizard in Maestro is used to prepare the PDB structures of the target enzymes. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization of the protein structure.

  • Receptor Grid Generation : A receptor grid is generated around the defined active site of the protein. The size of the grid is determined by the size of the active site ligand.

  • Ligand Preparation : The LigPrep module is used to prepare the 3D structures of the ligands. This involves generating different tautomeric and ionization states at a specified pH range (e.g., 7.0 ± 2.0).

  • Ligand Docking : The Glide module is used for docking. Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP). The OPLS (Optimized Potentials for Liquid Simulations) force field is used for the calculations.

  • Scoring and Analysis : The docking results are scored using GlideScore. The poses are ranked based on their docking scores, and the interactions with the receptor are analyzed.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathways involving the target enzymes and a typical molecular docking workflow.

Signaling_Pathways cluster_mTOR PI3K/Akt/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_SIRT1 SIRT1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth promotes Proliferation Proliferation mTOR->Proliferation promotes Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription regulates SIRT1 SIRT1 Autophagy Autophagy SIRT1->Autophagy promotes Longevity Longevity SIRT1->Longevity promotes mTOR_inhibition mTOR_inhibition SIRT1->mTOR_inhibition inhibits Ampelopsin This compound Ampelopsin->mTOR Ampelopsin->JAK2 potential Ampelopsin->STAT3 potential Ampelopsin->SIRT1 potential activator

Caption: Signaling pathways targeted by this compound.

Molecular_Docking_Workflow start Start protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (from PubChem) start->ligand_prep grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

Concluding Remarks

The compiled data suggests that this compound has the potential to interact with and modulate the activity of key enzymes in cellular signaling pathways, particularly mTOR and SIRT1. While direct comparative docking data against a consistent set of alternatives is still emerging, the existing body of research provides a strong foundation for its further investigation as a lead compound in drug discovery. The inhibitory and potential activating properties of this compound highlight its multifaceted role in cellular regulation. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this promising natural compound.

Head-to-head comparison of Ampelopsin F and ε-viniferin synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex natural products is a critical factor in advancing preclinical and clinical studies. Ampelopsin F and ε-viniferin, both resveratrol (B1683913) dimers with significant pharmacological potential, present distinct synthetic challenges and opportunities. This guide provides a detailed head-to-head comparison of the synthesis efficiency for these two compounds, supported by experimental data from peer-reviewed literature.

Quantitative Synthesis Efficiency

The following table summarizes the key quantitative metrics for the synthesis of this compound and ε-viniferin via different reported methods.

CompoundSynthesis MethodNumber of Steps (Linear)Overall Yield (%)Starting Material(s)Reference
This compound Total Synthesis (Snyder, 2007)12~8.8% (calculated)Commercially available precursors[1]
(±)-Ampelopsin F Practical Synthetic RouteNot specified10%Not specified
(±)-ε-Viniferin Total Synthesis146.8%Commercially available precursors[2]
(±)-ε-Viniferin Total Synthesis15Not specified3,5-dimethoxyacetophenone[3]
(±)-ε-Viniferin Biomimetic Synthesis (NIS)4up to 20%Resveratrol[4][5]
(±)-ε-Viniferin Oxidative Dimerization (RuCl₃)2Not specified (step-wise yields provided)Resveratrol[6][7]
(±)-ε-Viniferin Oxidative Dimerization (Thallium(III) nitrate)168%3,5,4'-tri(tert-butyldimethylsilyloxy)resveratrol[8]
Resveratrol Oligomers Enzymatic (Tea Polyphenol Oxidase)155% (for oligomer mixture)Resveratrol[9]

Experimental Protocols

Total Synthesis of (±)-Ampelopsin F (Snyder, 2007)

The total synthesis of this compound as reported by Snyder and colleagues is a 12-step linear sequence. The overall yield is approximately 8.8%, calculated from the product of individual step yields.[1] A detailed step-by-step procedure can be found in the supporting information of the original publication. The key steps involve the construction of the core ring systems through a series of reactions including a Prins reaction and a Ramberg-Bäcklund reaction.[1]

Total Synthesis of (±)-ε-Viniferin

A concise total synthesis of (±)-ε-viniferin has been achieved in 14 steps with an overall yield of 6.8%.[2] The synthesis involves the construction of a key 3-arylbenzofuran intermediate followed by a Horner-Wadsworth-Emmons olefination and subsequent deprotection steps. A crucial step is the demethylation of an arylbenzofuran intermediate, which was achieved through bromination followed by treatment with BBr₃ or BCl₃/TBAI.[2]

Biomimetic Synthesis of (±)-ε-Viniferin via Oxidative Dimerization

A more direct approach to (±)-ε-viniferin involves the biomimetic oxidative dimerization of resveratrol.

  • Ruthenium(III) Chloride-Induced Oxidative Cyclization: This method utilizes RuCl₃·H₂O to catalyze the oxidative cyclization of trans-resveratrol. The general procedure involves stirring resveratrol with ruthenium(III) chloride in a methanol (B129727)/water mixture. The resulting product is then typically acetylated for purification and subsequently deprotected to yield (±)-ε-viniferin.[6][7]

    • Step 1: Oxidative Cyclization and Acetylation: To a solution of resveratrol (1.0 g, 4.38 mmol) in methanol/water (10:1, 11 ml) at 0°C, ruthenium (III) chloride (1.09 g, 5.26 mmol) is added. The mixture is stirred at 35°C for 3 hours. After workup, the crude product is acetylated using acetic anhydride (B1165640) and triethylamine.

    • Step 2: Deprotection: The purified penta-acetate intermediate is treated with potassium hydroxide (B78521) in methanol at room temperature to afford (±)-ε-viniferin.

  • N-Iodosuccinimide (NIS) Mediated Synthesis: This straightforward, regio- and diastereoselective biomimetic synthesis involves the treatment of resveratrol with NIS. The reaction proceeds through a proposed radical mechanism. With the use of an acetyl protecting group strategy, (±)-ε-viniferin can be isolated in yields of up to 20%.[4][5]

Synthesis Pathway Diagrams

The following diagrams illustrate the conceptual workflows for the total synthesis and biomimetic synthesis approaches for this compound and ε-viniferin.

Synthesis_Comparison cluster_AmpelopsinF This compound Total Synthesis cluster_eViniferin_Total ε-Viniferin Total Synthesis cluster_eViniferin_Biomimetic ε-Viniferin Biomimetic Synthesis A_start Simple Precursors A_int1 Intermediate 1 A_start->A_int1 Step 1 A_int2 ... A_int1->A_int2 Step 2 A_int11 Intermediate 11 A_int2->A_int11 Steps 3-11 A_end This compound A_int11->A_end Step 12 V_start_total Simple Precursors V_int1_total Intermediate 1 V_start_total->V_int1_total Step 1 V_int2_total ... V_int1_total->V_int2_total Step 2 V_int13_total Intermediate 13 V_int2_total->V_int13_total Steps 3-13 V_end_total ε-Viniferin V_int13_total->V_end_total Step 14 V_start_bio Resveratrol V_dimer Oxidative Dimerization V_start_bio->V_dimer e.g., RuCl₃ or NIS V_end_bio ε-Viniferin V_dimer->V_end_bio

Caption: Comparative synthesis workflows for this compound and ε-viniferin.

Discussion on Synthesis Efficiency

The choice of synthetic route depends heavily on the desired scale, purity requirements, and available resources.

  • Total Synthesis: The total synthesis routes for both this compound and ε-viniferin are lengthy, multi-step processes with relatively low overall yields.[1][2][3] While providing unambiguous structural confirmation and access to synthetic analogs, these methods are less practical for large-scale production due to their complexity and cost. The slightly higher number of steps and lower overall yield for the reported total synthesis of ε-viniferin suggest it might be a more challenging target for total synthesis compared to this compound.

  • Biomimetic/Semi-Synthesis: For ε-viniferin, biomimetic approaches starting from the readily available precursor resveratrol offer a significant advantage in terms of step economy and potentially higher yields. The oxidative dimerization methods, particularly those employing reagents like thallium(III) nitrate, have shown promising yields in a single step.[8] However, these reactions may lack selectivity, leading to mixtures of different resveratrol oligomers and requiring careful purification. The biomimetic synthesis using NIS provides a good balance of yield and selectivity.[4][5]

  • Biocatalysis: Enzymatic synthesis presents an environmentally friendly and potentially highly selective alternative. While high yields have been reported for the synthesis of resveratrol oligomer mixtures, the specific and high-yield production of ε-viniferin via biocatalysis is an area that warrants further research to become a competitive method.[9]

References

Comparative Guide to the Structure-Activity Relationship of Ampelopsin F Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ampelopsin F analogs, focusing on their potential as anticancer agents. This compound, a resveratrol (B1683913) tetramer, has emerged as a promising natural product scaffold for the development of novel therapeutics. This document summarizes the available quantitative data on the biological activities of its analogs, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by these compounds.

Data Presentation: Unveiling the Anticancer Potential of this compound Analogs

Limited but promising research has explored the anticancer activities of this compound and its derivatives. The available data highlights the potential for enhancing its potency through structural modifications.

Compound/AnalogCancer Cell LineIC50 ValueReference
This compound Acetate (B1210297) Derivative MCF-7 (Breast Cancer)3.3 µg/mL[1]
Laevifonol Acetate Derivative MCF-7 (Breast Cancer)2.8 µg/mL[1]
5-Fluorouracil-Ampelopsin Derivative 1 K562 (Leukemia)Not explicitly stated, but showed high efficacy[2]
K562/ADR (Drug-resistant Leukemia)Not explicitly stated, but showed high efficacy[2]
5-Fluorouracil-Ampelopsin Derivative 2 K562 (Leukemia)Not explicitly stated, but showed high efficacy[2]
K562/ADR (Drug-resistant Leukemia)Not explicitly stated, but showed high efficacy[2]

Key Findings from the Data:

  • Acetylation Enhances Potency: The acetate derivatives of both this compound and the related resveratrol oligomer, laevifonol, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low microgram per milliliter range.[1] This suggests that increasing the lipophilicity of these polyphenolic compounds through acetylation may improve their cellular uptake and anticancer activity.

  • Hybridization with Chemotherapeutic Agents: The synthesis of 5-fluorouracil (B62378) (5-FU) substituted ampelopsin (dihydromyricetin, a precursor to this compound) derivatives resulted in compounds with high efficacy against both sensitive and drug-resistant leukemia cell lines (K562 and K562/ADR).[2] This indicates a promising strategy of combining the structural features of natural products with established chemotherapeutic agents to overcome drug resistance.

Experimental Protocols: Methodologies for Evaluating Anticancer Activity

The primary method utilized to assess the cytotoxic effects of this compound analogs in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Detailed Protocol (a generalized version based on common practices):

  • Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways: Potential Mechanisms of Action

While specific studies on the signaling pathways modulated by this compound are limited, research on its parent compound, ampelopsin (dihydromyricetin), and the monomeric unit, resveratrol, provides valuable insights into its potential mechanisms of action. These compounds are known to influence multiple signaling cascades crucial for cancer cell survival, proliferation, and metastasis.[3][4][5][6]

Potential Signaling Pathways Modulated by this compound Analogs

Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis PI3K/Akt/mTOR PI3K/Akt/mTOR MAPK MAPK TRAIL Pathway TRAIL Pathway This compound Analogs This compound Analogs This compound Analogs->PI3K/Akt/mTOR Inhibition This compound Analogs->MAPK Modulation This compound Analogs->TRAIL Pathway Sensitization

Caption: Potential signaling pathways targeted by this compound analogs in cancer cells.

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Ampelopsin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by resveratrol and its derivatives has been linked to their anticancer effects.

TRAIL Pathway: The TNF-related apoptosis-inducing ligand (TRAIL) pathway is a critical route for inducing apoptosis in cancer cells. Ampelopsin has been reported to sensitize cancer cells to TRAIL-induced apoptosis, suggesting a potential mechanism for overcoming resistance to therapy.[5][6]

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis of Analogs Synthesis of Analogs Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Analogs->Cytotoxicity Screening (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (MTT Assay)->Mechanism of Action Studies Xenograft Models Xenograft Models Mechanism of Action Studies->Xenograft Models Toxicity & Efficacy Evaluation Toxicity & Efficacy Evaluation Xenograft Models->Toxicity & Efficacy Evaluation

Caption: A typical experimental workflow for the evaluation of anticancer agents.

References

Comparative Metabolomics of Cells Treated with Ampelopsin F versus Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic alterations induced by two potent polyphenols, Ampelopsin F (also known as Dihydromyricetin) and Resveratrol. While both compounds are recognized for their significant biological activities, their impact on cellular metabolism can differ, reflecting distinct underlying mechanisms of action. This document synthesizes experimental data to facilitate a comparative understanding, aiding in the design of future research and the development of novel therapeutic strategies.

Introduction

This compound and Resveratrol are natural compounds that have garnered considerable interest for their potential health benefits, including anti-cancer, anti-inflammatory, and metabolic regulatory properties. Understanding their distinct effects on cellular metabolism is crucial for elucidating their mechanisms of action and identifying specific therapeutic applications. This guide presents a side-by-side comparison of their metabolomic footprints, based on available experimental data. It is important to note that the data presented for each compound are derived from different experimental models, a factor that should be considered when interpreting the results.

Quantitative Metabolomic Profiles

The following tables summarize the key quantitative changes in metabolite levels observed in response to treatment with this compound and Resveratrol.

Table 1: this compound (Dihydromyricetin)-Induced Metabolomic Changes in a High-Fat Diet Hamster Model

This table presents the trends of metabolite concentration changes in the liver of hamsters fed a high-fat diet (HFD) supplemented with this compound (Dihydromyricetin, DMY). The data indicates a normalization of several metabolites that are typically dysregulated by a high-fat diet.

Metabolite ClassAffected MetabolitesTrend with HFDTrend with HFD + DMY SupplementationReference
Amino Acids & Derivatives Taurine, Glycine, Alanine, Glutamate, GlutamineAlteredNormalized towards control levels[1]
Ketone Bodies 3-HydroxybutyrateIncreasedNormalized towards control levels[1]
Energy Metabolism Lactate, GlucoseAlteredNormalized towards control levels[1]
Tricarboxylic Acid (TCA) Cycle Intermediates Citrate, SuccinateAlteredNormalized towards control levels[1]
Other 1,3-Dihydroxyacetone1.87-fold increaseNo significant change vs. HFD[1]

Note: The study on this compound in hamsters provided trends of metabolite changes (normalization) rather than specific fold changes for most metabolites.

Table 2: Resveratrol-Induced Metabolomic Changes in Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

This table details the significant fold changes in metabolite concentrations in MCF-7 and MDA-MB-231 breast cancer cells following treatment with Resveratrol.

Metabolite ClassAffected MetabolitesCell LineFold Change (vs. Control)Reference
Amino Acids 21 analyzed amino acidsMCF-7 & MDA-MB-231> 100-fold increase (at 100 µM)[2][3][4]
Biogenic Amines & Modified Amino Acids Serotonin, Kynurenine, SpermidineMCF-7 & MDA-MB-231Up to 61-fold increase[2][3][4]
Eicosanoids & Oxidized PUFAs Arachidonic acid, 12S-HETEMDA-MB-231 (pronounced), MCF-7 (lesser extent)Pronounced increase[2][3][4]
Acylcarnitines Long-chain acylcarnitinesMCF-72 to 5-fold increase (at 100 µM)[5]
Long-chain acylcarnitinesMDA-MB-2315 to 13-fold increase (at 100 µM)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the experimental context.

This compound (Dihydromyricetin) Metabolomics (In Vivo)
  • Animal Model : Male golden Syrian hamsters were used. The animals were housed in a controlled environment and had free access to food and water.

  • Diet and Treatment : After an acclimatization period, hamsters were divided into groups: a normal diet group, a high-fat diet (HFD) group, and an HFD supplemented with Dihydromyricetin (173 mg/kg/day) group. The treatment period was 8 weeks.

  • Sample Collection : At the end of the treatment period, animals were fasted overnight. Liver tissue samples were collected after euthanasia, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Metabolite Extraction : Liver tissue was homogenized and extracted using a methanol/water solvent system to separate polar and non-polar metabolites.

  • Metabolomic Analysis : The polar extracts were analyzed using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy to identify and quantify endogenous metabolites.

  • Data Analysis : The obtained NMR spectra were processed and analyzed using multivariate statistical analysis, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that were significantly altered between the different groups.

Resveratrol Metabolomics (In Vitro)
  • Cell Lines : Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) were used.

  • Cell Culture : Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment : Cells were seeded in 6-well plates and allowed to attach overnight. They were then treated with varying concentrations of Resveratrol (e.g., 0, 25, 50, and 100 µM) or vehicle (DMSO) for 24 hours.

  • Metabolite Extraction : After treatment, the culture medium was removed, and cells were washed with cold phosphate-buffered saline (PBS). Metabolites were extracted using a cold solvent mixture, typically methanol/acetonitrile/water.

  • Metabolomic Analysis : The cell extracts were analyzed by untargeted metabolomics using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Data Analysis : The raw data was processed to identify and quantify metabolites. Statistical analysis was performed to determine significant differences in metabolite levels between control and Resveratrol-treated cells, and fold changes were calculated.

Signaling Pathways and Experimental Workflows

The distinct metabolic shifts induced by this compound and Resveratrol are reflective of their differential engagement with cellular signaling pathways.

Experimental Workflow for Cellular Metabolomics

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis & Data Processing Cell_Culture Cell Seeding Treatment Treatment with This compound or Resveratrol Cell_Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Solvent Extraction Quenching->Extraction LCMS LC-MS/NMR Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, Pathway Analysis) Data_Processing->Statistical_Analysis

A generalized workflow for in vitro metabolomics studies.
Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and metabolism.[6][7]

ampelopsin_pathways cluster_receptors Growth Factor Receptors cluster_downstream Downstream Signaling Ampelopsin This compound VEGFR2 VEGFR2 Ampelopsin->VEGFR2 Inhibits PDGFRb PDGFRβ Ampelopsin->PDGFRb Inhibits JAK_STAT JAK/STAT Signaling Ampelopsin->JAK_STAT Modulates mTOR mTOR Signaling Ampelopsin->mTOR Inhibits SIRT1 SIRT1 Ampelopsin->SIRT1 Activates SIRT1->mTOR Inhibits resveratrol_pathways cluster_upstream Primary Targets cluster_downstream_res Downstream Effectors Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates NFkB NF-κB Signaling SIRT1->NFkB Inhibits PGC1a PGC-1α SIRT1->PGC1a Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway AMPK->PI3K_AKT_mTOR Inhibits AMPK->PGC1a Activates

References

In vivo efficacy comparison between Ampelopsin F and its glycosylated derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a wide range of demonstrated pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3][4] As with many flavonoids, its clinical potential is often limited by factors such as poor water solubility and bioavailability.[1][5] Glycosylation—the attachment of sugar moieties—is a common strategy to modify the physicochemical properties of natural compounds. This guide provides a comparative overview of the in vivo efficacy of this compound and discusses the anticipated effects of glycosylation on its therapeutic performance, based on available experimental data for the parent compound and general principles of flavonoid glycosylation.

It is critical to note that direct in vivo comparative studies between this compound and its specific glycosylated derivatives are currently limited in publicly accessible literature. Therefore, this guide summarizes the established in vivo efficacy of this compound and extrapolates the potential impact of glycosylation based on broader scientific understanding of flavonoid pharmacology.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize key quantitative data from in vivo studies on the anti-inflammatory and anti-cancer efficacy of this compound.

Table 1: In Vivo Anti-Inflammatory Efficacy of this compound

Model Species Dosage Key Findings Reference
Carrageenan-induced paw edemaRatNot SpecifiedSignificantly attenuated paw edema.[6]
Lipopolysaccharide (LPS)-induced oxidative stressPigletsNot SpecifiedEnhanced total antioxidant capacity, decreased malondialdehyde and protein carbonyl contents.

Table 2: In Vivo Anti-Cancer Efficacy of this compound

Cancer Type Animal Model Dosage Key Findings Reference
GliomaHuman glioma xenograft50 and 100 mg/kgExerted anti-glioma effects through intrinsic and extrinsic apoptotic pathways and upregulated JNK expression.
MelanomaNot SpecifiedNot SpecifiedInhibited metastasis of melanoma tumors.

The Impact of Glycosylation on In Vivo Efficacy: A Prospective Analysis

Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids. While specific data for this compound glycosides is scarce, general principles observed for other flavonoids provide a basis for predicting how these derivatives might compare to the parent aglycone.

Table 3: Predicted Comparison of In Vivo Performance

Parameter This compound (Aglycone) Glycosylated Derivatives Rationale/Supporting Evidence for Flavonoids in General
Bioavailability Generally low due to poor water solubility.[1][5]Potentially increased.Glycosylation can improve water solubility and stability, which may lead to enhanced absorption. However, some studies suggest that flavonoid glycosides have lower bioavailability than their aglycones.
Intrinsic Activity High.Potentially lower.The addition of a sugar moiety can sometimes reduce the molecule's ability to interact with its biological target.
In Vivo Efficacy Demonstrated anti-inflammatory and anti-cancer effects.[6][7]Uncertain; depends on the balance between bioavailability and intrinsic activity.The overall in vivo effect will be a composite of absorption, distribution, metabolism, excretion, and target engagement. Glycosylation could lead to higher plasma concentrations maintained for longer periods, potentially compensating for a lower intrinsic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation.

  • Animals : Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation : A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Treatment : this compound or the vehicle control is administered, often orally or intraperitoneally, at a specified time before or after the carrageenan injection.

  • Measurement : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis : The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Xenograft Tumor Model

This model is used to evaluate the anti-cancer efficacy of compounds in a living organism.

  • Cell Culture : Human cancer cells (e.g., glioma cells) are cultured in appropriate media.

  • Animals : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment : Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound or vehicle is administered, typically daily, via oral gavage or intraperitoneal injection.

  • Measurement : Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts.

experimental_workflow cluster_inflammation Anti-Inflammatory Model cluster_cancer Anti-Cancer Model a1 Carrageenan Injection a2 Treatment (this compound) a1->a2 a3 Paw Edema Measurement a2->a3 b1 Tumor Cell Implantation b2 Treatment (this compound) b1->b2 b3 Tumor Volume Measurement b2->b3

In vivo experimental workflows.

signaling_pathway cluster_ampelopsin This compound Action cluster_effects Biological Effects A This compound B ↓ Pro-inflammatory Mediators A->B C ↑ Apoptosis in Cancer Cells A->C D ↓ Angiogenesis A->D

Key in vivo biological effects of this compound.

glycosylation_effect cluster_properties Potential Changes A This compound B Glycosylation A->B C Glycosylated Derivative B->C D ↑ Solubility C->D E ↑ Stability C->E F ↔ Bioavailability (Variable) C->F G ↓ Intrinsic Activity (Possible) C->G

Potential effects of glycosylation on this compound.

References

Ampelopsin F: A Comparative Analysis of Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound with a growing body of research highlighting its diverse pharmacological activities. This guide provides a comparative analysis of the gene expression changes induced by this compound across different biological systems, based on available experimental data. The objective is to offer a clear, data-driven overview for researchers investigating its therapeutic potential.

Comparative Overview of Gene Expression Changes

This compound elicits distinct transcriptomic shifts depending on the biological context. The following tables summarize the differentially expressed genes identified in studies utilizing transcriptomics and targeted gene expression analysis in response to this compound (Dihydromyricetin) treatment or in biological systems with varying levels of this compound.

Table 1: Differentially Expressed Genes in Ampelopsis grossedentata with High vs. Low Dihydromyricetin Content

GeneRegulation in High DHM ContentPutative Function
Phenylalanine ammonia-lyase (PAL)Up-regulatedFlavonoid Biosynthesis
Cinnamate 4-hydroxylase (C4H)Up-regulatedFlavonoid Biosynthesis
4-coumarate-CoA ligase (4CL)Up-regulatedFlavonoid Biosynthesis
Chalcone synthase (CHS)Up-regulatedFlavonoid Biosynthesis
Chalcone isomerase (CHI)Up-regulatedFlavonoid Biosynthesis
Flavanone 3-hydroxylase (F3H)Up-regulatedFlavonoid Biosynthesis
Flavonoid 3'-hydroxylase (F3'H)Up-regulatedFlavonoid Biosynthesis
Flavonoid 3',5'-hydroxylase (F3'5'H)Up-regulatedFlavonoid Biosynthesis
Dihydroflavonol 4-reductase (DFR)Up-regulatedFlavonoid Biosynthesis
Anthocyanidin synthase (ANS)Up-regulatedFlavonoid Biosynthesis

Table 2: Key Genes and Signaling Pathways Modulated by Dihydromyricetin in a Mouse Model of Type 2 Diabetes Mellitus

Gene/PathwayRegulation by DHMRole in T2DM Pathophysiology
PI3K-Akt signaling pathwayActivatedInsulin signaling, glucose metabolism
MAPK signaling pathwayInhibitedInflammation, cellular stress
VEGFADown-regulatedAngiogenesis, diabetic complications
METDown-regulatedCellular growth and proliferation
HIF1ADown-regulatedHypoxia response, inflammation
MAPK14Down-regulatedInflammatory response
KDRDown-regulatedAngiogenesis
AKT (protein)Up-regulatedPro-survival signaling, glucose uptake
MEK (protein)Down-regulatedComponent of MAPK signaling

Table 3: Gene Expression Changes in Human Keratinocytes Treated with Dihydromyricetin

Gene CategoryRegulation by DHMImplication
Age-related, silenced by DNA methylationUp-regulatedPotential for epigenetic rejuvenation
Wrinkle formation-associated genesUp-regulatedPotential anti-aging effects on skin

Experimental Protocols

A summary of the methodologies employed in the cited research is provided below to facilitate experimental replication and further investigation.

Transcriptome Analysis of Ampelopsis grossedentata
  • Plant Material: Leaves of Ampelopsis grossedentata with significantly different Dihydromyricetin content were collected.

  • RNA Extraction: Total RNA was extracted from the leaf samples using a Trizol reagent according to the manufacturer's instructions.

  • Library Construction and Sequencing: RNA libraries were prepared and sequenced on an Illumina HiSeq platform.

  • Data Analysis: Raw reads were filtered to obtain clean reads. De novo transcriptome assembly was performed using Trinity software. Gene expression levels were calculated as FPKM (Fragments Per Kilobase of transcript per Million mapped reads). Differentially expressed genes (DEGs) were identified using DESeq2 with a threshold of |log2(fold change)| > 1 and a p-value < 0.05.

Transcriptomic Analysis in a Mouse Model of Type 2 Diabetes Mellitus
  • Animal Model: db/db mice, a model for type 2 diabetes, were used.

  • Treatment: Mice were administered Dihydromyricetin orally.

  • Sample Collection: Liver tissues were collected for analysis.

  • RNA Sequencing: Total RNA was extracted from liver tissues, and RNA-seq was performed.

  • Data Analysis: Network pharmacology was used to predict potential targets and pathways. Transcriptomic data was analyzed to identify differentially expressed genes between DHM-treated and control groups. Key genes were validated using RT-PCR and Western blotting.

Gene Expression Analysis in Human Keratinocytes
  • Cell Culture: Human keratinocytes were cultured under standard conditions.

  • Treatment: Cells were treated with Dihydromyricetin.

  • DNA Methylation Analysis: Array-based methylation profiling was performed to assess changes in DNA methylation patterns.

  • Gene Expression Analysis: The expression of age-related genes was analyzed to determine the effect of DHM on genes silenced by methylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for transcriptomic analysis.

flavonoid_biosynthesis cluster_upregulated Up-regulated by High DHM Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H F3'5'H F3'5'H DFR DFR ANS ANS

Caption: Flavonoid biosynthesis pathway showing up-regulated genes in high DHM A. grossedentata.

dhm_t2dm_pathways DHM DHM PI3K_Akt PI3K-Akt Pathway DHM->PI3K_Akt Activates MAPK MAPK Pathway DHM->MAPK Inhibits Glucose_Metabolism Glucose Metabolism PI3K_Akt->Glucose_Metabolism Inflammation Inflammation MAPK->Inflammation

Caption: DHM's modulation of PI3K-Akt and MAPK signaling pathways in Type 2 Diabetes.

transcriptomics_workflow Biological_Sample Biological Sample (e.g., Cells, Tissues) RNA_Extraction RNA Extraction Biological_Sample->RNA_Extraction Library_Preparation Library Preparation RNA_Extraction->Library_Preparation Sequencing RNA Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing->Data_Analysis

Caption: A generalized workflow for conducting transcriptomic analysis.

Replicating and Validating Published Findings on Ampelopsin F Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported bioactivities of Ampelopsin F, also known as Dihydromyricetin (DHM). It is designed to assist researchers in replicating and validating published findings by offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound, a flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Quantitative Bioactivity Data

To facilitate a comparative analysis of this compound's efficacy, the following tables summarize its reported bioactivities across various experimental models.

Table 1: Antioxidant Activity of this compound
Assay TypeTest SystemIC50 Value (µM)Reference CompoundReference Compound IC50 (µM)
DPPH Radical ScavengingChemical Assay17.31Ascorbic AcidNot Specified
ABTS Radical ScavengingChemical Assay2.76Ascorbic AcidNot Specified
Ferric Reducing Antioxidant Power (FRAP)Chemical Assay2.79 (µmol/mL)Not ApplicableNot Applicable
Table 2: Anticancer Activity of this compound (IC50 Values in µM)
Cancer Cell LineCell TypeThis compound IC50 (µM)
A549Human Lung AdenocarcinomaNot Specified
HepG2Human Liver CancerNot Specified
VariousDifferent Cancer TypesEffective modulation reported

Note: Specific IC50 values for anticancer activity were not consistently available in the reviewed literature, but the substance has been reported to modulate various cancer-related signaling pathways effectively.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments used to evaluate the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • This compound

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solutions. A blank containing only methanol and DPPH solution should also be prepared.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a substance.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol (or Ethanol)

  • This compound

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 7 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for their investigation.

Signaling Pathways

SIRT1_mTOR_Pathway Ampelopsin_F This compound miR_34a miR-34a Ampelopsin_F->miR_34a SIRT1 SIRT1 miR_34a->SIRT1 mTOR mTOR SIRT1->mTOR Autophagy Autophagy SIRT1->Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: this compound's role in the SIRT1/mTOR signaling pathway.

JAK_STAT_Pathway Ampelopsin_F This compound JAK JAK Ampelopsin_F->JAK Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription

Caption: Modulation of the JAK/STAT signaling pathway by this compound.

VEGFR2_Pathway Ampelopsin_F This compound VEGFR2 VEGFR2 Ampelopsin_F->VEGFR2 VEGF VEGF VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (e.g., Neurons, Cancer Cells) Treatment Treatment with This compound Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Data_Analysis Data Analysis (Quantification of Protein Expression) Western_Blot->Data_Analysis

Caption: General workflow for studying protein expression in signaling pathways.

Western Blot Protocol for Signaling Pathway Analysis (General)

  • Cell Lysis: After treating cells with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins in the signaling pathway of interest (e.g., p-SIRT1, mTOR, p-STAT3, p-VEGFR2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

References

Safety Operating Guide

Proper Disposal of Ampelopsin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Ampelopsin F, a flavonoid with increasing interest in various research fields.

Chemical and Safety Data Summary

The following table summarizes key data points for this compound and its structural analogs. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.

PropertyThis compoundDihydromyricetin (Ampelopsin)ResveratrolGeneral Guidance for Solid Organic Waste
Chemical Formula C₂₈H₂₂O₆C₁₅H₁₂O₈C₁₄H₁₂O₃Varies
Appearance SolidSolidSolidSolid
Toxicity No data availableOral LD50 > 5 g/kg (mouse)[1]No specific data on SDS, generally considered low toxicity. Causes serious eye irritation.[2][3][4][5][6]Assume unknown toxicity requires cautious handling.
Environmental Hazards No data availableNo specific data on SDSs reviewed.[7][8][9]No specific data on SDSs reviewed.[2][3][4][5][6]Avoid release to the environment. Do not dispose down the drain.
Disposal Recommendation Treat as chemical waste.Dispose of in accordance with local, state, and federal regulations.[8][9]Dispose of as unused product via a licensed disposal company.[2][3][4]Collect in a designated, labeled, and sealed container for hazardous waste pickup.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on best practices for handling solid, non-highly reactive chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Collection:

  • Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Do not mix this compound waste with other incompatible waste streams.

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include any known hazard information (e.g., "irritant" if applicable based on handling experience).

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be away from general lab traffic and incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

  • Do not dispose of this compound down the sink or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

AmpelopsinF_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Collect Solid this compound Waste A->B C Place in a Designated Hazardous Waste Container B->C D Segregate from other Incompatible Waste C->D E Securely Seal the Container D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Final Disposal at an Approved Facility H->I

References

Personal protective equipment for handling Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ampelopsin F (also known as Dihydromyricetin). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.

Hazard Identification and Safety Precautions

This compound is a potent, pharmaceutically active compound that requires careful handling. It is classified as toxic and can be a moderate to severe irritant to the skin and eyes.[1] Some safety data sheets also indicate that it may cause an allergic skin reaction.[2] Inhalation of the powder or direct contact with the skin and eyes must be avoided. In the event of a fire, toxic fumes, including carbon monoxide, may be released.[1]

Key Hazards:

  • Toxic

  • Skin and eye irritant[1]

  • Potential for allergic skin reaction[2]

  • Hazardous decomposition products in case of fire[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Use
Hand Protection Double-gloving with nitrile glovesWear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
Body Protection Laboratory coatA buttoned, long-sleeved lab coat should be worn to cover as much skin as possible.
Eye and Face Protection Safety gogglesChemical splash goggles are required to protect against dust particles and splashes.
Respiratory Protection N95 or higher-rated respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed protocol for the safe handling of this compound powder in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that the safety shower and eyewash station are accessible and operational.[3][4]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • Perform all manipulations of the powdered this compound within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated and calibrated weighing scale.

  • Handle the container with care to avoid generating dust.

  • Use a spatula or other appropriate tool to transfer the powder.

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the powder, add the solvent slowly to the powder to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

  • Label all prepared solutions clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling and Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Carefully remove and dispose of the outer pair of gloves in the designated chemical waste container.

  • Remove the remaining PPE and wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or a spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: For a small spill, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate environmental health and safety department.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Used gloves, weighing paper, and any other contaminated disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: Unwanted this compound should be disposed of through a certified chemical waste disposal service. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Work Area dissolve->decontaminate dispose_waste 6. Dispose of Waste decontaminate->dispose_waste remove_ppe 7. Doff PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.